molecular formula C4H2N2S B074202 2-Cyanothiazole CAS No. 1452-16-0

2-Cyanothiazole

Katalognummer: B074202
CAS-Nummer: 1452-16-0
Molekulargewicht: 110.14 g/mol
InChI-Schlüssel: ZIRGWUZHKJDYKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyanothiazole is a versatile and valuable heterocyclic building block extensively employed in medicinal chemistry and materials science research. This compound features an electron-deficient thiazole ring system functionalized with a nitrile group, making it a privileged scaffold for the synthesis of more complex molecular architectures. Its primary research application lies in serving as a key precursor in the development of pharmaceuticals and agrochemicals, particularly for constructing kinase inhibitors, antiviral agents, and other bioactive molecules. The nitrile moiety acts as a versatile chemical handle for further transformations, including hydrolysis to amides, reduction to amines, or cycloaddition reactions to form new heterocyclic systems.

Eigenschaften

IUPAC Name

1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S/c5-3-4-6-1-2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRGWUZHKJDYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568381
Record name 1,3-Thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452-16-0
Record name 1,3-Thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Thiazole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanothiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyanothiazole (CAS No. 1452-16-0), a pivotal heterocyclic building block in medicinal chemistry and materials science. We delve into its physicochemical properties, offering a detailed summary of available data. Two primary synthetic routes are meticulously detailed, providing step-by-step experimental protocols for both the traditional multi-step synthesis from 2-aminothiazole (B372263) and a modern, more direct approach utilizing cyanogen (B1215507) gas. Furthermore, this guide outlines standard characterization techniques, including FTIR, NMR, and mass spectrometry, complete with expected spectral data and their interpretation. Finally, the critical role of this compound as a precursor in the drug discovery workflow is illustrated, highlighting its utility in the synthesis of biologically active molecules.

Core Properties of this compound

This compound is a heterocyclic organic compound that features a thiazole (B1198619) ring substituted with a nitrile group at the 2-position.[1][2] It typically appears as a colorless to pale yellow liquid or solid, depending on its purity.[2] Its aromatic nature and the reactivity imparted by the cyano group make it a valuable intermediate in organic synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predicted values from reliable computational models are included to provide a comprehensive profile.

PropertyValueSource(s)
CAS Number 1452-16-0[2]
Molecular Formula C₄H₂N₂S[2]
Molecular Weight 110.14 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 203 °C
Density 1.33 g/cm³
pKa (Predicted) -1.13 ± 0.10
Solubility Slightly soluble in water; Soluble in polar organic solvents.[2]
Safety and Handling

This compound is classified as a harmful substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. Store in a cool, dry place away from oxidizing agents.[2]

Synthesis of this compound: Experimental Protocols

Two primary synthetic routes to this compound are prevalent in the literature. The traditional method involves a multi-step sequence starting from 2-aminothiazole, while a more recent, expeditious method utilizes cyanogen gas.

Traditional Synthesis via Sandmeyer and Cyanation Reactions

This classic route involves three main stages: the synthesis of 2-aminothiazole (if not commercially available), its conversion to 2-bromothiazole (B21250) via a Sandmeyer reaction, and finally, the cyanation of 2-bromothiazole.

G A 2-Aminothiazole B Diazotization (NaNO₂, HBr/H₂O) A->B C Thiazole-2-diazonium bromide B->C D Sandmeyer Reaction (CuBr) C->D E 2-Bromothiazole D->E F Cyanation (CuCN, DMF) E->F G This compound F->G

Diagram 1: Traditional synthesis of this compound.
  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise, controlling the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude 2-bromothiazole by vacuum distillation.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-bromothiazole (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 150-160 °C) under a nitrogen atmosphere and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation.

Expeditious Synthesis from Cyanogen Gas and 1,4-Dithiane-2,5-diol[1]

This modern approach offers a more direct and efficient route to this compound from readily available starting materials. The reaction proceeds via an in-situ generation of cyanogen gas, which then reacts with 1,4-dithiane-2,5-diol (B140307).

G cluster_0 Cyanogen Gas Generation cluster_1 Thiazole Ring Formation A NaCN Solution C (CN)₂ Gas A->C added to B CuSO₄ Solution B->C D 1,4-Dithiane-2,5-diol E Intermediate D->E + (CN)₂ F Dehydration (TMSCl) E->F G This compound F->G

Diagram 2: Synthesis of this compound from cyanogen gas.
  • Cyanogen Gas Generation (in a separate, connected flask): Prepare an aqueous solution of sodium cyanide (NaCN) and an aqueous solution of copper(I) sulfate (CuSO₄). Slowly add the NaCN solution to the stirred CuSO₄ solution. The generated cyanogen gas is then passed into the reaction vessel. Caution: Cyanogen gas is highly toxic.

  • Reaction: In a three-necked flask, dissolve 1,4-dithiane-2,5-diol (1.0 eq) in a suitable organic solvent (e.g., ethanol).

  • Bubble the generated cyanogen gas through the solution of 1,4-dithiane-2,5-diol. The reaction forms a partially saturated intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile.

  • Dehydration: After the reaction is complete, add trimethylsilyl (B98337) chloride (TMSCl) to the reaction mixture and heat to facilitate the dehydration of the intermediate to form this compound.

  • Work-up and Purification: Quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Characterization of this compound

The structure and purity of synthesized this compound are typically confirmed using a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands.

  • Sample Preparation: A thin film of the liquid sample can be prepared between two NaCl or KBr plates. If the sample is a solid, it can be analyzed as a KBr pellet or as a solution in a suitable solvent.

Wavenumber (cm⁻¹)VibrationFunctional Group
~2230C≡N stretchNitrile
~1500-1600C=N and C=C stretchingThiazole ring
~1300-1400C-H in-plane bendingThiazole ring
~1000-1200Ring stretchingThiazole ring
~700-900C-H out-of-plane bendingThiazole ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the thiazole ring and the position of the cyano substituent.

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiazole ring.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2d~3-4H-4
~7.8d~3-4H-5

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~145C-2
~148C-4
~125C-5
~114C≡N
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: The sample can be introduced directly into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), injected onto the GC column.

The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 110. Key fragmentation patterns may include the loss of HCN (m/z = 83) and further fragmentation of the thiazole ring.

Role in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a crucial intermediate in the synthesis of a wide range of biologically active 2-aminothiazole derivatives.[3][4] The cyano group can be readily converted into other functional groups, such as an amino group (via reduction) or a carboxylic acid (via hydrolysis), providing a versatile handle for further molecular elaboration.

Drug Discovery Workflow Utilizing this compound

G A This compound B Chemical Modification (e.g., Reduction, Hydrolysis) A->B C Functionalized Thiazole Core (e.g., 2-Aminomethylthiazole) B->C D Library Synthesis (Coupling with diverse building blocks) C->D E Library of Thiazole Derivatives D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization (Structure-Activity Relationship Studies) G->H I Preclinical Candidate H->I

Diagram 3: Role of this compound in the drug discovery pipeline.

This workflow highlights the strategic importance of this compound as a starting point for generating large libraries of diverse compounds for biological screening. The subsequent hit-to-lead and lead optimization phases often involve iterative modifications of the thiazole scaffold, for which this compound provides a reliable and versatile entry point.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in organic synthesis, particularly in the field of drug discovery. This technical guide has provided a detailed overview of its properties, comprehensive protocols for its synthesis, and a clear outline of its characterization. The methodologies and data presented herein are intended to be a valuable resource for researchers and scientists working with this important chemical intermediate. The continued exploration of the reactivity of this compound and its derivatives promises to yield novel molecules with significant therapeutic potential.

References

An In-depth Technical Guide on the Solubility of 2-Cyanothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanothiazole is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and specialty chemical compounds. A thorough understanding of its solubility in various organic solvents is fundamental for reaction optimization, purification, and formulation development. This technical guide provides a summary of the currently available solubility information for this compound, outlines a general experimental protocol for precise solubility determination, and offers a visual representation of the experimental workflow.

Introduction

This compound (C₄H₂N₂S, CAS No. 1452-16-0) is a heterocyclic compound featuring a thiazole (B1198619) ring substituted with a nitrile group. This structural motif imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science. The solubility of this compound is a critical physical property that dictates its handling, reaction kinetics, and bioavailability in potential therapeutic applications. This guide aims to collate existing knowledge and provide a framework for its experimental determination.

Qualitative Solubility Profile

Current literature and supplier safety data sheets (SDS) provide a qualitative overview of this compound's solubility. It is generally described as being soluble in polar organic solvents and slightly soluble in water[1][2]. This general solubility is attributed to the polar nature of the thiazole ring and the cyano group, which can engage in dipole-dipole interactions with polar solvent molecules.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a reliable and widely used technique to determine the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, toluene)

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Calibrated thermometer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

    • Equilibrate the mixtures for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

    • Record the exact mass of the filtered solution.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectroscopy method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The mole fraction solubility (x) can be calculated using the following equation:

      x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

      where:

      • m₁ is the mass of the solute (this compound)

      • M₁ is the molar mass of the solute

      • m₂ is the mass of the solvent

      • M₂ is the molar mass of the solvent

    • Solubility can also be expressed in other units such as grams per 100 g of solvent or moles per liter.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Settle and withdraw supernatant B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility (mole fraction, g/100g, etc.) F->G

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, its qualitative profile indicates solubility in polar organic solvents. For researchers and professionals in drug development, the experimental determination of this data is crucial. The provided isothermal saturation method offers a robust and reliable approach to generate the necessary quantitative solubility data. This information is indispensable for the efficient design of synthetic routes, purification strategies, and the development of effective formulations.

References

The Synthesis and Discovery of 2-Cyanothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 2-cyanothiazole, a significant heterocyclic building block in medicinal chemistry and drug development. We present a detailed examination of both a recently developed, highly efficient synthetic route and the traditional, multi-step historical method. This whitepaper includes in-depth experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to serve as a practical resource for researchers in organic synthesis and pharmaceutical sciences.

Introduction: The Significance of the Thiazole (B1198619) Moiety

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. The thiazole ring is a key component in a wide array of approved drugs, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a cyano group at the 2-position of the thiazole ring provides a versatile functional handle for further molecular elaboration, making this compound a valuable intermediate in the synthesis of complex pharmaceutical candidates.

Modern Synthesis: An Expeditious Route from Cyanogen (B1215507) Gas

A recent breakthrough in the synthesis of this compound offers a more efficient and atom-economical approach compared to traditional methods. This modern route, developed by Prieschl et al. in 2023, utilizes readily available starting materials, 1,4-dithiane-2,5-diol (B140307) and cyanogen gas, to produce the target molecule through a novel intermediate.[1]

Overall Reaction Scheme

The synthesis proceeds in a multi-step, one-pot sequence involving the formation of a key 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate, which is then dehydrated to afford this compound.

Experimental Protocol: Modern Synthesis

Step 1: Formation of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile

  • To a solution of 1,4-dithiane-2,5-diol in a suitable solvent (e.g., ethyl acetate), a catalytic amount of a tertiary amine base (e.g., triethylamine) is added.

  • Cyanogen gas is then introduced into the reaction mixture. The reaction progress is monitored by a suitable analytical technique such as HPLC or GC.

  • Upon completion, the reaction mixture containing the crude intermediate is typically used directly in the next step without isolation.

Step 2: Dehydration to this compound

  • A dehydrating agent, such as trimethylsilyl (B98337) chloride, is added to the crude reaction mixture from the previous step.

  • The reaction is stirred until the dehydration is complete.

  • The final product, this compound, is then isolated and purified using standard techniques such as distillation or column chromatography.

Quantitative Data: Modern Synthesis
StepStarting MaterialsReagentsSolventTemperatureTimeYield
1 1,4-dithiane-2,5-diolCyanogen gas, Triethylamine (cat.)Ethyl Acetate60°C30 min~97% (HPLC yield of intermediate)[1]
2 4-hydroxy-4,5-dihydrothiazole-2-carbonitrileTrimethylsilyl chlorideEthyl Acetate--Overall yield of 55% over 4 steps (including derivatization)[1]

Synthetic Pathway Diagram: Modern Synthesis

modern_synthesis start 1,4-Dithiane-2,5-diol intermediate 4-Hydroxy-4,5-dihydrothiazole- 2-carbonitrile start->intermediate (CN)₂, Et₃N (cat.) EtOAc, 60°C product This compound intermediate->product TMSCl

Modern synthesis of this compound.

Historical Synthesis: A Multi-Step Approach from 2-Aminothiazole (B372263)

The traditional and more established route to this compound is a multi-step sequence that begins with the synthesis of 2-aminothiazole. This is followed by a Sandmeyer reaction to introduce a bromine atom at the 2-position, which is subsequently displaced by a cyanide group. While generally reliable, this method is considered less efficient than the modern approach due to the number of steps and the use of potentially hazardous reagents.

Overall Reaction Scheme

This historical synthesis involves three key transformations: the Hantzsch synthesis of 2-aminothiazole, the Sandmeyer bromination, and a nucleophilic cyanation.

Experimental Protocols: Historical Synthesis

Step 1: Hantzsch Synthesis of 2-Aminothiazole

  • Materials: Thiourea (B124793), chloroacetaldehyde (B151913) (50% aqueous solution), water, sodium bicarbonate.

  • Procedure: In a round-bottom flask, dissolve thiourea in water with gentle warming. After cooling to room temperature, slowly add the chloroacetaldehyde solution. An exothermic reaction will occur. Heat the mixture at 80-90°C for 2 hours. Cool the reaction in an ice bath and neutralize with a saturated sodium bicarbonate solution to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.[2]

Step 2: Sandmeyer Reaction to 2-Bromothiazole (B21250)

  • Materials: 2-Aminothiazole, hydrobromic acid, sodium nitrite (B80452), copper(I) bromide.

  • Procedure: Suspend 2-aminothiazole in hydrobromic acid and cool to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. In a separate flask, prepare a solution of copper(I) bromide. Add the cold diazonium salt solution to the copper(I) bromide solution. The reaction mixture is then warmed to allow for the evolution of nitrogen gas. The product, 2-bromothiazole, is typically isolated by steam distillation or extraction.

Step 3: Cyanation of 2-Bromothiazole

  • Materials: 2-Bromothiazole, copper(I) cyanide, a high-boiling polar solvent (e.g., DMF, NMP).

  • Procedure: A mixture of 2-bromothiazole and copper(I) cyanide in a suitable solvent is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound is purified by distillation or chromatography.

Quantitative Data: Historical Synthesis
StepStarting MaterialKey ReagentsTypical Yield
1 Thiourea, Chloroacetaldehyde-Good to excellent
2 2-AminothiazoleNaNO₂, CuBrModerate
3 2-BromothiazoleCuCNModerate to good

Synthetic Pathway Diagram: Historical Synthesis

historical_synthesis start Thiourea + Chloroacetaldehyde aminothiazole 2-Aminothiazole start->aminothiazole Hantzsch Synthesis bromothiazole 2-Bromothiazole aminothiazole->bromothiazole 1. NaNO₂, HBr 2. CuBr product This compound bromothiazole->product CuCN, heat

Historical synthesis of this compound.

Spectroscopic Data for Key Compounds

Accurate characterization of intermediates and the final product is crucial for synthetic success. The following tables summarize the key spectroscopic data for the compounds involved in the synthesis of this compound.

2-Aminothiazole
TechniqueData
¹H NMR δ (ppm) in DMSO-d₆: ~6.93 (d, 1H), ~6.53 (d, 1H), ~6.86 (s, 2H, NH₂)[3]
¹³C NMR δ (ppm): ~168 (C2), ~138 (C4), ~107 (C5)
IR (KBr) ν (cm⁻¹): ~3400-3100 (N-H stretching), ~1620 (N-H bending), ~1530 (C=N stretching)
MS (EI) m/z (%): 100 (M⁺), 73, 58
2-Bromothiazole
TechniqueData
¹H NMR δ (ppm) in CDCl₃: ~7.61 (d, 1H), ~7.31 (d, 1H)[4]
¹³C NMR δ (ppm): ~143 (C2), ~143 (C4), ~122 (C5)
IR (neat) ν (cm⁻¹): ~3100 (C-H stretching), ~1450, ~1300 (ring stretching)
MS (EI) m/z (%): 165/163 (M⁺), 84
This compound
TechniqueData
¹H NMR δ (ppm) in CDCl₃: ~8.0 (d, 1H), ~7.6 (d, 1H)
¹³C NMR δ (ppm): ~145 (C4), ~130 (C2), ~125 (C5), ~113 (CN)
IR (neat) ν (cm⁻¹): ~2240 (C≡N stretching), ~3100 (C-H stretching), ~1480, ~1320 (ring stretching)
MS (EI) m/z (%): 110 (M⁺), 83

Applications in Drug Discovery

The 2-aminothiazole scaffold, the precursor in the historical synthesis of this compound, is a well-established pharmacophore found in numerous marketed drugs and clinical candidates. The conversion of the amino group to a cyano group, as in this compound, opens up new avenues for chemical modification. The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, allowing for the generation of diverse compound libraries for high-throughput screening. This versatility makes this compound an attractive starting material for the synthesis of novel bioactive molecules targeting a wide range of diseases.

Conclusion

This technical guide has detailed both a modern, efficient synthesis and the traditional, multi-step historical route to this compound. The recent development of the cyanogen gas-based method offers significant advantages in terms of atom economy and step efficiency, reflecting the ongoing innovation in synthetic organic chemistry. In contrast, the historical synthesis via 2-aminothiazole, while more laborious, has been a foundational method for accessing this important building block. By providing detailed experimental protocols, comparative data, and clear visual representations of these synthetic pathways, this guide aims to be a valuable resource for chemists and pharmaceutical scientists engaged in the design and synthesis of novel therapeutics. The strategic importance of the this compound scaffold ensures that its synthesis will remain a topic of interest and further refinement in the field of drug discovery.

References

potential applications of 2-Cyanothiazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Applications of 2-Cyanothiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and experimental evaluation of this compound derivatives, serving as a resource for researchers in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its analogs is a critical step in the exploration of their medicinal potential. Several synthetic routes have been developed, with recent advancements focusing on efficiency and cost-effectiveness.

A common traditional method for introducing the 2-cyano group involves the conversion of a 2-aminothiazole (B372263) to a 2-bromothiazole (B21250) via a Sandmeyer reaction, followed by a copper-catalyzed cyanation.[1] However, more direct and efficient methods are now available.

A recently reported expeditious synthesis of this compound starts from the readily available 1,4-dithiane-2,5-diol (B140307) and cyanogen (B1215507) gas. This method proceeds through a novel 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate.

Experimental Protocol: Synthesis of this compound from 1,4-dithiane-2,5-diol and Cyanogen Gas[2][3]

Step 1: Generation of Cyanogen Gas ((CN)₂)

  • Procedure: A solution of sodium cyanide (NaCN) is added dropwise to a heated aqueous solution of copper sulfate (B86663) (CuSO₄). The generated (CN)₂ gas is then passed into the reaction vessel. For laboratory-scale synthesis, doubling the concentration of the reagents (e.g., 4 M NaCN and 2 M CuSO₄) can improve the efficiency of gas generation.[2][3]

Step 2: Synthesis of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile

  • Procedure: 1,4-dithiane-2,5-diol is dissolved in a suitable solvent such as ethyl acetate (B1210297) (EtOAc). A base, for instance, N,N-diisopropylethylamine (DIPEA), is added. The generated cyanogen gas is then bubbled through the solution. The reaction is monitored by a suitable method like HPLC or GC. Upon completion, the intermediate can be isolated. An almost quantitative yield can be achieved in EtOAc at 60°C.[2]

Step 3: Dehydration to this compound

  • Procedure: The intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, is dehydrated using a dehydrating agent like trimethylsilyl (B98337) chloride (TMSCl) to yield this compound.[3]

Step 4: Further Functionalization (Example: Amidine Synthesis)

  • Procedure: The resulting this compound can be further converted to the corresponding amidine by reacting it with a suitable source of ammonia, such as ammonium (B1175870) chloride, often in the presence of a base.[2]

Below is a generalized workflow for the synthesis of this compound derivatives.

G start Starting Materials (e.g., 1,4-dithiane-2,5-diol, (CN)₂) intermediate Formation of Intermediate (e.g., 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile) start->intermediate Reaction with Base core Synthesis of this compound Core intermediate->core Dehydration derivatization Derivatization (e.g., Amidine formation) core->derivatization Functional Group Interconversion purification Purification (e.g., Chromatography, Recrystallization) derivatization->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final this compound Derivative characterization->final_product

A generalized workflow for the synthesis of this compound derivatives.

Medicinal Chemistry Applications

The this compound moiety is a versatile pharmacophore that has been incorporated into molecules with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the potential of thiazole (B1198619) derivatives as anticancer agents.[4] While much of the research has focused on 2-aminothiazoles, some this compound-containing compounds have also shown promising cytotoxic activity against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
2-(substituted)amino-1,3-thiazole derivative (4b)Leukemia (HL-60)1.3[5]
2-aminobenzothiazole-TZD derivative (20)Liver (HepG2)9.99[6]
Colon (HCT-116)7.44[6]
Breast (MCF-7)8.27[6]
Thiazole derivative (4c)Breast (MCF-7)2.57[7]
Liver (HepG2)7.26[7]
2-aminothiazole-flavonoid hybrid (2)Glioblastoma (U87 shCTRL)1.4[3]

Mechanism of Action in Cancer:

The anticancer mechanisms of thiazole derivatives are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[6] Inhibition of VEGFR-2 signaling can thus starve tumors and inhibit their growth.

Below is a diagram of the VEGFR-2 signaling pathway, a potential target for anticancer this compound derivatives.

G cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis G Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication Uncoating->Replication Transcription 4. Transcription Replication->Transcription Translation 5. Translation of Viral Proteins Transcription->Translation Assembly 6. Assembly of New Virions Translation->Assembly Release 7. Release Assembly->Release Inhibitor This compound Derivative Inhibitor->Translation Inhibition G Precursors Cytoplasmic Precursors (NAG, NAM-pentapeptide) LipidII Lipid II Synthesis Precursors->LipidII Translocation Translocation across Membrane LipidII->Translocation Transglycosylation Transglycosylation (Polymerization) Translocation->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation CellWall Stable Peptidoglycan Cell Wall Transpeptidation->CellWall Inhibitor Antibacterial Agent Inhibitor->Transglycosylation Inhibition Inhibitor->Transpeptidation Inhibition G cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Gene Expression Inhibitor Anti-inflammatory Compound Inhibitor->IKK Inhibition G Preparation Prepare Test Compound Solutions Treatment Treat with Compound (Varying Concentrations) Preparation->Treatment CellCulture Culture Cells or Bacteria CellCulture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Specific Assay (e.g., MTT, measure turbidity) Incubation->Assay DataCollection Collect Data (e.g., Absorbance, OD) Assay->DataCollection Analysis Data Analysis (Calculate IC₅₀, MIC) DataCollection->Analysis Results Results Analysis->Results

References

The Biological Versatility of 2-Cyanothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The thiazole (B1198619) nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs. Among its variedly substituted derivatives, the 2-cyanothiazole moiety has garnered significant attention as a pharmacophore with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and enzyme-inhibitory properties of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative biological data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate further research and development in this promising area.

Introduction to this compound Derivatives

Thiazole derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span from antimicrobial to anticancer. The introduction of a cyano group at the 2-position of the thiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. This often translates into enhanced potency and selectivity. This guide will systematically review the reported biological activities of this compound and closely related derivatives, providing a foundation for future drug design and discovery efforts.

Anticancer Activity

A substantial body of research highlights the potent cytotoxic effects of thiazole derivatives against a wide range of human cancer cell lines. While specific data for a large number of this compound derivatives is an emerging field, the broader class of substituted thiazoles, including those with cyano groups, has shown significant promise. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The antiproliferative activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro cytotoxicity of selected thiazole derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 Value (µM)Reference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8[1]
2-aminothiazole (B372263) derivative 20 H1299 (Lung)4.89[1]
2-aminothiazole derivative 20 SHG-44 (Glioma)4.03[1]
2,4-disubstituted thiazole amide 28 HT29 (Colon)0.63[1]
2,4-disubstituted thiazole amide 28 HeLa (Cervical)6.05[1]
Thiazolyl pyridine (B92270) with thiophene (B33073) 5 A549 (Lung)0.452[2]
2-(substituted)amino-1,3-thiazole 4b Leukemia HL-601.3 ± 0.29[3]
Thiazole derivative 4c MCF-7 (Breast)2.57 ± 0.16[4]
Thiazole derivative 4c HepG2 (Liver)7.26 ± 0.44[4]
Mechanisms of Anticancer Action

The anticancer effects of thiazole derivatives are often mediated through the modulation of key cellular signaling pathways that control cell proliferation, survival, and death.

Many thiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and activating the caspase cascade, ultimately leading to cell death.[1]

Thiazole Derivative Thiazole Derivative Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Thiazole Derivative->Bcl-2 (anti-apoptotic) down-regulation Bax (pro-apoptotic) Bax (pro-apoptotic) Thiazole Derivative->Bax (pro-apoptotic) up-regulation Mitochondrion Mitochondrion Bcl-2 (anti-apoptotic)->Mitochondrion Bax (pro-apoptotic)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade activation Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction by thiazole derivatives.

In addition to apoptosis, these compounds can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M.[5] This prevents the cells from proceeding through division and can also lead to apoptosis.

Thiazole Derivative Thiazole Derivative Cell Cycle Progression Cell Cycle Progression Thiazole Derivative->Cell Cycle Progression G0/G1 Arrest G0/G1 Arrest Cell Cycle Progression->G0/G1 Arrest G2/M Arrest G2/M Arrest Cell Cycle Progression->G2/M Arrest Inhibition of Proliferation Inhibition of Proliferation G0/G1 Arrest->Inhibition of Proliferation G2/M Arrest->Inhibition of Proliferation A Seed Cells in 96-well Plate B Treat with this compound Derivatives A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibited Kinase Inhibited Kinase Thiazole Inhibitor Thiazole Inhibitor Thiazole Inhibitor->Inhibited Kinase

References

Spectroscopic Profile of 2-Cyanothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyanothiazole (CAS RN: 1452-16-0), a heterocyclic compound of interest in medicinal chemistry and materials science. The document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this molecule.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
~8.3 - 8.5Doublet~3.0 - 4.0H-5
~8.0 - 8.2Doublet~3.0 - 4.0H-4

Solvent: CDCl₃ (predicted)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]Assignment
~145 - 150C-2
~140 - 145C-4
~125 - 130C-5
~110 - 115-CN

Solvent: CDCl₃ (predicted)

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2230 - 2250StrongC≡N stretch
~3100 - 3150MediumC-H stretch (aromatic)
~1500 - 1600Medium to WeakC=C and C=N ring stretching
~1300 - 1350MediumAromatic C-N bond vibrations[1]
~1113 - 1130MediumC-H bending vibrations[1]
Below 700Medium to WeakC-S stretch[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
110High[M]⁺ (Molecular Ion)
83Medium[M - HCN]⁺
57Medium[C₃H₃S]⁺
51Medium[C₃H₁N]⁺

Ionization Mode: Electron Ionization (EI) (predicted)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific).

Sample Preparation:

  • KBr Pellet Method: A few milligrams of this compound are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Thin Film Method: If the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

Data Acquisition (GC-MS with Electron Ionization):

  • The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

  • The separated this compound enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of each ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tables Data Tabulation Structure_Elucidation->Data_Tables

Spectroscopic analysis workflow for this compound.

References

The Cyano Group in 2-Cyanothiazole: A Hub of Reactivity for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-cyanothiazole scaffold is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the thiazole (B1198619) ring, combined with the versatile reactivity of the cyano group, makes it a powerful synthon for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the cyano group in this compound, focusing on key transformations including nucleophilic additions, hydrolysis, reduction, and cycloaddition reactions. This document details the electronic properties that govern this reactivity and provides both established and illustrative experimental protocols for the synthetic chemist.

Electronic Properties of this compound

The reactivity of the cyano group in this compound is intrinsically linked to the electronic structure of the parent heterocycle. The thiazole ring, containing both an electron-donating sulfur atom and an electron-accepting imine nitrogen, creates a unique electronic environment. Computational studies have shown that both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound are delocalized across the entire molecule.[1] Notably, these frontier orbitals exhibit significant antibonding character with respect to the carbon-nitrogen triple bond of the cyano group.[1] This delocalization and antibonding nature influence the electrophilicity of the nitrile carbon, making it susceptible to a range of chemical transformations.

Key Reactions of the Cyano Group

The cyano group of this compound can undergo several fundamental transformations, making it a versatile handle for molecular elaboration. The primary reaction pathways include nucleophilic addition, hydrolysis to amides and carboxylic acids, reduction to primary amines, and cycloaddition to form heterocyclic systems like tetrazoles.

G cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Product Classes start This compound hydrolysis Hydrolysis start->hydrolysis + H₂O (Acid or Base) reduction Reduction start->reduction + [H] (e.g., LiAlH₄) nucleophilic_add Nucleophilic Addition start->nucleophilic_add + Nu⁻ cycloaddition [3+2] Cycloaddition start->cycloaddition + N₃⁻ amide Thiazole-2-carboxamide hydrolysis->amide amine 2-(Aminomethyl)thiazole reduction->amine amidine Thiazole-2-carboximidamide nucleophilic_add->amidine + R'OH / NH₄Cl (Pinner Reaction) ketone 2-Acylthiazole nucleophilic_add->ketone + R'MgBr then H₃O⁺ (Grignard Reaction) tetrazole 2-(2H-Tetrazol-5-yl)thiazole cycloaddition->tetrazole acid Thiazole-2-carboxylic Acid amide->acid + H₂O (Forced Conditions)

Figure 1: Key reaction pathways of the cyano group in this compound.

Nucleophilic Addition and Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of the nitrile function provides a direct route to 2-thiazolecarboxamides and 2-thiazolecarboxylic acids, which are important intermediates in drug discovery. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic nitrile carbon, typically under acidic or basic conditions.

2.1.1. Formation of Thiazole-2-carboxamide

Partial hydrolysis of this compound yields thiazole-2-carboxamide. This transformation can be achieved under controlled acidic or basic conditions.

Illustrative Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as tert-butanol, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.

2.1.2. Formation of Thiazole-2-carboxylic Acid

Forcing the hydrolysis conditions (e.g., higher temperatures, prolonged reaction times) will lead to the full conversion of the cyano group to a carboxylic acid.

Illustrative Experimental Protocol (Base-Catalyzed Hydrolysis):

  • Reaction Setup: Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (10-20%, 5-10 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 2-3. The precipitated thiazole-2-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Reduction: Synthesis of 2-(Aminomethyl)thiazole

The reduction of the cyano group is a fundamental transformation that yields primary amines, which are crucial functionalities in many biologically active molecules. Strong hydride reagents are typically required for this conversion.

Illustrative Experimental Protocol (LiAlH₄ Reduction):

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction Execution: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser work-up). Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(aminomethyl)thiazole, which can be purified by distillation or column chromatography.

Reducing AgentProductTypical ConditionsNotes
LiAlH₄ Primary AmineAnhydrous THF, refluxPowerful, non-selective reagent. Reacts violently with protic solvents.[2][3]
NaBH₄ No ReactionMethanol/EthanolGenerally not reactive enough to reduce nitriles.[4]
Catalytic Hydrogenation (e.g., H₂/Raney Ni) Primary AmineHigh pressure, high temp.Effective but may also reduce the thiazole ring under harsh conditions.

Table 1: Comparison of common reducing agents for the conversion of this compound to 2-(aminomethyl)thiazole.

Addition of Organometallic Reagents: A Route to Ketones

Grignard reagents readily add to the electrophilic carbon of the nitrile group to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate furnishes a ketone, providing a valuable method for carbon-carbon bond formation.

Illustrative Experimental Protocol (Grignard Reaction):

  • Reaction Setup: Under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF to a freshly prepared Grignard reagent (R-MgBr, 1.1-1.5 eq) at 0 °C.

  • Reaction Execution: After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours or until completion as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The resulting mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude ketone can be purified by column chromatography on silica (B1680970) gel.

Cycloaddition Reactions: Formation of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[5][6] The tetrazole ring is a common bioisostere for carboxylic acids in drug design.[7]

G cluster_workflow Tetrazole Synthesis Workflow start This compound + Sodium Azide (NaN₃) + Lewis Acid (e.g., ZnCl₂) or NH₄Cl reaction Reaction Vessel (Solvent: DMF) Heat (e.g., 120 °C) start->reaction workup Aqueous Work-up Acidification (e.g., HCl) reaction->workup product Isolation & Purification (Filtration/Recrystallization) workup->product final_product 2-(2H-Tetrazol-5-yl)thiazole product->final_product

Figure 2: General workflow for the synthesis of 2-(2H-tetrazol-5-yl)thiazole.

Illustrative Experimental Protocol (Tetrazole Formation):

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and a catalyst such as ammonium chloride (1.5 eq) or a Lewis acid like zinc chloride (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the mixture to 100-130 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker of water. Acidify the aqueous solution with dilute hydrochloric acid to pH ~2, which will precipitate the tetrazole product. The solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Conversion to Amidines

The Pinner reaction, or related methodologies, can convert this compound into the corresponding amidine, a functional group of interest in medicinal chemistry due to its basicity and hydrogen bonding capabilities. A recent report detailed a high-yielding, two-step conversion from a crude solution of this compound.[8][9]

StepReactantsSolventConditionsYieldReference
1This compound, Sodium Methoxide (B1231860)MethanolRoom Temp.-[8][9]
2Intermediate from Step 1, NH₄ClMethanolRoom Temp., overnight83%[8][9]

Table 2: Quantitative data for the synthesis of thiazole-2-carboximidamide hydrochloride from this compound.

Experimental Protocol (Amidine Formation): [8][9]

  • Reaction Setup: A crude solution of this compound (1.0 eq) is subjected to a solvent swap to methanol. Sodium methoxide (NaOMe) is then added.

  • Reaction Execution (Step 1): The reaction is stirred at room temperature.

  • Reaction Execution (Step 2): After the initial reaction, ammonium chloride (NH₄Cl) is added, and the mixture is stirred overnight at room temperature.

  • Work-up and Purification: The product, thiazole-2-carboximidamide hydrochloride, precipitates from the solution and can be isolated by filtration. The reported yield for this specific step is 83%.[8][9]

Conclusion

The cyano group of this compound is a highly versatile functional handle that provides access to a wide array of important chemical entities, including amides, carboxylic acids, primary amines, ketones, and tetrazoles. The electronic properties of the thiazole ring modulate the reactivity of the nitrile, making it an accessible and reactive electrophile. The protocols and data presented in this guide serve as a foundational resource for chemists aiming to leverage the synthetic potential of this compound in the development of novel pharmaceuticals and functional materials. Further exploration into the nuanced reactivity of this scaffold will undoubtedly continue to yield innovative molecular designs.

References

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the Thiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and reactivity allow for a diverse range of functionalization through electrophilic and nucleophilic substitution reactions, making it a privileged scaffold in numerous pharmaceuticals. This technical guide provides a comprehensive overview of these fundamental reactions, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows.

Core Concepts: Reactivity of the Thiazole Ring

The thiazole ring exhibits a distinct pattern of reactivity owing to the presence of the electronegative nitrogen atom and the polarizable sulfur atom. This leads to a non-uniform distribution of electron density across the ring.

  • Electrophilic Substitution : The C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[1][2] The order of reactivity for electrophilic substitution is generally C5 > C4 > C2. The presence of electron-donating groups (EDGs) at the C2 position further enhances the nucleophilicity of the C5 position, facilitating electrophilic substitution.[2]

  • Nucleophilic Substitution : The C2 position is the most electron-deficient and, consequently, the most susceptible to nucleophilic attack.[2][3] This is particularly true when a good leaving group, such as a halogen, is present at this position. Ring activation, for instance, through the formation of a thiazolium salt, increases the electrophilicity of the ring and promotes nucleophilic substitution.[2]

  • Acidity of Ring Protons : The proton at the C2 position is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. This allows for deprotonation by strong bases to generate a nucleophilic C2-lithiated species, which can then react with various electrophiles.[2]

Electrophilic Substitution Reactions

Electrophilic substitution on the thiazole ring predominantly occurs at the C5 position. The reaction's feasibility and outcome are influenced by the nature of the electrophile, the substituents present on the ring, and the reaction conditions.

Halogenation

Halogenation, particularly bromination, is a common electrophilic substitution reaction of thiazole.

Experimental Protocol: Bromination of 2-Amino-4-phenylthiazole (B127512)

This protocol describes the bromination of 2-amino-4-phenylthiazole at the C5 position.

  • Materials : 2-Amino-4-phenylthiazole, Bromine, Acetic Acid.

  • Procedure :

    • Dissolve 2-amino-4-phenylthiazole (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise with constant stirring.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours.

    • Pour the reaction mixture into ice-cold water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-bromo-4-phenylthiazole.

Nitration

Nitration of the thiazole ring requires vigorous conditions due to the ring's relative deactivation towards strong electrophiles.

Experimental Protocol: Nitration of 2-Acetamidothiazole (B125242)

This protocol outlines the nitration of 2-acetamidothiazole to yield 2-acetamido-5-nitrothiazole.

  • Materials : 2-Acetamidothiazole, Fuming Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure :

    • Add 2-acetamidothiazole (1 equivalent) portion-wise to a pre-cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid with vigorous stirring.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Friedel-Crafts Acylation

Friedel-Crafts acylation of thiazole is generally challenging and often requires activated substrates or specific catalysts. The reaction, when successful, typically occurs at the C5 position.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylthiazole (B1294427)

This protocol provides a general procedure for the acylation of 2-methylthiazole.

  • Materials : 2-Methylthiazole, Acyl chloride (e.g., Acetyl chloride), Lewis Acid Catalyst (e.g., Aluminum chloride), Dichloromethane (B109758) (anhydrous).

  • Procedure :

    • Suspend the Lewis acid catalyst (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the suspension to 0 °C and slowly add the acyl chloride (1.1 equivalents).

    • Stir the mixture for 15-30 minutes at 0 °C.

    • Add a solution of 2-methylthiazole (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Summary: Electrophilic Substitution on Thiazole Derivatives
SubstrateReagentConditionsProductYield (%)Reference
2-AminothiazoleBr₂ in CHCl₃Room Temp, 1h2-Amino-5-bromothiazole85N/A
2-AcetamidothiazoleHNO₃/H₂SO₄0-5 °C, 2h2-Acetamido-5-nitrothiazole75N/A
ThiazoleHg(OAc)₂H₂O, Reflux2,4,5-Tris(acetoxymercuri)thiazoleHigh[2]
2-Methyl-4-phenylthiazoleNBS in CCl₄Reflux2-(Bromomethyl)-4-phenylthiazole60N/A

Nucleophilic Substitution Reactions

Nucleophilic substitution on the thiazole ring is a key transformation for introducing a wide range of functional groups, primarily at the C2 position.

Substitution of Halogens

Halogens at the C2 position of the thiazole ring are readily displaced by various nucleophiles.

Experimental Protocol: Nucleophilic Substitution of 2-Chlorothiazole (B1198822) with an Amine

This protocol describes the reaction of 2-chlorothiazole with a primary or secondary amine.

  • Materials : 2-Chlorothiazole, Amine (e.g., Morpholine), Base (e.g., K₂CO₃), Solvent (e.g., DMF).

  • Procedure :

    • To a solution of 2-chlorothiazole (1 equivalent) in DMF, add the amine (1.2 equivalents) and potassium carbonate (2 equivalents).

    • Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

C2-Lithiation and Subsequent Electrophilic Quench

The acidity of the C2-proton allows for deprotonation with strong organolithium bases, creating a potent nucleophile that can react with a variety of electrophiles.

Experimental Protocol: Lithiation of Thiazole and Reaction with an Aldehyde

This protocol details the formation of a 2-thiazolylmethanol derivative.

  • Materials : Thiazole, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), Aldehyde (e.g., Benzaldehyde).

  • Procedure :

    • Dissolve thiazole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithiation.

    • Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Summary: Nucleophilic Substitution on Thiazole Derivatives
SubstrateReagentConditionsProductYield (%)Reference
2-BromothiazolePiperidine100 °C, 3h2-(Piperidin-1-yl)thiazole92N/A
2-ChlorothiazoleSodium methoxideMeOH, Reflux2-Methoxythiazole85N/A
2-ChlorothiazoleThiophenol, K₂CO₃DMF, 80 °C2-(Phenylthio)thiazole90N/A
Thiazolen-BuLi, then (CH₃)₂COTHF, -78 °C to rt2-(Thiazol-2-yl)propan-2-ol80[2]

Foundational Synthesis of the Thiazole Ring

The functionalization of the thiazole ring often begins with its synthesis. The Hantzsch and Cook-Heilbron syntheses are two of the most fundamental and versatile methods for constructing the thiazole core.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Synthesis of 2,4-Dimethylthiazole (B1360104)

This protocol describes a classic example of the Hantzsch synthesis.

  • Materials : Chloroacetone (B47974), Thioacetamide (B46855), Ethanol (B145695).

  • Procedure :

    • Dissolve thioacetamide (1 equivalent) in ethanol.

    • Add chloroacetone (1 equivalent) to the solution.

    • Reflux the reaction mixture for 2-4 hours.

    • Cool the reaction mixture and pour it into water.

    • Make the solution basic by adding a concentrated solution of sodium hydroxide.

    • Extract the product with diethyl ether.

    • Dry the ether extract over anhydrous potassium carbonate, filter, and remove the solvent by distillation.

    • Purify the crude 2,4-dimethylthiazole by distillation.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides access to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide or related reagents.[4]

Experimental Protocol: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

This protocol outlines the synthesis of a 5-aminothiazole derivative.

  • Materials : Aminoacetonitrile (B1212223) hydrochloride, Carbon disulfide, Pyridine, Ethanol.

  • Procedure :

    • Dissolve aminoacetonitrile hydrochloride (1 equivalent) in a mixture of ethanol and pyridine.

    • Add carbon disulfide (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • The product, 5-amino-2-mercaptothiazole, often precipitates from the reaction mixture.

    • Collect the product by filtration, wash with cold ethanol, and dry.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex mechanisms and experimental procedures involved in thiazole chemistry.

Signaling Pathways and Reaction Mechanisms

Electrophilic_Substitution Thiazole Thiazole Ring Sigma_Complex Sigma Complex (Wheland Intermediate) Thiazole->Sigma_Complex Attack at C5 Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product 5-Substituted Thiazole Sigma_Complex->Product -H+

Caption: General mechanism of electrophilic substitution on the thiazole ring.

Nucleophilic_Substitution Substrate 2-Halo-thiazole Meisenheimer_Complex Meisenheimer-like Intermediate Substrate->Meisenheimer_Complex Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer_Complex Attack at C2 Product 2-Substituted Thiazole Meisenheimer_Complex->Product -Halide Hantzsch_Synthesis_Workflow start Start reactants Mix α-haloketone and thioamide in solvent start->reactants reaction Reflux the mixture reactants->reaction workup Cool and pour into water Basify with NaOH reaction->workup extraction Extract with organic solvent workup->extraction drying Dry the organic layer extraction->drying purification Purify by distillation or chromatography drying->purification end End purification->end Cook_Heilbron_Workflow start Start reactants Dissolve α-aminonitrile in solvent with base start->reactants addition Add carbon disulfide reactants->addition reaction Stir at room temperature addition->reaction isolation Collect precipitated product by filtration reaction->isolation washing Wash with cold solvent isolation->washing end End washing->end

References

Modern Synthetic Approach: From 1,4-Dithiane-2,5-diol and Cyanogen Gas

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Precursors and Starting Materials for 2-Cyanothiazole Synthesis

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, a significant building block in active pharmaceutical ingredients (APIs). The document details the necessary precursors, starting materials, and key experimental protocols for both modern and traditional synthetic pathways. It is intended for researchers, scientists, and professionals in the field of drug development.

A recently developed, efficient synthesis provides a more direct and cost-effective route to this compound using readily available bulk chemicals. This method avoids the multiple steps and harsh reagents associated with traditional methods.[1][2]

Core Precursors and Starting Materials

The primary starting materials for this modern synthesis are:

Synthetic Pathway and Key Intermediates

The synthesis proceeds in two main stages, starting from the reaction of 1,4-dithiane-2,5-diol with cyanogen gas to form a novel, partially saturated intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile. This intermediate is then dehydrated to yield this compound.[1][2] The overall process can be completed in four steps with a 55% yield.[1][2]

G Dithiane 1,4-Dithiane-2,5-diol Intermediate 4-Hydroxy-4,5-dihydrothiazole- 2-carbonitrile Dithiane->Intermediate Et₃N, EtOAc Cyanogen Cyanogen Gas ((CN)₂) Cyanogen->Intermediate Product This compound Intermediate->Product Dehydration (e.g., TMSCl)

Caption: Modern synthesis pathway for this compound.
Experimental Protocols

In Situ Generation of Cyanogen Gas: Cyanogen gas can be prepared by the dropwise addition of a concentrated sodium cyanide (NaCN) solution (e.g., 4 M) to a heated aqueous solution of copper sulfate (B86663) (CuSO₄) (e.g., 2 M).[1][2] Reversing the order of addition (CuSO₄ to NaCN) can lead to lower yields.[1][2]

Synthesis of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile (Intermediate):

  • A solution of 1,4-dithiane-2,5-diol and a base (e.g., triethylamine) in a suitable solvent is prepared.

  • The generated cyanogen gas is bubbled through this solution.

  • The reaction progress is monitored until completion.

Dehydration to this compound: The isolated intermediate is subjected to dehydration using a reagent like trimethylsilyl (B98337) chloride (TMSCl) to furnish the final this compound product.[1][2]

Quantitative Data Summary
ParameterValueNotes
Overall Yield55%Over 4 steps from starting materials.[1][2]
Intermediate Yield95-97%Optimized conditions in Ethyl Acetate (EtOAc).[1]
Reaction Time (Intermediate)30 minutesIn EtOAc at room temperature.[1]
Reaction Temperature20-60 °CIncreasing temperature can improve yield and speed.[1]

Solvent Optimization for Intermediate Formation: [1]

SolventAssay Yield of Intermediate
Acetonitrile (MeCN)12%
Toluene (PhMe)15%
2-Methyl-tetrahydrofuran (MeTHF)55%
Ethyl Acetate (EtOAc)95%

Traditional Synthetic Approach: From 2-Aminothiazole (B372263)

Historically, this compound was produced through a multi-step sequence starting from the more readily available 2-aminothiazole. This route is generally considered less efficient due to the number of steps and the reagents involved.[2]

Core Precursors and Starting Materials
  • 2-Aminothiazole: The primary starting material, which itself is typically synthesized via the Hantzsch thiazole (B1198619) synthesis.[2][3]

  • α-Halocarbonyl compounds and Thioureas: Precursors for the synthesis of 2-aminothiazole.[4][5]

Synthetic Pathway and Key Intermediates

The traditional pathway involves converting 2-aminothiazole into a leaving group at the 2-position, typically a halogen, which is then substituted by a nitrile group.

  • Diazotization (Sandmeyer Reaction): 2-Aminothiazole is converted to 2-bromothiazole (B21250).[2]

  • Cyanation: The 2-bromothiazole is then converted to this compound. This can be achieved through methods like a copper-catalyzed coupling with ferricyanide (B76249) or via an aldehyde intermediate after lithium-halogen exchange.[2]

G Thiourea (B124793) Thiourea + α-Halocarbonyl AminoThiazole 2-Aminothiazole Thiourea->AminoThiazole Hantzsch Synthesis BromoThiazole 2-Bromothiazole AminoThiazole->BromoThiazole Sandmeyer Reaction Product This compound BromoThiazole->Product Cyanation (e.g., CuCN)

Caption: Traditional synthesis pathway for this compound.
Experimental Protocols

Hantzsch Synthesis of 2-Aminothiazole: This is a widely used method for forming the thiazole ring. It involves the reaction of an α-halocarbonyl compound with a thiourea.[4][5] Numerous variations exist, including one-pot syntheses from aromatic methyl ketones and thiourea in the presence of copper(II) bromide.[5]

Sandmeyer Reaction: This classic reaction converts the amino group of 2-aminothiazole into a diazonium salt, which is then displaced by a bromide ion to form 2-bromothiazole.

Cyanation of 2-Bromothiazole (Rosemund-von Braun Reaction): The displacement of the bromine atom with a cyanide group is typically achieved by heating 2-bromothiazole with a cyanide salt, often copper(I) cyanide (CuCN). This reaction often requires high temperatures and polar aprotic solvents.

Quantitative Data Summary

Yields for the traditional pathway are highly variable and depend on the specific substrates and conditions used for each step. The Hantzsch synthesis of substituted 2-aminothiazoles can achieve yields from 78-90%.[5] However, the subsequent Sandmeyer and cyanation reactions often result in lower overall yields compared to the modern route.

Summary and Comparison

FeatureModern SynthesisTraditional Synthesis
Primary Precursors 1,4-Dithiane-2,5-diol, Cyanogen Gas2-Aminothiazole (from α-halocarbonyls & thiourea)
Key Advantages High efficiency, cost-effective, fewer stepsUtilizes a historically common starting material
Key Disadvantages Uses toxic cyanogen gas (can be managed)Step-inefficient, often lower overall yield
Overall Yield ~55%[1][2]Variable, generally lower

This guide highlights the shift in synthetic strategy towards more efficient and direct methods for producing this compound. While traditional methods starting from 2-aminothiazole are well-established, the modern route using 1,4-dithiane-2,5-diol offers significant advantages in yield and process economy for industrial applications.

References

2-Cyanothiazole: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential safety and handling information for 2-Cyanothiazole (CAS No. 1452-16-0), a key intermediate in pharmaceutical and chemical research.[1][2] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of toxicity. It is harmful if swallowed, inhaled, or in contact with skin.[1][3] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3] Furthermore, prolonged or repeated exposure may cause damage to organs.[1][3]

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302+H332Harmful if swallowed or if inhaled.[3]
H311Toxic in contact with skin.[3]
H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
H373Causes damage to organs through prolonged or repeated exposure.[3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C4H2N2S[3]
Molecular Weight 110.14 g/mol [3]
Appearance Solid[1]
Melting Point 30.5°C[3]
Boiling Point 202.5°C at 760 mmHg[3]
Solubility Slightly soluble in water.[1]

Experimental Protocols

Detailed experimental protocols for determining the specific toxicological properties of this compound are not publicly available in standard safety data sheets. Such studies are typically conducted by manufacturers and may be proprietary. However, the hazard classifications are derived from standardized assays, such as those established by the OECD (Organisation for Economic Co-operation and Development) for chemical safety testing. These would include studies for acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation tests.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risks.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[3][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. This includes a complete suit protecting against chemicals, a face shield, and safety glasses that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] Chemical-resistant gloves must be worn and inspected before use.[3][6]

  • Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[3] Contaminated clothing should be removed and laundered before reuse. Do not eat, drink, or smoke in handling areas.[4]

  • Contact Avoidance: Avoid all contact with skin and eyes, and prevent inhalation of the substance.[3][7]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] The recommended storage temperature is between 2-8°C.[3]

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. Always show the safety data sheet to the attending physician.[3]

First_Aid_Response cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Take off contaminated clothing. Rinse skin with water/shower. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Consult_Physician Consult a Physician Move_Fresh_Air->Consult_Physician Wash_Skin->Consult_Physician Call_Ophthalmologist Call an Ophthalmologist Rinse_Eyes->Call_Ophthalmologist Call_Poison_Center Call a POISON CENTER or doctor Rinse_Mouth->Call_Poison_Center Spill_Response_Workflow Start Spill Detected Evacuate Evacuate personnel to safe areas Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate Personal Protective Equipment (PPE) Ventilate->PPE Contain Prevent further leakage or spillage. Do not let product enter drains. PPE->Contain Cleanup Sweep up and shovel. Avoid creating dust. Contain->Cleanup Collect Keep in suitable, closed containers for disposal Cleanup->Collect Dispose Dispose of contents/container to an approved waste disposal plant Collect->Dispose End Spill Neutralized Dispose->End

References

Commercial Availability and Technical Guide for 2-Cyanothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key suppliers, and technical data for 2-Cyanothiazole. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific research leveraging this compound.

Introduction to this compound

This compound is a heterocyclic compound incorporating a thiazole (B1198619) ring substituted with a nitrile group. This functional group arrangement makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The cyano group can be readily converted into other functional groups, such as amines or carboxylic acids, providing a handle for further molecular elaboration.

Commercial Availability and Key Suppliers

This compound is commercially available from several chemical suppliers, catering to a range of research and development needs from small-scale laboratory quantities to bulk orders. The typical purity offered is around 95% or higher.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct Name/Number (Example)PurityAvailable QuantitiesCAS Number
Thermo Scientific Chemicals This compound, 95% (H63425.03)[1]>94.0% (HPLC)[1]250 mg, 1 g[1][2]1452-16-0[1][3]
Sigma-Aldrich (MilliporeSigma) This compound (BLD Pharmatech)Not specifiedInquire1452-16-0
MedchemExpress This compound (HY-W003625)[4]Not specifiedInquireNot specified
ChemicalBook This compoundNot specifiedInquire1452-16-0[5]

Note: Availability and pricing are subject to change. It is recommended to visit the supplier's website for the most current information.

Technical Data

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for experimental design, safety considerations, and analytical characterization.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H2N2S[1][3]
Molecular Weight 110.134 g/mol [3]
CAS Number 1452-16-0[1][3]
IUPAC Name 1,3-thiazole-2-carbonitrile[1][3]
SMILES N#CC1=NC=CS1[1][3]
InChI Key ZIRGWUZHKJDYKT-UHFFFAOYSA-N[1][3]
Appearance Solid[6]
Solubility Slightly soluble in water.[2][2]
Storage Conditions Store in a cool, dry place in a tightly closed container with adequate ventilation. Store away from oxidizing agents.[2][2]

Experimental Protocols: Synthesis of this compound

While specific application protocols are often developed in-house by research organizations, several synthetic routes to this compound have been reported in the scientific literature. Below are summaries of two distinct approaches.

Synthesis from Cyanogen (B1215507) Gas and a Dithiane Precursor

A reported method describes the synthesis of this compound from the reaction of 1,4-dithiane-2,5-diol (B140307) with cyanogen gas ((CN)₂).[7][8] This process proceeds through a partially saturated intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile.[7]

Experimental Workflow:

  • Generation of Cyanogen Gas: Cyanogen gas is typically generated in a laboratory setting by the thermal decomposition of metal cyanides or the oxidation of sodium cyanide (NaCN) with copper sulfate (B86663) (CuSO₄).[7] A common procedure involves the dropwise addition of an aqueous solution of NaCN to a heated aqueous solution of CuSO₄.[7][8]

  • Reaction with Dithiane: The generated cyanogen gas is then reacted with 1,4-dithiane-2,5-diol in a suitable solvent, such as ethanol, in the presence of a base like N,N-diisopropylethylamine (DIPEA).[7][8]

  • Dehydration: The resulting intermediate is dehydrated using a reagent such as trimethylsilyl (B98337) chloride to yield this compound.[7]

G cluster_0 Cyanogen Gas Generation cluster_1 Thiazole Ring Formation and Dehydration NaCN Sodium Cyanide (aq) CN2_gen Reaction Vessel (Heated) NaCN->CN2_gen Dropwise addition CuSO4 Copper Sulfate (aq) CuSO4->CN2_gen CN2 Cyanogen Gas ((CN)₂) CN2_gen->CN2 Reaction Reaction with (CN)₂ CN2->Reaction Gas Inlet Dithiane 1,4-dithiane-2,5-diol in Ethanol + DIPEA Dithiane->Reaction Intermediate 4-hydroxy-4,5-dihydrothiazole- 2-carbonitrile Reaction->Intermediate Dehydration Dehydration (e.g., TMSCl) Intermediate->Dehydration Product This compound Dehydration->Product

Caption: Synthesis of this compound from a Dithiane Precursor.

Synthesis from a Bromo Precursor via Sandmeyer and Substitution Reactions

Another common approach to synthesizing this compound involves the conversion of a more readily available thiazole derivative.[7]

Logical Workflow:

  • Starting Material: The synthesis typically begins with a readily available starting material like 2-aminothiazole (B372263).

  • Sandmeyer Reaction: The amino group of 2-aminothiazole is converted to a bromo group via a Sandmeyer reaction, yielding 2-bromothiazole (B21250).

  • Cyanation: The 2-bromothiazole is then subjected to a cyanation reaction to replace the bromine atom with a nitrile group. This can be achieved through methods such as a copper-catalyzed coupling with ferricyanide.[7]

G Start 2-Aminothiazole Sandmeyer Sandmeyer Reaction Start->Sandmeyer Bromo 2-Bromothiazole Sandmeyer->Bromo Cyanation Cyanation (e.g., Copper-catalyzed) Bromo->Cyanation Product This compound Cyanation->Product

Caption: Synthetic Pathway to this compound from a Bromo Precursor.

Role in Drug Discovery

The 2-aminothiazole moiety, a close structural relative of this compound and a potential synthetic precursor, is recognized as a privileged structure in drug discovery.[9][10] Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13] The this compound scaffold serves as a key intermediate for accessing a diverse array of substituted thiazoles for screening in drug discovery programs. The nitrile group can be a crucial pharmacophoric element or a versatile synthetic handle for library generation.

Safety and Handling

As with any chemical reagent, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.

References

A Comprehensive Technical Review of 2-Cyanothiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and diverse applications of 2-cyanothiazole and its derivatives. This document consolidates key findings from the literature, presenting quantitative data in structured tables, detailing experimental protocols for pivotal reactions, and illustrating significant chemical pathways and workflows using logical diagrams. The content is curated to serve as an essential resource for professionals engaged in chemical synthesis, medicinal chemistry, and materials science.

Introduction

The thiazole (B1198619) ring is a privileged heterocyclic scaffold, integral to the structure of numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of a cyano group at the 2-position of the thiazole ring creates this compound, a versatile building block with unique electronic properties. The electron-withdrawing nature of the cyano group significantly influences the reactivity of the thiazole core, making it a valuable precursor for a wide range of chemical transformations. This guide explores the synthesis of the parent this compound, the chemical reactivity of the core structure, the synthesis of its derivatives, and their emerging applications in medicinal chemistry, agrochemicals, and materials science.

Synthesis of this compound

The direct and cost-effective synthesis of this compound has been a subject of interest due to its utility as a building block for active pharmaceutical ingredients (APIs).[1] Traditional methods often involve multiple steps, such as the conversion of 2-aminothiazole (B372263) to 2-bromothiazole (B21250) via a Sandmeyer reaction, followed by cyanation.[2]

A more recent and efficient approach involves the reaction of 1,4-dithiane-2,5-diol (B140307), a dimer of mercaptoacetaldehyde, with cyanogen (B1215507) gas ((CN)₂).[1][2] This method proceeds through a novel, partially saturated intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile.

Key Synthesis Pathway: From 1,4-Dithiane-2,5-diol and Cyanogen Gas

The synthesis involves the in situ generation of cyanogen gas from the oxidation of sodium cyanide with copper sulfate.[2] The cyanogen gas then reacts with 1,4-dithiane-2,5-diol in a suitable solvent to form the intermediate, which is subsequently dehydrated to yield this compound.

G cluster_generation Cyanogen Gas Generation cluster_synthesis This compound Synthesis NaCN Sodium Cyanide (NaCN) CN2 Cyanogen Gas ((CN)2) NaCN->CN2 Oxidation CuSO4 Copper Sulfate (CuSO4) CuSO4->CN2 CN2_ref Dithiane 1,4-Dithiane-2,5-diol Intermediate 4-Hydroxy-4,5-dihydro- thiazole-2-carbonitrile Dithiane->Intermediate Reaction with (CN)2 Product This compound Intermediate->Product Dehydration DehydratingAgent Dehydrating Agent (e.g., Trimethylsilyl (B98337) chloride) DehydratingAgent->Product CN2_ref->Intermediate

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 1,4-Dithiane-2,5-diol

  • Sodium Cyanide (NaCN)

  • Copper (II) Sulfate (CuSO₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (TEA)

Procedure:

  • Cyanogen Gas Generation: In a separate flask, an aqueous solution of NaCN (e.g., 4 M) is added dropwise to a heated, stirred aqueous solution of CuSO₄ (e.g., 2 M) to generate cyanogen gas. The gas is then passed into the reaction mixture.

  • Formation of Intermediate: 1,4-dithiane-2,5-diol (1.0 equiv) and DIPEA (1.0 equiv) are dissolved in ethyl acetate. The generated cyanogen gas (2.0 equiv) is bubbled through this solution at a controlled temperature (e.g., 60 °C). The reaction is monitored by HPLC or GC for the formation of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile.

  • Dehydration to this compound: After the formation of the intermediate, the reaction mixture is cooled. Triethylamine (3.0 equiv) is added, followed by the dropwise addition of trimethylsilyl chloride (2.0 equiv). The mixture is stirred at room temperature until dehydration is complete, as monitored by chromatography.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Optimization of Reaction Conditions

The yield of the intermediate is highly dependent on the solvent and temperature. A screen of solvents showed that ethyl acetate provided a near-quantitative yield of the intermediate.

EntrySolventTemperature (°C)Base (1.0 equiv)(CN)₂ (equiv)Yield of Intermediate (%)
1Ethanol25DIPEA2.041
2Acetonitrile25DIPEA2.012
3Toluene25DIPEA2.015
42-MeTHF25DIPEA2.055
5Ethyl Acetate25DIPEA2.095
6Ethyl Acetate60DIPEA2.097
Data adapted from Prieschl et al. (2023).[1]

Chemical Reactivity and Synthesis of Derivatives

The this compound core offers multiple sites for chemical modification. The primary reaction centers are the cyano group and the C4 and C5 positions of the thiazole ring.

Reactions of the Cyano Group

The cyano group can be transformed into a variety of other functional groups, significantly expanding the chemical diversity of the derivatives.

  • Amidine Formation: The nitrile can be converted to an amidine hydrochloride in high yield by treatment with lithium bis(trimethylsilyl)amide followed by ammonium (B1175870) chloride.[1]

  • Tetrazole Formation: A common reaction of nitriles is the [3+2] cycloaddition with an azide (B81097) source (e.g., sodium azide with a Lewis or Brønsted acid catalyst) to form a tetrazole ring. This transformation is particularly relevant in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid.

G cluster_amidine Amidine Synthesis cluster_tetrazole Tetrazole Synthesis Start This compound Amidine 2-Thiazolyl Amidine Start->Amidine 1. LiHMDS 2. NH4Cl Tetrazole 5-(2-Thiazolyl)-1H-tetrazole Start->Tetrazole NaN3, Acid Catalyst (e.g., NH4Cl)

Figure 2: Key transformations of the 2-cyano group.
Substitution at the Thiazole Ring

The thiazole ring can be functionalized at the C4 and C5 positions.

  • Synthesis of 4-Substituted-2-cyanothiazoles: While less common, methods for the synthesis of 4-cyanothiazoles have been reported, which can then be functionalized at the 2-position. For instance, reacting β,β-dichloro-α-amino-acrylonitrile with a thioamide in the presence of an acidic catalyst yields 4-cyanothiazoles.

  • Synthesis of 5-Substituted-2-aminothiazoles: Halogenation of 2-aminothiazoles at the 5-position, followed by nucleophilic substitution, is a common route to 5-substituted derivatives. Although these are 2-amino derivatives, the principles of substitution at the 5-position are relevant.

Synthesis of Benzothiazole Derivatives

The synthesis of 2-cyanobenzothiazoles, an important class of derivatives, can be achieved through various methods, including the dehydration of the corresponding 2-carboxamide (B11827560) with reagents like phosphorus oxychloride in DMF.[3]

Applications of this compound and Its Derivatives

Medicinal Chemistry

The thiazole scaffold is a cornerstone in drug discovery, and the 2-cyano group provides a handle for creating compounds with a range of biological activities. While much of the literature focuses on 2-aminothiazoles, derivatives retaining the cyano group or its transformations are of significant interest.

  • Kinase Inhibition: Thiazole-based compounds are known to act as kinase inhibitors.[4] For example, 2-aminothiazole derivatives have been developed as potent allosteric modulators of protein kinase CK2, an anti-cancer drug target.[5][6] While specific quantitative data for this compound derivatives as kinase inhibitors is still emerging, the structural similarity suggests potential in this area. One study on 2-aminothiazole derivatives as CK2 inhibitors identified a lead compound with a submicromolar IC₅₀ value.

CompoundTarget KinaseIC₅₀ (µM)Cell LineGI₅₀ (µM)
27 (a 2-aminothiazole derivative)CK2α0.6786-O (Renal)5
Data from S. A. G. E. Le-Gac et al. (2020).[5]

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->RAF Inhibition

Figure 3: Simplified MAPK signaling pathway, a common target for kinase inhibitors.
Agrochemicals

Thiazole derivatives have found applications as agrochemicals. Notably, 2-cyano-3-benzylaminoacrylates containing a thiazole moiety have been synthesized and shown to possess high herbicidal activities, acting as inhibitors of photosystem II (PS II) electron transport.[7] Benzothiazole derivatives have also been reviewed for their broad spectrum of agricultural biological activities, including antibacterial, fungicidal, and antiviral properties.[8]

Materials Science

Recent research has explored the use of cyanothiazoles in the development of novel materials with interesting optical and conductive properties. Copper(I) iodide complexes with isomeric cyanothiazoles have been synthesized and characterized, revealing unique structural features and promising fluorescence properties. This opens up possibilities for their use in advanced material technologies.

Conclusion

This compound is a highly versatile and valuable heterocyclic building block. Modern synthetic methods have made it more accessible, paving the way for further exploration of its chemistry. The reactivity of both the cyano group and the thiazole ring allows for the creation of a diverse range of derivatives. While the biological activities of 2-aminothiazoles are well-documented, the potential of this compound derivatives in medicinal chemistry, particularly as kinase inhibitors, is a promising and active area of research. Furthermore, emerging applications in agrochemicals and materials science highlight the broad utility of this compound class. This guide serves as a foundational resource to stimulate further innovation in the synthesis and application of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 2-Cyanothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the synthesis of 2-cyanothiazole, a key building block in the development of active pharmaceutical ingredients (APIs). Two primary synthetic routes are presented: a modern approach starting from 1,4-dithiane-2,5-diol (B140307) and cyanogen (B1215507) gas, and a classical multi-step synthesis commencing with 2-aminothiazole (B372263) via a Sandmeyer reaction intermediate. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data summaries, and workflow visualizations to facilitate the replication of these synthetic procedures.

Introduction

This compound is a valuable heterocyclic nitrile that serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds. Its functional group versatility allows for further chemical transformations, making it an attractive scaffold in medicinal chemistry. The synthesis of this compound can be approached through several methods, each with distinct advantages and challenges. This application note details two prominent and effective protocols for its preparation.

Route 1: Expeditious Synthesis from 1,4-Dithiane-2,5-diol

This modern and atom-efficient route provides a relatively direct pathway to this compound from inexpensive and readily available starting materials. The key steps involve the in situ generation of toxic cyanogen gas, its reaction with 1,4-dithiane-2,5-diol to form a novel hydroxylated intermediate, and subsequent dehydration to yield the final product.[1][2] The entire sequence can be performed in a four-step, one-pot synthesis with an overall yield of approximately 55%.[1]

Experimental Workflow (Route 1)

cluster_0 Step 1: Cyanogen Gas Generation cluster_1 Step 2 & 3: Intermediate Formation cluster_2 Step 4: Dehydration NaCN NaCN (aq) CN2_gas Cyanogen Gas ((CN)2) NaCN->CN2_gas add dropwise to CuSO4 CuSO4 (aq) CuSO4->CN2_gas Dithiane 1,4-Dithiane-2,5-diol (1) Intermediate 4-Hydroxy-4,5-dihydrothiazole- 2-carbonitrile (2) Dithiane->Intermediate (CN)2, DIPEA, EtOAc Intermediate_dehydration Intermediate (2) Product This compound (3) Intermediate_dehydration->Product TMSCl, Pyridine

Caption: Workflow for the synthesis of this compound from 1,4-dithiane-2,5-diol.

Experimental Protocol (Route 1)

Caution: Cyanogen gas is highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions and a quench solution (e.g., aqueous NaOCl at pH 10) readily available.[1]

Step 1: Generation of Cyanogen Gas ((CN)₂)[1]

  • A three-neck flask (Flask 1) is charged with an aqueous solution of copper(II) sulfate (B86663) (2 M).

  • A separate aqueous solution of sodium cyanide (4 M) is prepared.

  • The NaCN solution is added dropwise to the stirred and heated CuSO₄ solution. The generated cyanogen gas is transferred via PFA tubing under a gentle argon stream.

  • The gas outlet is bubbled through the reaction mixture in Flask 2. A third vessel containing a quench solution should be placed after Flask 2 to neutralize any unreacted cyanogen gas.

Step 2-4: Synthesis of this compound[1][2]

  • In a separate reaction vessel (Flask 2), 1,4-dithiane-2,5-diol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.0 equiv) are dissolved in ethyl acetate (B1210297) (EtOAc).

  • The cyanogen gas generated in Step 1 is bubbled through this solution. The reaction temperature is maintained at 60°C.

  • Upon completion of the gas addition, the reaction mixture, containing the intermediate 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, is cooled.

  • Pyridine (2.0 equiv) is added, followed by the dropwise addition of trimethylsilyl (B98337) chloride (TMSCl, 1.5 equiv) at 0°C.

  • The reaction is stirred at room temperature until dehydration is complete (monitored by TLC or GC-MS).

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

Data Summary (Route 1)
StepStarting MaterialReagentsSolventTemperatureYield
1-31,4-Dithiane-2,5-diol(CN)₂, DIPEAEtOAc60°C~97% (Assay)
4IntermediateTMSCl, PyridineEtOAc0°C to RT-
Overall 1,4-Dithiane-2,5-diol ---~55% (Isolated) [1]

Route 2: Classical Synthesis via Sandmeyer Reaction

This traditional route involves the conversion of 2-aminothiazole to 2-bromothiazole (B21250) through a Sandmeyer reaction, followed by a cyanation reaction to install the nitrile group.[1] While this method is longer, it relies on more common and less acutely hazardous reagents compared to cyanogen gas.

Reaction Pathway (Route 2)

cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Cyanation (Rosenmund-von Braun) Aminothiazole 2-Aminothiazole Diazonium Thiazole-2-diazonium salt Aminothiazole->Diazonium NaNO2, HBr Bromothiazole 2-Bromothiazole Diazonium->Bromothiazole CuBr Bromothiazole_cyanation 2-Bromothiazole Cyanothiazole This compound Bromothiazole_cyanation->Cyanothiazole CuCN, DMF

References

Application Notes and Protocols for the Hantzsch Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminothiazole (B372263) derivatives via the Hantzsch thiazole (B1198619) synthesis. The 2-aminothiazole scaffold is a significant pharmacophore present in numerous FDA-approved drugs, such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir, highlighting its importance in medicinal chemistry. Derivatives of 2-aminothiazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The Hantzsch synthesis, a classic and widely utilized method, involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or its derivatives to form the thiazole ring. This document outlines both classical and modern approaches, including microwave-assisted techniques, to provide robust and scalable methods for creating diverse libraries of these valuable compounds.

Data Presentation: Synthesis and Optimization

The efficiency of the Hantzsch thiazole synthesis is influenced by various factors, including the choice of solvent, reaction temperature, and the use of catalysts. The following tables summarize quantitative data from various studies to facilitate comparison and optimization of reaction conditions.

Table 1: Effect of Solvent and Temperature on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1WaterReflux-Low
2EthanolReflux-Good
3MethanolReflux--
4Ethanol/Water (1/1)652-3.579-90
5Ethanol800.498

Table 2: Synthesis of Various 2-Aminothiazole Derivatives

α-HaloketoneThiourea DerivativeProductYield (%)Reference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleHigh
Chloroacetaldehyde (50% aq.)Thiourea2-Aminothiazole75-85
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea4-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazol-2-amine-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-PhenylthioureaN-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine-

Reaction Mechanism and Experimental Workflow

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization. A general workflow for the synthesis and purification is also presented.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AlphaHalo α-Haloketone Intermediate1 Thiouronium Salt AlphaHalo->Intermediate1 Nucleophilic Attack (SN2) Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration experimental_workflow Reactants 1. Combine α-Haloketone and Thiourea in Solvent Reaction 2. Heat Mixture (Conventional or Microwave) Reactants->Reaction Monitoring 3. Monitor Progress (e.g., TLC) Reaction->Monitoring Workup 4. Reaction Work-up (e.g., Precipitation, Filtration) Monitoring->Workup Purification 5. Purify Crude Product (e.g., Recrystallization) Workup->Purification Analysis 6. Characterize Product (NMR, IR, MS, MP) Purification->Analysis

Application Notes and Protocols for the Synthesis of 2-Cyanothiazole Using Cyanogen Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-cyanothiazole, a valuable building block in active pharmaceutical ingredients (APIs), utilizing cyanogen (B1215507) gas as a key reagent. The described method offers an expeditious and cost-effective alternative to traditional multi-step syntheses.[1][2] This protocol is based on the reaction of cyanogen gas with the readily available bulk chemical 1,4-dithiane-2,5-diol (B140307).[2]

The synthesis proceeds through a novel, partially saturated intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, which can be isolated and further functionalized.[1][2] Subsequent dehydration of this intermediate yields the target compound, this compound. The overall synthetic sequence has been demonstrated to achieve a 55% yield over four steps.[2][3]

Experimental Protocols

1. In Situ Generation of Cyanogen Gas ((CN)₂)

A laboratory-scale setup for the in situ generation of cyanogen gas is employed. The optimal conditions involve the reverse addition of a concentrated sodium cyanide (NaCN) solution to a heated solution of copper sulfate (B86663) (CuSO₄).[1]

  • Reagents:

    • Sodium Cyanide (NaCN), 4 M aqueous solution

    • Copper (II) Sulfate (CuSO₄), 2 M aqueous solution

  • Procedure:

    • Assemble a gas generation apparatus where the generated gas can be bubbled through a reaction mixture.

    • Heat the aqueous solution of CuSO₄.

    • Slowly add the aqueous solution of NaCN dropwise to the heated CuSO₄ solution.

    • The generated cyanogen gas is then passed directly into the reaction vessel containing the starting materials for the synthesis of the thiazole (B1198619) intermediate.

2. Synthesis of 4-Hydroxy-4,5-dihydrothiazole-2-carbonitrile Intermediate

This protocol describes the reaction of 1,4-dithiane-2,5-diol with the in situ generated cyanogen gas to form the key intermediate.

  • Reagents:

    • 1,4-dithiane-2,5-diol

    • Ethanol (B145695) (EtOH) as solvent

    • Cyanogen gas (generated in situ)

  • Procedure:

    • Dissolve 1,4-dithiane-2,5-diol in ethanol in a suitable reaction vessel.

    • Bubble the cyanogen gas generated from the procedure described above through the solution.

    • The reaction progress can be monitored by appropriate analytical techniques (e.g., TLC, LC-MS) to confirm the formation of the partially saturated intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile.[1]

3. Functionalization and Isolation of the Intermediate (Acetylation)

The crude intermediate can be functionalized, for instance by acetylation of the hydroxyl group, to facilitate its isolation.

  • Reagents:

    • Crude 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile reaction mixture

    • Acetic anhydride (B1165640) or acetyl chloride

    • A suitable base (e.g., triethylamine (B128534) or pyridine)

    • Sodium bicarbonate solution (for washing)

  • Procedure:

    • To the crude reaction mixture containing the intermediate, add the acetylating agent and the base.

    • Stir the reaction at room temperature until the acetylation is complete.

    • Perform an aqueous basic wash with sodium bicarbonate solution.

    • The acetylated product can then be isolated and purified using standard techniques such as column chromatography. An isolated yield of 40% over two steps (from 1,4-dithiane-2,5-diol) has been reported for the acetylated product.[2]

4. Dehydration to this compound

The final step involves the dehydration of the hydroxy intermediate to form the aromatic this compound.

  • Reagents:

    • 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile (or its acetylated derivative)

    • Trimethylsilyl (B98337) chloride (TMSCl)

  • Procedure:

    • Dissolve the intermediate in a suitable anhydrous solvent.

    • Add trimethylsilyl chloride to the solution.

    • The reaction proceeds to furnish this compound.[1]

    • The final product can be purified by standard methods such as distillation or chromatography.

Data Presentation

StepStarting Material(s)Key ReagentsProductReported Yield
Intermediate Formation 1,4-dithiane-2,5-diolCyanogen gas, Ethanol4-hydroxy-4,5-dihydrothiazole-2-carbonitrileMajor product
Intermediate Acetylation Crude 4-hydroxy-4,5-dihydrothiazole-2-carbonitrileAcetic anhydride/baseAcetylated intermediate40% (2 steps)
Amidine Formation (from this compound) This compoundSodium methoxide, Benzyl alcohol, Ammonium chlorideAmidine hydrochloride salt83% (this step)
Overall Synthesis 1,4-dithiane-2,5-diol, Cyanogen gasMulti-step sequenceThis compound and subsequent amidine55% (4 steps)

Visualizations

SynthesisWorkflow Dithiane 1,4-Dithiane-2,5-diol Intermediate 4-Hydroxy-4,5-dihydro- thiazole-2-carbonitrile Dithiane->Intermediate Ethanol CN_gas Cyanogen Gas ((CN)₂) CN_gas->Intermediate Acetylated_Intermediate Acetylated Intermediate Intermediate->Acetylated_Intermediate Acetylation Cyanothiazole This compound Intermediate->Cyanothiazole Dehydration (TMSCl) Acetylated_Intermediate->Cyanothiazole Dehydration Amidine Amidine Derivative Cyanothiazole->Amidine Further Functionalization

Caption: Synthetic workflow for this compound and its derivatives.

This diagram illustrates the synthetic pathway from the starting materials, 1,4-dithiane-2,5-diol and cyanogen gas, to the final amidine derivative, highlighting the key intermediates and reaction types.

References

Application Notes and Protocols for the Synthesis of 2-Cyanothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols and reaction mechanisms for the synthesis of 2-cyanothiazole, a valuable building block in pharmaceutical and materials science. The following sections describe two primary synthetic strategies: the cyanation of 2-halothiazoles and a de novo construction of the thiazole (B1198619) ring from acyclic precursors using cyanogen (B1215507) gas.

Introduction

Thiazoles are a critical class of heterocyclic compounds frequently found in active pharmaceutical ingredients (APIs). The this compound moiety, in particular, serves as a versatile intermediate, readily convertible to other functional groups such as amidines, tetrazoles, and carboxylic acids. Traditionally, the synthesis of this compound often involved a multi-step sequence starting from 2-aminothiazole, which is typically prepared via the Hantzsch thiazole synthesis. This route involves the conversion of the amino group to a halogen via a Sandmeyer reaction, followed by a metal-catalyzed cyanation.[1][2] More contemporary methods, which are the focus of these notes, offer more direct and efficient pathways, including palladium- or copper-catalyzed cyanation of readily available 2-halothiazoles and an innovative cyclization approach using cyanogen gas.

Method 1: Palladium-Catalyzed Cyanation of 2-Halothiazoles

This method is a robust and widely applicable approach for the synthesis of this compound from 2-chloro- or 2-bromothiazole. The use of palladium catalysts with specific ligands allows for efficient cross-coupling with a variety of cyanide sources. Non-toxic and operationally safe cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are preferred in modern synthetic protocols.[1][3][4]

Reaction Mechanism: Palladium-Catalyzed Cyanation

The reaction proceeds via a classical palladium-catalyzed cross-coupling cycle, as illustrated below.

Palladium-Catalyzed Cyanation of 2-Halothiazole cluster_cycle Catalytic Cycle cluster_precatalyst Precatalyst Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(II)Complex Thiazolyl-Pd(II)-X Complex OxAdd->Pd(II)Complex 2-Halothiazole Transmetal Transmetalation Pd(II)CNComplex Thiazolyl-Pd(II)-CN Complex Transmetal->Pd(II)CNComplex [CN]⁻ Source RedElim Reductive Elimination RedElim->Pd(0)L2 This compound Precatalyst Palladacycle Precatalyst (e.g., G3-XPhos) ActiveCatalyst Pd(0)L₂ Precatalyst->ActiveCatalyst Base Base (e.g., KOAc) Base->ActiveCatalyst Cyanogen Gas Route to this compound cluster_workflow Reaction Workflow Dithiane 1,4-Dithiane-2,5-diol Mercaptoacetaldehyde Mercapto- acetaldehyde (in situ) Dithiane->Mercaptoacetaldehyde Depolymerization Intermediate 4-Hydroxy-4,5-dihydro- thiazole-2-carbonitrile Mercaptoacetaldehyde->Intermediate Cyanogen Cyanogen Gas ((CN)₂) Cyanogen->Intermediate Dehydration Dehydration (e.g., TMSCl) Intermediate->Dehydration Product This compound Dehydration->Product

References

Application Notes and Protocols: 2-Cyanothiazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole (B1198619) ring, and particularly the 2-aminothiazole (B372263) scaffold, is a cornerstone in the development of potent and selective kinase inhibitors. These compounds have shown significant promise in oncology and other therapeutic areas by targeting key enzymes in cellular signaling pathways. This document provides detailed application notes on the utility of 2-cyanothiazole as a versatile starting material for the synthesis of 2-aminothiazole-based kinase inhibitors. While direct utilization of this compound is less common, its conversion to the crucial 2-aminothiazole moiety opens up a vast chemical space for drug discovery. These notes include a proposed synthetic workflow, detailed experimental protocols for key transformations, quantitative data for representative kinase inhibitors, and visualizations of relevant signaling pathways.

Introduction

Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drug Dasatinib, a potent inhibitor of Src family and Abl kinases.[1][2]

While the majority of synthetic routes to 2-aminothiazole-based kinase inhibitors employ the Hantzsch thiazole synthesis, this document explores the potential of this compound as an alternative starting material. The cyano group offers a strategic handle for chemical modification, and its reduction to a primary amine provides a key entry point into the synthesis of the desired 2-aminothiazole scaffold.

Synthetic Strategy: From this compound to 2-Aminothiazole Kinase Inhibitors

The proposed synthetic strategy involves a two-stage process:

  • Reduction of this compound: The cyano group of this compound is reduced to a primary amine to form the 2-aminothiazole core.

  • Functionalization of the 2-Aminothiazole Scaffold: The resulting 2-aminothiazole is then elaborated through various chemical reactions to introduce the necessary pharmacophoric elements for potent and selective kinase inhibition.

A general workflow for this process is illustrated below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Inhibitor Synthesis This compound This compound 2-Aminothiazole 2-Aminothiazole This compound->2-Aminothiazole Nitrile Reduction Functionalization Functionalization 2-Aminothiazole->Functionalization Amide Coupling, etc. Functionalized Kinase Inhibitor Functionalized Kinase Inhibitor Functionalization->Functionalized Kinase Inhibitor CDK2_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK4_6 CDK4/6-Cyclin D CyclinD->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E Synthesis E2F->CyclinE promotes CDK2 CDK2-Cyclin E CyclinE->CDK2 CDK2->Rb phosphorylates S_Phase S-Phase Entry CDK2->S_Phase promotes Inhibitor 2-Aminothiazole Inhibitor Inhibitor->CDK2 Src_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Integrin Integrin FAK FAK Integrin->FAK Src Src RTK->Src FAK->Src Downstream Downstream Signaling (Ras-MAPK, PI3K-Akt) Src->Downstream Cell_Responses Cell Proliferation, Migration, Survival Downstream->Cell_Responses Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Src

References

Application of 2-Cyanothiazole in the Development of Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. The 2-cyanothiazole scaffold has emerged as a promising pharmacophore in the design of new antifungal compounds. Its derivatives have demonstrated significant in vitro and in vivo efficacy against a range of pathogenic fungi, including various Candida and Aspergillus species. This document provides detailed application notes on the utility of this compound derivatives as antifungal agents, along with comprehensive protocols for their synthesis and evaluation.

Application Notes

The this compound moiety is a key structural feature in a new generation of antifungal candidates. Its presence is often associated with potent inhibition of fungal growth. These compounds are of significant interest for the following applications:

  • Lead Compound Identification: The this compound core can be derivatized at various positions to generate libraries of novel compounds for screening against clinically relevant fungal pathogens.

  • Mechanism of Action Studies: These compounds serve as valuable tools for investigating fungal-specific biological pathways. Evidence suggests that a primary mechanism of action for many thiazole-based antifungals is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the this compound scaffold, researchers can elucidate the structural requirements for potent antifungal activity, guiding the design of more effective and less toxic drug candidates.

A notable example of a potent antifungal agent incorporating a cyanophenyl-thiazole structure is ER-30346, chemically known as (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol. This compound has demonstrated potent and well-balanced in vitro and in vivo antifungal activities[1].

Quantitative Data Summary

The antifungal activity of various this compound and related thiazole (B1198619) derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and half-maximal effective concentration (EC50) or inhibitory concentration (IC50). The following tables summarize the reported activities of selected compounds against various fungal strains.

Table 1: Antifungal Activity of Thiazole Derivatives against Candida Species

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
T2Candida albicans (clinical isolates)0.008–0.98-[2]
T3Candida albicans (clinical isolates)0.008–0.98-[2]
T4Candida albicans (clinical isolates)0.008–0.98-[2]
T7Candida albicans (clinical isolates)0.48–7.81-[2]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans ATCC 2091 & 102310.015–3.910.015–15.62[2]
2-phenylthiazole (B155284) derivative B9Candida albicans1-16-
2-Hydrazinyl-thiazole derivatives (7a, 7b, 7c)Candida albicans3.9-
Aminothiazole 41F5Histoplasma capsulatum2-[3]

Table 2: In Vitro Activity (IC50/EC50) of Thiazole Derivatives

Compound IDFungal StrainIC50/EC50 (µM or µg/mL)Reference
Aminothiazole 41F5Histoplasma capsulatumIC50: 0.87 µM[3]
Isothiazole–thiazole derivative 6uPseudoperonospora cubensisEC50: 0.046 mg L⁻¹
Isothiazole–thiazole derivative 6uPhytophthora infestansEC50: 0.20 mg L⁻¹
Thiazolyl hydrazine (B178648) derivative 3lBotrytis cinereaEC50: 0.59 µg/mL
Thiazolyl hydrazine derivative 3lGibberella zeaeEC50: 0.69 µg/mL

Experimental Protocols

Protocol 1: General Synthesis of a 2-Amino-4-phenylthiazole Derivative

This protocol describes a common method for synthesizing the 2-aminothiazole (B372263) scaffold, which can be a precursor to this compound derivatives.

Materials:

Procedure:

  • In a round-bottom flask, combine the substituted acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).

  • Reflux the mixture for 12 hours.

  • After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and iodine.

  • Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.

  • Collect the resulting crude product by filtration.

  • Recrystallize the crude product from methanol to yield the purified 2-amino-4-arylthiazole derivative.

This protocol is adapted from a general synthesis method and may require optimization for specific substrates.

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Test compounds (dissolved in DMSO)

  • Fungal inoculum (adjusted to a 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Drug Plates:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve final concentrations typically ranging from 0.03 to 64 µg/mL. The final volume in each well should be 100 µL.

    • Include a positive control (e.g., fluconazole) and a negative control (medium with DMSO, no drug).

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the drug plate, bringing the total volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free control well.

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

  • Determination of Minimum Fungicidal Concentration (MFC):

    • Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well that shows no visible growth and plate it onto an agar medium without any antifungal agent.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest drug concentration from which no colonies grow on the agar plate, indicating a ≥99.9% killing of the initial inoculum.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antifungal Activity Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of this compound Derivatives purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization prep_plates Prepare Drug Dilution Plates characterization->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plates (24-48h) inoculate->incubate read_mic Determine MIC incubate->read_mic determine_mfc Determine MFC read_mic->determine_mfc sar Structure-Activity Relationship (SAR) determine_mfc->sar moa Mechanism of Action Studies determine_mfc->moa cytotoxicity Cytotoxicity Assays determine_mfc->cytotoxicity

Caption: Experimental workflow for the synthesis and evaluation of this compound antifungal agents.

Proposed Signaling Pathway Inhibition

Many thiazole-based antifungal agents are believed to target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The likely target is the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), the same target as the widely used azole antifungals.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51/ERG11) lanosterol->cyp51 ergosterol Ergosterol (Fungal Cell Membrane) cyp51->ergosterol Multiple Steps inhibitor This compound Derivative inhibitor->cyp51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

References

Application Notes and Protocols: 2-Cyanothiazole as an Intermediate for Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-cyanothiazole as a versatile intermediate in the synthesis of antiviral drugs, with a focus on the active pharmaceutical ingredients (APIs) Ritonavir and Nirmatrelvir. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.

Introduction: The Role of the Thiazole (B1198619) Moiety in Antiviral Drugs

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions. In the context of antiviral drug design, the thiazole moiety is a key structural component of several protease inhibitors, including the HIV-1 protease inhibitor Ritonavir and the SARS-CoV-2 main protease (Mpro) inhibitor Nirmatrelvir. This compound, a readily available starting material, presents a strategic entry point for the synthesis of the complex thiazole-containing fragments required for these antiviral agents.

Antiviral Drugs Derived from Thiazole Intermediates

Ritonavir: An HIV-1 Protease Inhibitor

Ritonavir is an antiretroviral medication used to treat HIV/AIDS.[1][2] It functions as a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins necessary for viral maturation.[1][3][4] By blocking the protease, Ritonavir leads to the production of immature, non-infectious viral particles.[2][4] Additionally, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that is leveraged to "boost" the plasma concentrations of other co-administered protease inhibitors.[1][3]

Nirmatrelvir: A SARS-CoV-2 Main Protease Inhibitor

Nirmatrelvir is the active antiviral component of Paxlovid, an oral therapeutic for the treatment of COVID-19.[5][6] It is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[5][7] Nirmatrelvir's nitrile "warhead" forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking the processing of viral polyproteins and inhibiting viral replication.[5][8] Similar to the strategy with Ritonavir, Nirmatrelvir is co-administered with a low dose of Ritonavir to inhibit its metabolism by CYP3A4, thus increasing its bioavailability and therapeutic efficacy.[5][6][7]

Quantitative Antiviral Activity Data

The following tables summarize the in vitro antiviral activity of Ritonavir and Nirmatrelvir against their respective target viruses.

Table 1: Antiviral Activity of Ritonavir against HIV-1

HIV-1 Isolate/StrainCell LineAssay TypeIC50 / EC50Citation
Various HIV-1 isolatesLymphoblastoid cells, PBLsViral ReplicationEC50: 3.8 to 153 nM[9]
Wild-type HIV-1MT-4 cellsViral ReplicationEC50: 22 nM (average)[9]
Wild-type HIV-1--IC50,free: 4.0 ng/mL[10]
HIV-1 IIIB-Protease InhibitionEC50: 0.022-0.13 µM[11]
HIV-2-Protease InhibitionEC50: 0.16 µM[11]

Table 2: Antiviral Activity of Nirmatrelvir against SARS-CoV-2 and other Coronaviruses

Virus (Variant/Strain)Cell LineAssay TypeIC50 / EC50Citation
SARS-CoV-2 (USA-WA1/2020)Vero E6 (+ MDR1 inhibitor)Viral ReplicationEC50: 74.5 nM[5]
SARS-CoV-2 (USA-WA1/2020)Vero E6Viral ReplicationEC50: 4.48 µM[5]
SARS-CoV-2 (Various variants)--IC50: 7.9 to 10.5 nM[5]
SARS-CoV-2 (Various strains)--EC50: 32.6 to 280 nM[5]
SARS-CoV-2Calu-3Viral RNA levelsEC50: 0.45 µM[12]
OC43Huh7Viral RNA levelsEC50: 0.09 µM[12]
229EHuh7Viral RNA levelsEC50: 0.29 µM[12]

Proposed Synthetic Pathway from this compound to a Ritonavir Intermediate

While the industrial synthesis of the thiazole fragment of Ritonavir, 2-isopropyl-4-(methylaminomethyl)thiazole, typically starts from isobutyramide (B147143), a plausible synthetic route commencing from this compound can be proposed based on established organometallic and heterocyclic chemistry principles. This proposed pathway offers an alternative approach for researchers exploring novel synthetic strategies.

G cluster_start Starting Material cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hantzsch-type Thiazole Synthesis cluster_step3 Step 3: Radical Bromination cluster_step4 Step 4: Nucleophilic Substitution This compound This compound 2-Acylthiazole_intermediate 2-Acylthiazole Intermediate This compound->2-Acylthiazole_intermediate 1. Isopropylmagnesium bromide 2. H3O+ workup 2-Isopropyl-4-methylthiazole (B103707) 2-Isopropyl-4-methylthiazole 2-Acylthiazole_intermediate->2-Isopropyl-4-methylthiazole Thioamide, Haloketone (Conceptual Step) 2-Isopropyl-4-(bromomethyl)thiazole 2-Isopropyl-4-(bromomethyl)thiazole 2-Isopropyl-4-methylthiazole->2-Isopropyl-4-(bromomethyl)thiazole N-Bromosuccinimide (NBS), Radical Initiator (AIBN) 2-Isopropyl-4-(methylaminomethyl)thiazole 2-Isopropyl-4-(methylaminomethyl)thiazole (Ritonavir Intermediate) 2-Isopropyl-4-(bromomethyl)thiazole->2-Isopropyl-4-(methylaminomethyl)thiazole Methylamine (B109427)

Proposed synthesis of a Ritonavir intermediate.
Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Acetylthiazole (as an example intermediate)

  • Principle: This step involves a Grignard reaction, a powerful tool for carbon-carbon bond formation. The Grignard reagent, in this case, isopropylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in this compound. Subsequent hydrolysis of the intermediate imine yields the corresponding ketone.

  • Materials:

    • This compound

    • Magnesium turnings

    • Isopropyl bromide

    • Anhydrous diethyl ether or THF

    • Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) for workup

  • Procedure:

    • Prepare the isopropylmagnesium bromide Grignard reagent by reacting magnesium turnings with isopropyl bromide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-acetylthiazole.

  • Expected Yield: Moderate to good, based on analogous reactions with other nitriles.

Step 2: Hantzsch Thiazole Synthesis to form 2-Isopropyl-4-methylthiazole

  • Principle: The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. In this proposed route, one could envision a variation where the 2-acylthiazole intermediate from Step 1 is further elaborated. However, a more direct and documented approach to a similar structure, 2-isopropyl-4-methylthiazole, involves the reaction of 1-chloropropan-2-one with isobutyramide followed by a thionating agent (e.g., Lawesson's reagent), or directly with a thioamide.

  • Materials:

    • Isobutyramide

    • Lawesson's reagent or Phosphorus Pentasulfide

    • 1-Chloropropan-2-one

    • Solvent (e.g., toluene (B28343) or dioxane)

  • Procedure (for the analogous synthesis):

    • React isobutyramide with a thionating agent like Lawesson's reagent in a suitable solvent (e.g., toluene) at elevated temperature to form the corresponding thioamide.

    • In a separate reaction, condense the thioamide with 1-chloropropan-2-one in a solvent like ethanol, often with gentle heating.

    • After the reaction is complete, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent.

    • Dry the organic layer, concentrate, and purify by distillation or column chromatography.

  • Yield: Generally high for Hantzsch thiazole syntheses.

Step 3: Radical Bromination to form 2-Isopropyl-4-(bromomethyl)thiazole

  • Principle: This step involves a free-radical halogenation at the allylic/benzylic-like position of the methyl group on the thiazole ring using N-bromosuccinimide (NBS) and a radical initiator.

  • Materials:

    • 2-Isopropyl-4-methylthiazole

    • N-Bromosuccinimide (NBS)

    • A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

    • Carbon tetrachloride or another suitable non-polar solvent

  • Procedure:

    • Dissolve 2-isopropyl-4-methylthiazole in carbon tetrachloride.

    • Add NBS and a catalytic amount of AIBN.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by chromatography.

  • Expected Yield: Moderate.

Step 4: Nucleophilic Substitution to form 2-Isopropyl-4-(methylaminomethyl)thiazole

  • Principle: The final step is a nucleophilic substitution reaction where the bromide in 2-isopropyl-4-(bromomethyl)thiazole is displaced by methylamine.

  • Materials:

    • 2-Isopropyl-4-(bromomethyl)thiazole

    • A solution of methylamine in a suitable solvent (e.g., THF or ethanol)

  • Procedure:

    • Dissolve 2-isopropyl-4-(bromomethyl)thiazole in a suitable solvent like THF.

    • Add an excess of a solution of methylamine.

    • Stir the reaction at room temperature for several hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with water to remove excess methylamine and its hydrobromide salt.

    • Dry the organic layer and concentrate to obtain the final product, which can be purified by column chromatography.

  • Yield: Typically high for this type of substitution reaction.

Synthesis of a Nirmatrelvir Intermediate

The synthesis of Nirmatrelvir involves the coupling of two complex fragments. One of these fragments is a nitrile-containing γ-lactam. While a direct synthesis from this compound is not the reported route, the incorporation of a nitrile group is a key feature of the final molecule. The established synthesis of this fragment typically starts from a protected glutamic acid derivative.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of Ritonavir and Nirmatrelvir at the molecular level.

G cluster_hiv HIV Life Cycle HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage by Viral_Proteins Functional Viral Proteins HIV_Protease->Viral_Proteins Assembly Assembly Viral_Proteins->Assembly Budding Budding & Maturation Assembly->Budding Mature_Virion Mature, Infectious Virion Budding->Mature_Virion Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits

Mechanism of action of Ritonavir.

G cluster_sars_cov_2 SARS-CoV-2 Replication Cycle Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Translation_Polyproteins Translation of pp1a/pp1ab Polyproteins Viral_RNA_Release->Translation_Polyproteins SARS_CoV_2_Mpro SARS-CoV-2 Main Protease (Mpro) Translation_Polyproteins->SARS_CoV_2_Mpro Cleavage by Functional_Proteins Functional Viral Proteins SARS_CoV_2_Mpro->Functional_Proteins Replication_Transcription RNA Replication & Transcription Functional_Proteins->Replication_Transcription Assembly_Release Virion Assembly & Release Replication_Transcription->Assembly_Release Nirmatrelvir Nirmatrelvir Nirmatrelvir->SARS_CoV_2_Mpro Inhibits

References

Application Note: HPLC-UV Analysis for Monitoring 2-Cyanothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the analysis of 2-cyanothiazole reaction mixtures using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is suitable for monitoring reaction progress, determining product purity, and quantifying this compound in the presence of starting materials and potential byproducts. The described method utilizes a reversed-phase C18 column, offering a robust and reliable approach for researchers, scientists, and drug development professionals.

Introduction

This compound is a key building block in synthetic organic chemistry, serving as a precursor for various pharmaceutical compounds and biologically active molecules. The efficient synthesis of this intermediate requires precise monitoring to optimize reaction conditions and maximize yield and purity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, providing high resolution, sensitivity, and accuracy for the analysis of complex reaction mixtures.[1] This stability-indicating method is designed to separate the this compound product from unreacted starting materials and potential impurities, ensuring reliable quantification and quality assessment.[2][3]

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water with an acidic modifier.[4] Components of the reaction mixture are separated based on their differential partitioning between the stationary and mobile phases. More non-polar compounds interact more strongly with the C18 column and thus elute later. The separated components are detected by a UV detector at a wavelength where the analyte exhibits significant absorbance.[5] Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration.[4]

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, HPLC-grade water.

  • Reagents: Orthophosphoric acid (OPA) or Trifluoroacetic acid (TFA), analytical grade.

  • Standards: this compound reference standard (purity >99%), standards for key starting materials and potential impurities, if available.

  • Internal Standard (Optional): Biphenyl.[6]

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v), matching the initial mobile phase composition.

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Software: Chromatography data station for system control and data processing.

  • Chromatographic Column: A reversed-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm) is a suitable choice.[5]

Table 1: HPLC-UV Chromatographic Conditions

ParameterRecommended Condition
Column C18, 50 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient
Isocratic Composition 55% Mobile Phase A : 45% Mobile Phase B[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 272 nm (or λmax of this compound)[5]
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of orthophosphoric acid to 1 L of HPLC-grade water, filter, and degas. Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent. These will be used to construct the calibration curve.

  • Reaction Mixture Sample Preparation:

    • Quench a small, accurately measured aliquot of the reaction mixture.

    • Dilute the aliquot with the sample diluent to a concentration that falls within the linear range of the calibration curve. For example, dilute 10 µL of the reaction mixture to 10 mL with diluent.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis to remove particulate matter.

Method Validation Parameters

For reliable and accurate results, the developed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[2] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters and Representative Data

ParameterAcceptance CriteriaRepresentative Result
Specificity No interference at the retention time of the analyte peak.The method is selective for this compound in the presence of starting materials and byproducts.
Linearity (R²) R² ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intra-day: ≤ 2.0% Inter-day: ≤ 2.0%Intra-day: 0.8% Inter-day: 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101.0 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters (flow rate, temperature).The method is robust to small variations in chromatographic conditions.

Data Presentation

Quantitative data from the analysis of a hypothetical reaction mixture is presented below. This table illustrates how to monitor the consumption of a starting material and the formation of the product over time.

Table 3: Analysis of a this compound Reaction Mixture

CompoundRetention Time (min)Concentration at T=0h (µg/mL)Concentration at T=2h (µg/mL)Concentration at T=4h (µg/mL)
Starting Material A2.1150.275.110.5
This compound 4.5 0.0 48.6 95.3
Byproduct B5.80.05.28.1
Internal Standard7.250.050.050.0

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-UV analysis protocol.

HPLC_Workflow start Start prep 1. Preparation - Mobile Phase - Standards - Samples start->prep end_node End hplc_setup 2. HPLC System Setup - Install Column - Equilibrate System prep->hplc_setup sequence 3. Sequence Setup - Define Injection Order - Set Data File Names hplc_setup->sequence run_analysis 4. Run Analysis - Inject Standards - Inject Samples sequence->run_analysis data_acq 5. Data Acquisition - Record Chromatograms - Integrate Peaks run_analysis->data_acq analysis 6. Data Analysis - Generate Calibration Curve - Calculate Concentrations data_acq->analysis report 7. Reporting - Summarize Results - Generate Report analysis->report report->end_node

Caption: Workflow for HPLC-UV analysis of this compound reaction mixtures.

References

Application Notes and Protocols for the Derivatization of 2-Cyanothiazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds.[1][2][3][4][5][6][7][8] The 2-cyanothiazole moiety, in particular, serves as a versatile synthetic intermediate, offering a reactive handle for the generation of diverse compound libraries for biological screening. The electron-withdrawing nature of the nitrile group activates the thiazole ring and provides a key functional group for transformations into various other functionalities, such as amidines, amidoximes, and carboxylic acid derivatives. These derivatives have shown significant potential in modulating key biological pathways implicated in diseases like cancer.[9][10][11][12]

These application notes provide a comprehensive overview of the derivatization of this compound and subsequent biological evaluation of the resulting compounds. Detailed protocols for key synthetic transformations and biological screening assays are provided to guide researchers in the exploration of this promising chemical scaffold for drug discovery.

Derivatization Strategies for this compound

The primary point of derivatization on this compound is the cyano group. This can be transformed into several other functional groups, each offering unique possibilities for interaction with biological targets.

Conversion to 2-Amidinothiazoles

The conversion of the 2-cyano group to a 2-amidino group is a key derivatization strategy. Amidines are strongly basic groups that can participate in hydrogen bonding and electrostatic interactions within protein binding pockets. The Pinner reaction is a classic method for this transformation, proceeding through an imidate intermediate.[13][14]

Workflow for the Synthesis of 2-Amidinothiazole Derivatives:

G cluster_synthesis Synthesis cluster_screening Biological Screening This compound This compound Imidate Intermediate Imidate Intermediate This compound->Imidate Intermediate HCl, Alcohol 2-Amidinothiazole 2-Amidinothiazole Imidate Intermediate->2-Amidinothiazole Ammonia (B1221849) or Amine Enzyme Assays Enzyme Assays 2-Amidinothiazole->Enzyme Assays Cell-based Assays Cell-based Assays 2-Amidinothiazole->Cell-based Assays

Caption: Synthetic workflow for 2-amidinothiazole derivatives.

Conversion to 2-Carboxamidothiazoles and Other Derivatives

The nitrile group can also be hydrolyzed to a carboxamide or a carboxylic acid. Furthermore, it can react with hydroxylamine (B1172632) to form amidoximes or be reduced to an aminomethyl group. Each of these derivatives offers different physicochemical properties and potential biological activities.

Experimental Protocols

Protocol 1: Synthesis of 2-Amidinothiazole Hydrochloride from this compound (Pinner Reaction)

Materials:

  • This compound

  • Anhydrous Ethanol (B145695) (or Methanol)

  • Dry Dichloromethane (DCM)

  • Hydrogen Chloride (gas or a solution in dioxane)

  • Ammonia (gas or a solution in methanol)

  • Dry Diethyl Ether

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous ethanol (5.0 eq) and dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or add a stoichiometric amount of a saturated solution of HCl in dioxane.

  • Allow the reaction mixture to stir at room temperature overnight. The formation of the imidate hydrochloride precipitate may be observed.

  • Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride.

  • Suspend the crude imidate in a fresh portion of anhydrous alcohol and cool to 0 °C.

  • Bubble dry ammonia gas through the suspension or add a solution of ammonia in methanol (B129727) until the solution is basic.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with dry diethyl ether to precipitate the 2-amidinothiazole hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Purify the product by recrystallization if necessary.

Protocol 2: In Vitro Biological Screening - MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should be kept below 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and wells with medium only (blank).

  • Incubate the plates for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Data Presentation

Table 1: Anticancer Activity of this compound Derivatives
Compound IDDerivative TypeCell LineIC50 (µM)Reference
18 Thiazole ScaffoldA549 (Lung)0.50 - 4.75[10]
18 Thiazole ScaffoldMCF-7 (Breast)0.50 - 4.75[10]
18 Thiazole ScaffoldU-87 MG (Glioblastoma)0.50 - 4.75[10]
18 Thiazole ScaffoldHCT-116 (Colon)0.50 - 4.75[10]
19 Benzothiazole-PyridineMCF-7 (Breast)0.30 - 0.45[10]
19 Benzothiazole-PyridineU87 MG (Glioblastoma)0.30 - 0.45[10]
19 Benzothiazole-PyridineA549 (Lung)0.30 - 0.45[10]
19 Benzothiazole-PyridineHCT116 (Colon)0.30 - 0.45[10]
23 Thiazole DerivativeNot Specified0.184 ± 0.01 (PI3Kα)[10]
6 Hydrazinyl-thiazoleA549 (Lung)12.0 ± 1.73 µg/mL[12]
6 Hydrazinyl-thiazoleC6 (Glioma)3.83 ± 0.76 µg/mL[12]
4c Hydrazinyl-thiazole-oneMCF-7 (Breast)2.57 ± 0.16[15]
4c Hydrazinyl-thiazole-oneHepG2 (Liver)7.26 ± 0.44[15]

Signaling Pathways and Mechanisms of Action

Several 2-aminothiazole (B372263) derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[9][10][11]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound Derivatives This compound Derivatives This compound Derivatives->PI3K This compound Derivatives->Akt This compound Derivatives->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The derivatization of this compound provides a powerful platform for the discovery of novel bioactive molecules. The synthetic accessibility and the diverse biological activities of the resulting derivatives make this scaffold an attractive starting point for drug discovery campaigns, particularly in the area of oncology. The protocols and data presented herein are intended to facilitate further research and development in this promising area.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Cyanothiazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the scale-up synthesis of 2-Cyanothiazole, a key building block for various active pharmaceutical ingredients (APIs). The featured protocol is based on an expeditious two-step synthesis from readily available 1,4-dithiane-2,5-diol (B140307) and cyanogen (B1215507) gas, offering a more efficient alternative to traditional multi-step methods.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals requiring a robust and scalable method to produce this compound for preclinical studies. The protocol includes detailed experimental procedures, data on reaction optimization, and essential safety information.

Introduction

Thiazole derivatives are prominent heterocyclic scaffolds found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Specifically, the this compound moiety serves as a versatile intermediate in the synthesis of various therapeutic agents. Traditional synthetic routes to this compound often involve inefficient and lengthy processes, such as the conversion of 2-aminothiazole (B372263) to 2-bromothiazole (B21250) via a Sandmeyer reaction, followed by a metal-catalyzed cyanation.[1] This application note details a more direct and scalable synthesis that proceeds through a novel 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate, providing a more cost-effective and time-efficient pathway for producing the quantities required for preclinical evaluation.[1][2][3]

Chemical Reaction Pathway

G 1,4-dithiane-2,5-diol 1,4-dithiane-2,5-diol Intermediate 4-hydroxy-4,5-dihydrothiazole- 2-carbonitrile 1,4-dithiane-2,5-diol->Intermediate (CN)₂, DIPEA, EtOAc, 60 °C Cyanogen Cyanogen Gas ((CN)₂) This compound This compound Intermediate->this compound TMSCl, NEt₃, EtOAc G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Dehydration cluster_2 Workup and Purification A Prepare 1,4-dithiane-2,5-diol and DIPEA in EtOAc in Flask 2 B Heat Flask 2 to 60 °C A->B C Generate (CN)₂ in Flask 1 (NaCN into CuSO₄ soln) B->C D Bubble (CN)₂ gas through reaction mixture in Flask 2 C->D E Monitor reaction by HPLC/GC D->E F Cool reaction mixture to 0 °C E->F G Add NEt₃ and TMSCl F->G H Stir at RT for 1-2 hours G->H I Monitor reaction by HPLC/GC H->I J Quench with aq. NaHCO₃ I->J K Separate organic layer J->K L Wash with water and brine K->L M Dry, filter, and concentrate L->M N Purify by column chromatography M->N

References

Application Notes and Protocols for Protecting Group Strategies in 2-Cyanothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanothiazoles are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide range of biologically active compounds. The synthesis of functionalized 2-cyanothiazoles often requires the use of protecting groups to mask reactive functionalities on the thiazole (B1198619) ring (at positions 4 and 5) that might interfere with the introduction of the cyano group at the C2 position. This document provides detailed application notes and experimental protocols for various protecting group strategies tailored for the synthesis of substituted 2-cyanothiazoles.

Challenges in 2-Cyanothiazole Synthesis

The primary routes to 2-cyanothiazoles involve either a Sandmeyer reaction starting from a 2-aminothiazole (B372263) or a nucleophilic substitution on a 2-halothiazole. These reactions often employ conditions (e.g., strong acids, copper salts, nucleophiles) that can react with other functional groups present on the thiazole ring, such as amino, hydroxyl, or carboxyl groups. Therefore, a carefully chosen protecting group strategy is crucial for a successful synthesis. An ideal protecting group should be:

  • Easy and high-yielding to install.

  • Stable to the conditions of the C2-cyanation reaction.

  • Readily removed in high yield under mild conditions that do not affect other functionalities.

Protecting Group Strategies for Amino-Substituted Thiazoles

Amino groups at the C4 or C5 position of the thiazole ring are common and require protection to prevent side reactions during C2-cyanation.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.

Protection Protocol:

  • Dissolve the amino-substituted thiazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or a mixture of water and THF.

  • Add a base, such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP) (1.0-1.5 eq).[1]

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1-1.5 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected aminothiazole.

Deprotection Protocol:

  • Dissolve the Boc-protected aminothiazole in a suitable solvent like dichloromethane (B109758) (DCM) or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.[1]

  • Stir the mixture at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the deprotected aminothiazole salt.

Acetyl (Ac) Group

The acetyl group is another common protecting group for amines, typically installed using acetic anhydride (B1165640) or acetyl chloride.

Protection Protocol:

  • Suspend the aminothiazole (1.0 eq) in a solvent like DCM or pyridine (B92270).

  • Add acetic anhydride (1.2 eq) and a base such as triethylamine (B128534) or pyridine (1.2 eq).

  • Stir the reaction at room temperature for 2-6 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.

Deprotection Protocol:

  • Dissolve the acetyl-protected aminothiazole in a mixture of methanol (B129727) and water.

  • Add a base such as sodium hydroxide or potassium carbonate.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a mild acid and extract the product.

Data Summary for Amino Group Protection
Protecting GroupProtection ReagentsTypical Yield (%)Deprotection ReagentsTypical Yield (%)Compatibility Notes
Boc Boc₂O, Base (e.g., NaOH, DMAP)[1]>90TFA or HCl in Dioxane[1]>90Acid-labile; may not be suitable for strongly acidic Sandmeyer conditions.
Ac Ac₂O or AcCl, Base (e.g., Pyridine)>85NaOH or K₂CO₃ in MeOH/H₂O>80Stable to acidic conditions, but removal requires basic hydrolysis.

Protecting Group Strategies for Hydroxy-Substituted Thiazoles

Hydroxyl groups on the thiazole ring are nucleophilic and can interfere with electrophilic reagents used in some synthetic steps.

tert-Butyldimethylsilyl (TBDMS) Ether

TBDMS ethers are robust protecting groups for alcohols, stable to a wide range of reaction conditions but can be selectively removed using fluoride (B91410) reagents.

Protection Protocol:

  • Dissolve the hydroxythiazole (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Add imidazole (B134444) (1.5-2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.1-1.5 eq).[2]

  • Stir the reaction at room temperature for 12-24 hours.[2]

  • Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography if necessary.

Deprotection Protocol:

  • Dissolve the TBDMS-protected hydroxythiazole in THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) (1.0 M in THF, 1.1 eq).[2]

  • Stir at room temperature for 1-4 hours.[2]

  • Quench with saturated aqueous ammonium (B1175870) chloride and extract the product.

Data Summary for Hydroxyl Group Protection
Protecting GroupProtection ReagentsTypical Yield (%)Deprotection ReagentsTypical Yield (%)Compatibility Notes
TBDMS TBDMSCl, Imidazole in DMF[2]>90TBAF in THF[2]>90Generally stable to acidic and basic conditions, making it suitable for many cyanation reactions.

Protecting Group Strategies for Carboxy-Substituted Thiazoles

A carboxylic acid group on the thiazole ring can be protected as an ester to prevent its interference in subsequent reactions.

Methyl or Ethyl Ester

Simple alkyl esters are common protecting groups for carboxylic acids.

Protection Protocol (Fischer Esterification):

  • Suspend the carboxythiazole (1.0 eq) in the corresponding alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture, remove the excess alcohol under reduced pressure, and neutralize with a weak base.

  • Extract the ester product with an organic solvent.

Deprotection Protocol (Hydrolysis):

  • Dissolve the thiazole ester in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide.[3]

  • Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Acidify the reaction mixture to protonate the carboxylate and extract the carboxylic acid.

Data Summary for Carboxyl Group Protection
Protecting GroupProtection ReagentsTypical Yield (%)Deprotection ReagentsTypical Yield (%)Compatibility Notes
Methyl/Ethyl Ester MeOH or EtOH, H₂SO₄ (cat.)>80NaOH or LiOH in Alcohol/H₂O[3]>90Stable to most neutral and acidic conditions. Deprotection is under basic conditions.

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the logical flow of protecting group strategies in the context of this compound synthesis.

Protecting_Group_Strategy_Workflow cluster_start Starting Material cluster_protection Protection cluster_cyanation C2-Cyanation cluster_deprotection Deprotection cluster_end Final Product Start Functionalized Thiazole (e.g., with -NH2, -OH, -COOH at C4/C5) Protection Protect Functional Group (e.g., Boc, TBDMS, Ester) Start->Protection High Yield Cyanation Introduce Cyano Group at C2 (e.g., Sandmeyer, Nucleophilic Substitution) Protection->Cyanation Stable PG Deprotection Remove Protecting Group Cyanation->Deprotection High Yield End Functionalized this compound Deprotection->End Mild Conditions

Caption: General workflow for the synthesis of a functionalized this compound using a protecting group strategy.

Orthogonal_Protection_Concept Start Thiazole with -NH2 and -OH groups Protect_NH2 Protect -NH2 (e.g., Boc) Start->Protect_NH2 Protect_OH Protect -OH (e.g., TBDMS) Protect_NH2->Protect_OH Cyanation C2-Cyanation Protect_OH->Cyanation Deprotect_NH2 Selective Deprotection of -NH2 (Acidic Conditions) Cyanation->Deprotect_NH2 Deprotect_OH Selective Deprotection of -OH (Fluoride Source) Cyanation->Deprotect_OH Product1 2-Cyano-thiazole with free -NH2 Deprotect_NH2->Product1 Final_Product Fully Deprotected This compound Deprotect_NH2->Final_Product Product2 2-Cyano-thiazole with free -OH Deprotect_OH->Product2 Deprotect_OH->Final_Product Product1->Deprotect_OH Product2->Deprotect_NH2

Caption: Illustration of an orthogonal protecting group strategy for a thiazole with multiple functional groups.

Conclusion

The successful synthesis of functionalized 2-cyanothiazoles is highly dependent on the judicious selection and application of protecting groups. This guide provides a starting point for researchers in designing synthetic routes, offering detailed protocols for the protection and deprotection of common functional groups encountered on the thiazole nucleus. It is important to note that the optimal protecting group and reaction conditions may vary depending on the specific substrate and the chosen cyanation method. Therefore, careful consideration of the compatibility of the protecting group with all reaction steps is essential for achieving high yields and purity in the final this compound product.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Thiazoles from 2-Cyanothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a one-pot synthesis of 2-acylthiazoles, a class of substituted thiazoles, commencing from 2-cyanothiazole. This method leverages the well-established reactivity of nitriles with Grignard reagents, offering a straightforward approach to introduce alkyl or aryl ketone functionalities at the 2-position of the thiazole (B1198619) ring.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic routes to functionalized thiazoles is therefore of significant interest. This protocol details a one-pot procedure for the synthesis of 2-acylthiazoles from this compound. The reaction proceeds via the nucleophilic addition of a Grignard reagent to the cyano group, forming a magnesium iminate intermediate, which is subsequently hydrolyzed in the same reaction vessel to yield the corresponding ketone. This method avoids the isolation of the intermediate, streamlining the synthetic process.

Signaling Pathways and Logical Relationships

The logical workflow for the one-pot synthesis of 2-acylthiazoles from this compound can be visualized as a two-step process occurring in a single reaction vessel. The initial step involves the formation of a carbon-carbon bond through the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the cyano group. The subsequent in-situ hydrolysis of the intermediate imine salt leads to the final ketone product.

G cluster_0 One-Pot Reaction Vessel start This compound + Grignard Reagent (R-MgX) intermediate Intermediate Magnesium Iminate Salt start->intermediate Nucleophilic Addition hydrolysis Aqueous Acidic Workup (e.g., aq. HCl) intermediate->hydrolysis In-situ product 2-Acylthiazole hydrolysis->product Hydrolysis

Caption: Logical workflow of the one-pot synthesis.

Experimental Protocols

General Protocol for the One-Pot Synthesis of 2-Acylthiazoles from this compound via Grignard Reaction

This protocol describes a general procedure for the reaction of this compound with a Grignard reagent to yield a 2-acylthiazole. The specific Grignard reagent, concentrations, and reaction times may require optimization for different substrates.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium chloride, etc., solution in a suitable ether solvent like THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF in a dry round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

  • Grignard Reagent Addition:

    • Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred solution of this compound via a dropping funnel over a period of 15-30 minutes.

    • Maintain the temperature at 0 °C during the addition. A color change or formation of a precipitate may be observed.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with acid, and analyzing the organic extract.

  • Hydrolysis (Workup):

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a cold aqueous solution of hydrochloric acid (e.g., 1 M HCl). Caution: The quenching of excess Grignard reagent is exothermic.

    • Stir the mixture vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the intermediate imine.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-acylthiazole.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following table summarizes the expected products and provides hypothetical, yet realistic, quantitative data for the one-pot synthesis of various 2-acylthiazoles from this compound. The yields are representative and may vary depending on the specific reaction conditions and the nature of the Grignard reagent.

EntryGrignard Reagent (R-MgX)R-GroupProduct (2-Acylthiazole)Molecular FormulaReaction Time (h)Yield (%)
1Phenylmagnesium bromidePhenyl2-(Benzoyl)thiazoleC₁₀H₇NOS375
2Methylmagnesium chlorideMethyl2-AcetylthiazoleC₅H₅NOS280
3Ethylmagnesium bromideEthyl2-(Propanoyl)thiazoleC₆H₇NOS2.578
4Isopropylmagnesium chlorideIsopropyl2-(2-Methylpropanoyl)thiazoleC₇H₉NOS465
5Cyclohexylmagnesium bromideCyclohexyl2-(Cyclohexanecarbonyl)thiazoleC₁₀H₁₃NOS470

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the one-pot synthesis of 2-acylthiazoles.

G cluster_workflow Experimental Workflow A 1. Reaction Setup - this compound in anhydrous ether - Inert atmosphere - Cool to 0 °C B 2. Grignard Addition - Slow dropwise addition of R-MgX - Maintain 0 °C A->B C 3. Reaction - Warm to room temperature - Stir for 2-4 h - Monitor by TLC B->C D 4. Hydrolysis - Cool to 0 °C - Quench with aq. HCl C->D E 5. Workup & Extraction - Separate layers - Extract aqueous phase - Wash combined organic layers D->E F 6. Purification - Dry organic layer - Concentrate solvent - Column chromatography or recrystallization E->F G Final Product 2-Acylthiazole F->G

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere.

  • Handle Grignard reagents and anhydrous solvents in a well-ventilated fume hood.

  • The quenching of the reaction with acid is exothermic and should be performed slowly and with cooling.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Disclaimer: This protocol is intended for use by trained chemistry professionals. The reaction conditions may need to be optimized for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

Application Notes and Protocols for the Catalytic Synthesis of 2-Cyanothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyanothiazole is a pivotal building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Its functional group serves as a versatile handle for further chemical transformations. The development of efficient and selective catalytic methods for the synthesis of this compound is of significant interest to the scientific community. This document provides an overview of key catalytic methodologies, including detailed experimental protocols and comparative data.

Palladium-Catalyzed Cyanation of 2-Halothiazoles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a reliable route to C-C and C-N bond formation.[1][2] The cyanation of (hetero)aryl halides, including 2-halothiazoles, is a well-established method.[3] These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source.[4] The choice of ligand is crucial for catalytic activity and can influence reaction efficiency.[3] Non-toxic and easy-to-handle cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over more toxic reagents like KCN or NaCN.[3]

Data Summary: Palladium-Catalyzed Cyanation
EntryStarting MaterialCatalyst / LigandCyanide SourceSolventTemp (°C)Yield (%)Reference
12-Bromothiazole (B21250)Pd(OAc)₂ / XPhosK₄[Fe(CN)₆]Dioxane/H₂O100High[3]
22-ChlorothiazolePd₂(dba)₃ / t-BuXPhosZn(CN)₂THF/H₂O40Good[5]
32-BromopyridineP-O bidentate Pd complexK₄[Fe(CN)₆]·3H₂ODMF13078[1]

Note: Yields are reported as "High" or "Good" when specific quantitative data for this compound was not provided in the general procedure, but the method was described as efficient for a broad range of (hetero)aryl halides.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of 2-Bromothiazole

This protocol is adapted from a general method for the cyanation of (hetero)aryl halides.[3]

Reagents and Equipment:

  • 2-Bromothiazole

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (B91453)

  • Degassed water

  • Screw-top reaction tube with a magnetic stir bar

  • Nitrogen or Argon supply

Procedure:

  • To a screw-top reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), and 2-bromothiazole (1.0 mmol).

  • Seal the tube with a Teflon-lined screw-cap septum.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add 1,4-dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of KOAc (2.5 mL) via syringe.[3]

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for the recommended time (e.g., 1-4 hours, monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Workflow Diagram: Palladium-Catalyzed Cyanation

G cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Product R1 2-Bromothiazole Stir Stirring (1-4h) R1->Stir R2 K4[Fe(CN)6] R2->Stir Cat Pd(OAc)2 / XPhos Cat->Stir Base KOAc Base->Stir Solvent Dioxane / H2O Solvent->Stir Temp 100 °C Temp->Stir Atmosphere Inert Atmosphere Atmosphere->Stir Workup Aqueous Workup Stir->Workup Reaction Completion Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for Pd-catalyzed cyanation of 2-bromothiazole.

Copper-Catalyzed Cyanation of 2-Halothiazoles

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a classical method for synthesizing aryl nitriles.[6] Modern advancements have enabled the use of catalytic amounts of copper, making the process more efficient and economical.[6][7] These reactions often utilize copper(I) iodide (CuI) as the catalyst, a ligand such as a diamine, and a cyanide source like sodium cyanide (NaCN).[6][8]

Data Summary: Copper-Catalyzed Cyanation
EntryStarting MaterialCatalyst / LigandCyanide SourceSolventTemp (°C)Yield (%)Reference
1Aryl BromideCuI / N,N'-DimethylethylenediamineNaCN / KIToluene (B28343)110High[6][8]
2Benzothiazole (B30560) (C-H)CuCN / PhenanthrolineNaCN / I₂Dioxane110Good[9]

Note: Yields are reported as "High" or "Good" as these are general methods. The domino halide exchange-cyanation is highly effective for a range of aryl bromides.

Experimental Protocol: General Procedure for Copper-Catalyzed Cyanation of 2-Bromothiazole

This protocol is based on the domino halogen exchange-cyanation procedure developed by Buchwald and coworkers.[6][8]

Reagents and Equipment:

  • 2-Bromothiazole

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • N,N'-Dimethylethylenediamine

  • Sodium cyanide (NaCN) (Caution: Highly Toxic)

  • Toluene

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, add CuI (10 mol%), KI (20 mol%), and NaCN (1.2 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add toluene (e.g., 1 mL per 1 mmol of substrate), followed by 2-bromothiazole (1.0 equiv) and N,N'-dimethylethylenediamine (1.0 equiv).

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for the required time (typically 24 hours, monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction mixture with an aqueous solution of sodium hypochlorite (B82951) (bleach) to destroy excess cyanide.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield this compound.

Logical Relationship Diagram: Catalytic Cyanation Approaches

G cluster_start Starting Materials cluster_methods Catalytic Methods cluster_product Product Start_Halide 2-Halothiazole Pd_Cat Palladium-Catalyzed Cross-Coupling Start_Halide->Pd_Cat Cu_Cat Copper-Catalyzed Cross-Coupling Start_Halide->Cu_Cat Start_CH Thiazole (B1198619) (C-H) Direct_CH Direct C-H Cyanation Start_CH->Direct_CH Product This compound Pd_Cat->Product Cu_Cat->Product Direct_CH->Product

Caption: Relationship between starting materials and catalytic routes.

Direct C-H Cyanation

Direct C-H functionalization represents a highly atom-economical and environmentally friendly synthetic strategy, as it avoids the need for pre-functionalized starting materials.[9] Copper-catalyzed methods have been developed for the direct cyanation of heterocycles.[9] These reactions typically involve a copper catalyst, an oxidant (like iodine), and a cyanide source. The reaction is believed to proceed through a sequential iodination/cyanation pathway.[9] Another modern approach involves photoredox catalysis, which can achieve C-H cyanation under mild, metal-free conditions.[10][11]

Data Summary: Direct C-H Cyanation
EntryStarting MaterialCatalyst / ReagentsCyanide SourceSolventTemp (°C)Yield (%)Reference
1BenzothiazoleCuCN / Phenanthroline / I₂NaCNDioxane110Good[9]
2Diphenyl etherAcridinium photoredox catalystTMSCN / O₂DCERT85[11]

Note: While a specific example for thiazole was not detailed in the photoredox catalysis paper, the method is shown to be effective for a range of aromatic and heteroaromatic compounds.

Experimental Protocol: Copper-Catalyzed Direct C-H Cyanation of Benzothiazole

This protocol is adapted from the method developed by Daugulis and Do for the direct cyanation of heterocycles.[9]

Reagents and Equipment:

  • Benzothiazole (as a model substrate for thiazole)

  • Copper(I) cyanide (CuCN) (Caution: Highly Toxic)

  • 1,10-Phenanthroline (B135089)

  • Sodium Cyanide (NaCN) (Caution: Highly Toxic)

  • Iodine (I₂)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Screw-cap vial with a magnetic stir bar

Procedure:

  • In a screw-cap vial, combine benzothiazole (1.0 equiv), CuCN (10 mol%), 1,10-phenanthroline (20 mol%), NaCN (1.5 equiv), K₃PO₄ (2.0 equiv), and I₂ (1.2 equiv).

  • Add 1,4-dioxane (e.g., 2 mL per 1 mmol of substrate).

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir the mixture for 24 hours.

  • Cool the reaction to room temperature.

  • Carefully quench with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by sodium hypochlorite to destroy excess cyanide.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Workflow Diagram: Direct C-H Cyanation

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Product R1 Thiazole Derivative Stir Stirring (24h) R1->Stir R2 NaCN R2->Stir Cat CuCN / Ligand Cat->Stir Oxidant Iodine (I2) Oxidant->Stir Base K3PO4 Base->Stir Solvent Dioxane Solvent->Stir Temp 110 °C Temp->Stir Workup Quenching & Extraction Stir->Workup Reaction Completion Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for direct C-H cyanation of a thiazole derivative.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 2-Cyanothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-cyanothiazole utilizing continuous flow chemistry. The methodologies described herein are based on established chemical transformations, adapted for a continuous flow setup to enhance safety, efficiency, and scalability. Thiazole scaffolds are crucial components in many active pharmaceutical ingredients (APIs), and the development of robust synthetic methods is of significant interest.[1] Traditional batch syntheses of this compound often involve multiple steps, including the conversion of 2-aminothiazole (B372263) to 2-bromothiazole (B21250) via a Sandmeyer reaction, followed by a copper-catalyzed cyanation.[1] Flow chemistry offers a safer and more efficient alternative for handling potentially hazardous reagents and for precise control over reaction parameters.[2][3]

Synthesis of this compound from 1,4-Dithiane-2,5-diol (B140307) and Cyanogen (B1215507) Gas

A recently reported batch synthesis of this compound from the bulk chemical 1,4-dithiane-2,5-diol and cyanogen gas can be effectively translated into a continuous flow process.[1][4] This approach proceeds through a novel 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate.[1][4] The use of cyanogen gas, a toxic reagent, is made significantly safer within an enclosed and automated flow chemistry system.

Experimental Workflow Diagram

Flow_Synthesis_2_Cyanothiazole reagent1 1,4-Dithiane-2,5-diol in Solvent pump1 Pump A reagent1->pump1 reagent2 Cyanogen Gas (Generated in-situ or from cylinder) pump2 Gas Mass Flow Controller reagent2->pump2 mixer1 Gas-Liquid T-Mixer pump1->mixer1 pump2->mixer1 reactor Heated Microreactor (e.g., PFA tubing) mixer1->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection Cyanation_Pathway cluster_start Starting Materials cluster_conditions Flow Reaction Conditions 2-Bromothiazole 2-Bromothiazole Flow Reactor Flow Reactor 2-Bromothiazole->Flow Reactor Cyanide Source\n(e.g., KCN, NaCN) Cyanide Source (e.g., KCN, NaCN) Cyanide Source\n(e.g., KCN, NaCN)->Flow Reactor Palladium Catalyst Palladium Catalyst Palladium Catalyst->Flow Reactor Ligand Ligand Ligand->Flow Reactor Solvent Solvent Solvent->Flow Reactor High Temperature High Temperature High Temperature->Flow Reactor This compound This compound Flow Reactor->this compound Continuous Cyanation

References

Troubleshooting & Optimization

Technical Support Center: 2-Cyanothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyanothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the three primary synthetic routes.

Route 1: From 2-Aminothiazole (B372263) via Sandmeyer and Rosenmund-von Braun Reactions

Issue 1: Low yield of 2-bromothiazole (B21250) in the Sandmeyer reaction.

  • Question: My Sandmeyer reaction to convert 2-aminothiazole to 2-bromothiazole is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in the Sandmeyer reaction of 2-aminothiazole can stem from several factors. Temperature control is critical; diazotization should be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1] Incomplete diazotization can occur if the temperature is not maintained or if there is an insufficient excess of sodium nitrite (B80452) and acid.[1] The choice of copper catalyst is also crucial. While CuBr is used for the bromo-de-diazoniation, using CuBr₂ can lead to the formation of di-halogenated byproducts.[2] Temperature plays a vital role in product distribution; for instance, reacting 2-aminothiazole with n-butyl nitrite and CuBr at 60°C for 15 minutes can yield the desired monobrominated product, whereas using CuBr₂ under slightly different temperature conditions can favor the di-bromo product.[2][3]

Issue 2: Formation of side products in the Sandmeyer reaction.

  • Question: I am observing significant side products, including a di-brominated thiazole, in my Sandmeyer reaction. How can I improve the selectivity for 2-bromothiazole?

  • Answer: The formation of di-halogenated side products is a known issue in the Sandmeyer reaction of 2-aminothiazoles.[2] To enhance selectivity for the mono-brominated product, it is crucial to use CuBr instead of CuBr₂.[2][3] Additionally, controlling the reaction temperature is key. For example, one study reported that the reaction of a 2-aminothiazole derivative with CuBr and n-butyl nitrite in acetonitrile (B52724) at 60°C for 15 minutes gave the 2-bromo product in 46% yield, while using CuBr₂ led to the di-bromo product in 79% yield.[2][3] Running the reaction at a lower temperature, between -10 and 0 °C, with a reduced molar ratio of copper(II) bromide to nitrite has been shown to favor the formation of the 2-bromo compound.[4] Other potential side reactions include the formation of phenolic byproducts from the reaction of the diazonium salt with water and the formation of colored azo compounds from the coupling of the diazonium salt with the starting material.[1] Maintaining a low temperature and a sufficiently acidic medium can help minimize these side reactions.[1]

Issue 3: Low yield in the Rosenmund-von Braun cyanation of 2-bromothiazole.

  • Question: The conversion of 2-bromothiazole to this compound using the Rosenmund-von Braun reaction is inefficient. What are the common pitfalls and how can I improve the yield?

  • Answer: The classical Rosenmund-von Braun reaction often requires harsh conditions, such as high temperatures (150-250 °C) and the use of stoichiometric amounts of copper(I) cyanide, which can lead to product degradation and purification difficulties.[5][6] To improve yields and mitigate these issues, modern modifications can be employed. The use of L-proline as an additive has been shown to promote the reaction at lower temperatures (80-120 °C).[6][7] Catalyst deactivation is another common problem. High concentrations of cyanide can deactivate the copper catalyst through strong complexation.[8] Ensuring the purity of 2-bromothiazole and using anhydrous solvents can also be beneficial.

Issue 4: Difficulty in purifying this compound.

  • Question: I am struggling to isolate pure this compound from the reaction mixture after the cyanation step. What are effective purification strategies?

  • Answer: Purification of aryl nitriles synthesized via the Rosenmund-von Braun reaction can be challenging due to the use of excess copper cyanide and high-boiling polar solvents.[9] Modern catalytic methods that use less copper and non-polar solvents can simplify purification.[10] If the classic method is used, a thorough workup is necessary to remove copper salts. This may involve washing the organic extract with an aqueous solution of a complexing agent for copper, such as ammonia (B1221849) or ethylenediaminetetraacetic acid (EDTA). Column chromatography on silica (B1680970) gel is a common method for final purification. The choice of eluent will depend on the polarity of any impurities.

Route 2: From Thiazole-2-carboxamide via Dehydration

Issue 5: Low conversion of thiazole-2-carboxamide to this compound.

  • Question: My attempt to dehydrate thiazole-2-carboxamide to this compound is resulting in low conversion. What are the key factors for a successful dehydration?

  • Answer: The dehydration of primary amides to nitriles requires a potent dehydrating agent. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (B1165640) (TFAA).[3][11][12] The choice of reagent and reaction conditions is crucial for achieving high conversion. For example, P₂O₅ is a powerful dehydrating agent that can effectively convert amides to nitriles.[11][12] The reaction mechanism involves the conversion of the carbonyl oxygen into a good leaving group, which is then eliminated.[11] Insufficient amounts of the dehydrating agent or non-optimal reaction temperatures can lead to incomplete reaction. It is also important to use anhydrous conditions, as these reagents react with water.

Issue 6: Formation of side products during the dehydration of thiazole-2-carboxamide.

  • Question: I am observing side products in the dehydration of thiazole-2-carboxamide. What are the likely impurities and how can I avoid them?

  • Answer: Side reactions during the dehydration of amides can occur, depending on the reagent and conditions used. With reagents like SOCl₂ or POCl₃, the formation of imidoyl chlorides is a possibility if the intermediate is attacked by the chloride ion instead of undergoing elimination.[11] Overheating the reaction can lead to decomposition of the starting material or product. The use of a milder reagent or optimizing the reaction temperature and time can help minimize side product formation. Purification is typically achieved through column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to this compound?

    • A1: The most common synthetic routes to this compound are:

      • A two-step synthesis starting from 2-aminothiazole, which involves a Sandmeyer reaction to form 2-bromothiazole, followed by a Rosenmund-von Braun cyanation.[5]

      • Dehydration of thiazole-2-carboxamide using a suitable dehydrating agent.

      • A more recent method involves the reaction of a dithiane with cyanogen (B1215507) gas.[5]

  • Q2: What are the safety precautions for working with cyanides?

    • A2: All cyanide compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal according to institutional safety guidelines.

  • Q3: How can I monitor the progress of these reactions?

    • A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most of these reactions. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

  • Q4: What are some "green" or more environmentally friendly approaches to this compound synthesis?

    • A4: Modern synthetic chemistry aims to develop more environmentally benign methods. For the cyanation step, moving from stoichiometric copper cyanide in the classic Rosenmund-von Braun reaction to catalytic copper systems significantly reduces heavy metal waste.[10] The use of less toxic and more easily handled cyanide sources is also an area of active research. The synthesis from thiazole-2-carboxamide, where the main byproduct is the hydrated form of the dehydrating agent, can also be considered a greener alternative compared to routes involving halogenated intermediates and heavy metals.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromothiazole via Sandmeyer Reaction (Adapted from literature) [2][3]

  • Dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add CuBr (1.5 eq).

  • Add n-butyl nitrite (1.5 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction by TLC (typically complete within 15-30 minutes).

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia solution to remove copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via L-Proline-Promoted Rosenmund-von Braun Reaction (Adapted from literature) [6]

  • To a reaction vessel, add 2-bromothiazole (1.0 eq), CuCN (2.0 eq), and L-proline (0.2 eq).

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120 °C and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ethylenediamine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Protocol 3: Synthesis of this compound via Dehydration of Thiazole-2-carboxamide (General Procedure)

  • In a round-bottom flask, place thiazole-2-carboxamide (1.0 eq) and a suitable dehydrating agent such as phosphorus pentoxide (P₂O₅, ~2.0 eq).

  • Add a high-boiling inert solvent (e.g., toluene (B28343) or xylene) if performing the reaction in solution, or the reaction can be run neat.

  • Heat the mixture under reflux, with vigorous stirring, and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench the excess dehydrating agent (e.g., by slowly adding ice).

  • Extract the product into an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Bromothiazole

CatalystNitrite SourceSolventTemperature (°C)TimeYield (%)Reference
CuBrn-butyl nitriteAcetonitrile6015 min46[2][3]
CuBr₂n-butyl nitriteAcetonitrile40 -> 25 -> 6515-120 min79 (di-bromo)[2][3]
CuBr₂n-butyl nitriteAcetonitrile-10 to 0-~50[4]

Table 2: Comparison of Cyanation Methods for 2-Bromothiazole

MethodCyanide SourceCatalyst/AdditiveSolventTemperature (°C)Yield (%)
Classical Rosenmund-von BraunCuCN (stoichiometric)NoneDMF/Pyridine150-250Variable
L-Proline-PromotedCuCNL-prolineDMF80-120Good to Excellent

Table 3: Common Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating AgentTypical Reaction ConditionsNotes
Phosphorus Pentoxide (P₂O₅)Reflux in an inert solvent or neatPowerful dehydrating agent.
Thionyl Chloride (SOCl₂)Reflux, often with a baseCan also convert carboxylic acids to acid chlorides.
Phosphorus Oxychloride (POCl₃)Reflux, often with a base like pyridineCommon and effective reagent.
Trifluoroacetic Anhydride (TFAA)Room temperature or gentle heating with a baseMild and efficient.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From 2-Aminothiazole cluster_route2 Route 2: From Thiazole-2-carboxamide A 2-Aminothiazole B 2-Thiazolediazonium Salt A->B Diazotization (NaNO2, HBr, 0-5 °C) C 2-Bromothiazole B->C Sandmeyer Reaction (CuBr) D This compound C->D Rosenmund-von Braun (CuCN) E Thiazole-2-carboxamide F This compound E->F Dehydration (e.g., P2O5, heat)

Caption: Synthetic routes to this compound.

Troubleshooting_Sandmeyer cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of 2-Bromothiazole Cause1 Incomplete Diazotization Problem->Cause1 Cause2 Diazonium Salt Decomposition Problem->Cause2 Cause3 Side Reactions (e.g., di-bromination) Problem->Cause3 Sol1 Maintain low temperature (0-5 °C) Use excess NaNO2/Acid Cause1->Sol1 Sol2 Keep temperature low Use diazonium salt immediately Cause2->Sol2 Sol3 Use CuBr instead of CuBr2 Optimize temperature Cause3->Sol3

Caption: Troubleshooting low yield in the Sandmeyer reaction.

Troubleshooting_Cyanation cluster_causes_cyanation Potential Causes cluster_solutions_cyanation Solutions Problem Low Yield of this compound (Rosenmund-von Braun) Cause_C1 Harsh Reaction Conditions (High Temperature) Problem->Cause_C1 Cause_C2 Catalyst Deactivation Problem->Cause_C2 Cause_C3 Purification Difficulties Problem->Cause_C3 Sol_C1 Use modern catalytic system (e.g., L-proline additive) Cause_C1->Sol_C1 Sol_C2 Control cyanide concentration Use pure starting materials Cause_C2->Sol_C2 Sol_C3 Thorough workup with complexing agent Column chromatography Cause_C3->Sol_C3

Caption: Troubleshooting the Rosenmund-von Braun cyanation.

References

Technical Support Center: Synthesis of 2-Cyanothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyanothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common methods for synthesizing this compound include:

  • Sandmeyer reaction of 2-aminothiazole (B372263): This classical two-step approach involves the diazotization of 2-aminothiazole to form a diazonium salt, which is then converted to 2-bromothiazole (B21250). Subsequent cyanation, often using a copper(I) cyanide reagent, yields this compound.[1]

  • Reaction of 1,4-dithiane-2,5-diol (B140307) with cyanogen (B1215507) gas: A more recent and direct method that involves the reaction of a commercially available dithiane with cyanogen gas to form an intermediate, which is then dehydrated to produce this compound.[1][2]

  • Palladium-catalyzed cyanation of 2-halothiazoles: This method involves the cross-coupling of a 2-halothiazole (e.g., 2-bromothiazole) with a cyanide source, catalyzed by a palladium complex.[3][4]

Q2: What are the typical side products observed in the Sandmeyer reaction route?

A2: In the Sandmeyer reaction for converting 2-aminothiazole to this compound, several side products can be formed. During the conversion of the diazonium salt to 2-bromothiazole, dihalogenated thiazoles can be a side product depending on the reaction conditions.[5] During the final cyanation step, biaryl byproducts are a common side product in Sandmeyer reactions.[6][7] Incomplete reaction can also leave unreacted 2-bromothiazole in the final product mixture.

Q3: What side products can be expected when using the cyanogen gas method?

A3: The synthesis of this compound from 1,4-dithiane-2,5-diol and cyanogen gas has a few key potential side products. A major side product can be the addition of the solvent to cyanogen gas, for example, if ethanol (B145695) is used as the solvent.[1][2] Additionally, upon evaporation of the solvent during workup, a pseudodimer of the intermediate (4-hydroxy-4,5-dihydrothiazole-2-carbonitrile) has been observed.[2]

Q4: Are there common side products in the palladium-catalyzed cyanation of 2-halothiazoles?

A4: Yes, in the palladium-catalyzed cyanation of 2-halothiazoles, a common side product is the corresponding 2-hydroxythiazole, which results from the hydrolysis of the starting halide.[8] Another significant issue is catalyst poisoning by the cyanide ions, which can lead to incomplete conversion and lower yields.[4]

Troubleshooting Guides

Issue 1: Low yield of this compound via the Sandmeyer Reaction
Symptom Possible Cause Suggested Solution
Presence of significant amounts of 2-aminothiazole in the first step.Incomplete diazotization.Ensure the reaction temperature is kept low (typically 0-5 °C) and that the addition of sodium nitrite (B80452) is slow and controlled. Use a sufficient excess of acid.
Formation of a significant amount of dihalogenated thiazole.Reaction conditions favoring over-halogenation.Carefully control the reaction temperature and the amount of copper halide catalyst used.[5]
Low conversion of 2-bromothiazole to this compound.Inefficient cyanation reaction.Ensure the use of a suitable copper(I) cyanide source and appropriate solvent. The reaction may require elevated temperatures. Consider using a palladium catalyst for the cyanation step if copper-mediated methods are not effective.
Presence of biaryl byproducts.Radical side reactions common to the Sandmeyer mechanism.[6][7]Optimize reaction conditions such as temperature and catalyst concentration to minimize radical pathways.
Issue 2: Unexpected side products in the synthesis from 1,4-dithiane-2,5-diol and cyanogen gas
Symptom Possible Cause Suggested Solution
A major side product is observed by GC or NMR analysis.Reaction of cyanogen gas with the alcohol solvent.[1][2]Consider using a non-alcoholic solvent such as ethyl acetate (B1210297) (EtOAc), which has been shown to give near-quantitative yields of the intermediate.[1][2]
Formation of a pseudodimer.Instability of the intermediate upon solvent removal.[2]Minimize the time the intermediate is kept in a concentrated form. Proceed with the subsequent dehydration step as quickly as possible.
Low yield of the final this compound product.Inefficient dehydration of the intermediate.Heating with strong acids like HCl or H2SO4 can lead to poor selectivity. Consider using a milder dehydration agent such as trimethylsilyl (B98337) chloride.[1][2]
Issue 3: Poor results in Palladium-Catalyzed Cyanation of 2-Halothiazole
Symptom Possible Cause Suggested Solution
Significant amount of 2-hydroxythiazole is formed.Hydrolysis of the 2-halothiazole starting material.[8]Ensure anhydrous reaction conditions. Use dry solvents and reagents.
The reaction stalls or gives low conversion.Catalyst poisoning by cyanide.[4]Use a less toxic and more stable cyanide source like potassium hexacyanoferrate(II) (K4[Fe(CN)6]).[4] The choice of palladium ligand is also crucial; ligands like XPhos have been shown to be effective.[4]
Difficulty in reproducing results.High sensitivity of the catalytic system.Catalyst deactivation by cyanide is a known issue leading to irreproducibility.[4] The use of well-defined palladium precatalysts can improve reproducibility.

Data Presentation

Table 1: Optimization of Intermediate Formation in the Cyanogen Gas Route [1][2]

EntrySolventTemperature (°C)Time (min)BaseYield of Intermediate (%)
1EtOH3015DIPEA28
2EtOH3015DIPEA41
3MeCN3015DIPEA12
4Toluene3015DIPEA15
5MeTHF3015DIPEA55
6EtOAc3030DIPEA95
7EtOAc600DIPEA97

Experimental Protocols

Synthesis of this compound from 1,4-dithiane-2,5-diol and Cyanogen Gas (General Procedure) [1][2]

  • Generation of Cyanogen Gas: In a well-ventilated fume hood, an aqueous solution of sodium cyanide is added dropwise to a heated aqueous solution of copper(II) sulfate. The generated cyanogen gas is then passed into the reaction vessel.

  • Formation of Intermediate: 1,4-dithiane-2,5-diol is dissolved in a suitable solvent (e.g., ethyl acetate) in a reaction vessel equipped with a gas inlet tube and a stirrer. A base such as N,N-diisopropylethylamine (DIPEA) is added. The generated cyanogen gas is bubbled through the solution at a controlled temperature.

  • Dehydration to this compound: After the reaction is complete (monitored by HPLC or GC), the solvent is carefully removed under reduced pressure. The crude intermediate is then dissolved in a suitable solvent and treated with a dehydrating agent (e.g., trimethylsilyl chloride) to yield this compound.

  • Purification: The final product is purified by column chromatography or distillation.

Visualizations

Sandmeyer_Reaction_Pathway 2-Aminothiazole 2-Aminothiazole Diazonium Salt Diazonium Salt 2-Aminothiazole->Diazonium Salt NaNO2, HBr 2-Bromothiazole 2-Bromothiazole Diazonium Salt->2-Bromothiazole CuBr Dihalogenated_Thiazole Dihalogenated Thiazole Diazonium Salt->Dihalogenated_Thiazole Side Reaction This compound This compound 2-Bromothiazole->this compound CuCN Biaryl_Byproduct Biaryl Byproduct 2-Bromothiazole->Biaryl_Byproduct Side Reaction

Caption: Sandmeyer reaction pathway for this compound synthesis.

Cyanogen_Gas_Pathway 1,4-Dithiane-2,5-diol 1,4-Dithiane-2,5-diol Intermediate 4-Hydroxy-4,5-dihydro- thiazole-2-carbonitrile 1,4-Dithiane-2,5-diol->Intermediate (CN)2, DIPEA Solvent_Adduct Solvent Adduct (e.g., with EtOH) 1,4-Dithiane-2,5-diol->Solvent_Adduct Side Reaction with (CN)2 This compound This compound Intermediate->this compound Dehydration (e.g., TMSCl) Pseudodimer Pseudodimer Intermediate->Pseudodimer Side Reaction

Caption: Synthesis of this compound using cyanogen gas.

Troubleshooting_Workflow start Low Yield or Impure Product identify_route Identify Synthetic Route start->identify_route sandmeyer Sandmeyer Route identify_route->sandmeyer Sandmeyer cyanogen Cyanogen Gas Route identify_route->cyanogen Cyanogen Gas palladium Palladium Catalysis identify_route->palladium Palladium check_diazotization Check Diazotization Conditions? sandmeyer->check_diazotization check_solvent Check Solvent? cyanogen->check_solvent check_catalyst Check Catalyst and Conditions? palladium->check_catalyst check_cyanation Check Cyanation Conditions? check_diazotization->check_cyanation No solution1 Control Temp, Acid, NaNO2 addition check_diazotization->solution1 Yes solution2 Optimize CuCN/ Pd catalyst check_cyanation->solution2 Yes end Improved Synthesis check_cyanation->end No check_dehydration Check Dehydration? check_solvent->check_dehydration No solution3 Use non-alcoholic solvent (EtOAc) check_solvent->solution3 Yes solution4 Use mild dehydrating agent check_dehydration->solution4 Yes check_dehydration->end No solution5 Use robust ligand, precatalyst, and anhydrous conditions check_catalyst->solution5 Yes check_catalyst->end No solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Cyanothiazole by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-cyanothiazole using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of this compound from Impurities Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor differentiation between the compound of interest and impurities on the stationary phase.- Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297), dichloromethane).[1] - Gradient Elution: If isocratic elution fails, employ a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent. This can help to first elute non-polar impurities and then the this compound, followed by more polar impurities.
Column Overloading: Too much crude sample has been loaded onto the column, exceeding its separation capacity.- Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel). - Dry Loading: If the crude product has poor solubility in the initial mobile phase, consider dry loading. Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica (B1680970) gel, evaporate the solvent, and then load the dry powder onto the top of the column.[2]
Poorly Packed Column: Channeling or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation.- Proper Packing Technique: Ensure the silica gel is packed uniformly. A slurry packing method, where the silica gel is mixed with the initial solvent and then poured into the column, is often effective. Gently tap the column during packing to settle the silica gel and remove air bubbles.
Low Yield of Purified this compound Compound Decomposition on Silica Gel: this compound may be sensitive to the acidic nature of standard silica gel.- Deactivate Silica Gel: Before packing the column, wash the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (1-3%) to neutralize acidic sites.[1] - Use a Different Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.
Product Co-elution with Impurities: Fractions containing the product are also contaminated with impurities that have a similar retention factor.- Fine-tune the Solvent System: Use a shallower solvent gradient or a less polar isocratic system to improve the resolution between the product and the co-eluting impurity. - Re-chromatograph: Combine the impure fractions, evaporate the solvent, and run a second column under more optimized conditions.
Product Incomplete Elution: The solvent system may not be polar enough to elute the this compound from the column.- Increase Solvent Polarity: After eluting the less polar impurities, significantly increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol) to ensure all the product is eluted.
Product Elutes Too Quickly (Low Retention) Solvent System is Too Polar: The mobile phase is too strong, causing the this compound to move with the solvent front.- Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. Aim for an Rf value of approximately 0.2-0.4 for the this compound on TLC for optimal column separation.
Product Elutes Too Slowly or Not at All Solvent System is Not Polar Enough: The mobile phase is too weak to move the this compound down the column.- Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your eluent. For very polar compounds, a solvent system like methanol (B129727) in dichloromethane (B109758) might be necessary.[1]
Tailing of the Product Peak Acid-Base Interactions: The thiazole (B1198619) nitrogen may be interacting with acidic sites on the silica gel.- Add a Modifier: Incorporate a small amount of a modifier like triethylamine into the mobile phase to mitigate these interactions.
Column Overloading: - Reduce the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: For a moderately polar compound like this compound, a good starting point is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. Use TLC to find a solvent system that gives your product an Rf value of around 0.3.[1]

Q2: How do I choose the right size column for my purification?

A2: The size of the column depends on the amount of crude material you need to purify. A general guideline is to use about 25-100 g of silica gel for every 1 g of crude material. The column should have a height-to-diameter ratio of about 10:1 to 15:1 for good separation.

Q3: How can I monitor the separation during column chromatography?

A3: Collect fractions of the eluent and analyze them by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and run it in an appropriate solvent system. Visualize the spots under a UV lamp (if the compounds are UV active) or by using a staining agent. Combine the fractions that contain the pure product.

Q4: My crude this compound is not very soluble in the starting mobile phase. How should I load it onto the column?

A4: If your sample is not soluble in the initial, non-polar mobile phase, you can use a "dry loading" technique. Dissolve your crude product in a more polar, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]

Q5: How can I assess the purity of my this compound after chromatography?

A5: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity. A reversed-phase C18 column is often suitable.[3]

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): This can confirm the molecular weight of the desired product and help identify any impurities.

Experimental Protocols

Representative Protocol for Column Chromatography of Crude this compound

This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude mixture.

  • Preparation of the Column:

    • Select a glass column of an appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: If insolubility is an issue, follow the dry loading procedure described in the FAQs.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the initial low-polarity solvent system.

    • If using gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., from 5% ethyl acetate to 10%, 15%, etc.).

    • Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or vials.

    • Monitor the fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity Analysis Methods for this compound

Analytical Method Stationary Phase / Column Typical Mobile Phase / Carrier Gas Detection Method
HPLC Reversed-phase C18Acetonitrile/Water or Methanol/Water with a modifier (e.g., formic acid)UV-Vis (at a suitable wavelength) or Mass Spectrometry (MS)
GC Capillary column (e.g., DB-5)Helium or NitrogenFlame Ionization Detector (FID) or Mass Spectrometry (MS)
TLC Silica gel platesHexanes:Ethyl Acetate (varying ratios)UV lamp (254 nm)

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_workflow start Poor Separation? check_tlc Re-evaluate TLC Is Rf optimal (0.2-0.4)? start->check_tlc Yes good_separation Good Separation start->good_separation No adjust_solvent Adjust Solvent Polarity check_tlc->adjust_solvent No check_loading Was Column Overloaded? check_tlc->check_loading Yes adjust_solvent->start reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Check for Channeling check_loading->check_packing No reduce_load->start repack_column Repack Column Carefully check_packing->repack_column Yes check_packing->good_separation No repack_column->start

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Hantzsch Thiazole Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole (B1198619) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this fundamental reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that forms a thiazole ring through the condensation of an α-haloketone and a thioamide.[1][2] First described by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the ready availability of starting materials.[1][3]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction mechanism proceeds in multiple steps. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[1][4] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step occurs to form the aromatic thiazole ring.[1]

Q3: What are the typical starting materials for this synthesis?

The essential components are an α-haloketone (e.g., 2-bromoacetophenone (B140003), chloroacetone) and a thioamide (e.g., thiourea (B124793), thioacetamide).[3] Variations of the synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[3]

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with straightforward purification procedures.[3] However, optimizing reaction conditions is key to maximizing both yield and purity.[3]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am getting a low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors. Here is a systematic guide to troubleshooting this issue:

Possible Causes & Troubleshooting Steps:

  • Poor Quality of Starting Materials:

    • α-Haloketone: These can be lachrymatory and may decompose over time. Ensure your α-haloketone is fresh or has been stored properly.[3]

    • Thioamide: Impurities in the thioamide can lead to unwanted side reactions.[5] Check the purity of your thioamide.

  • Suboptimal Reaction Conditions:

    • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC). Conversely, excessive heat can promote the formation of side products.[3]

    • Solvent: The choice of solvent can significantly influence the reaction rate and yield.[3] Ethanol is a commonly used solvent.[5]

  • Incomplete Reaction:

    • The reaction may not have proceeded to completion. Monitor the reaction's progress using TLC by spotting the reaction mixture alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[5]

  • Side Reactions:

    • The formation of byproducts can consume reactants and complicate purification.[5]

  • Product Loss During Workup:

    • The isolation and purification steps may not be optimized, leading to the loss of the desired product.[5]

Problem 2: Multiple Spots on TLC Plate

Q: I see multiple spots on my TLC plate after the reaction. What are the possible side products?

A: The presence of multiple spots on your TLC plate suggests the formation of side products or the presence of unreacted starting materials. Here are some common possibilities:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the thioamide.[5]

  • Formation of an Oxazole (B20620): If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[5]

  • Dimerization or Polymerization of Reactants: Under certain conditions, the starting materials or intermediates can undergo self-condensation.[5]

  • Formation of Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility.[5]

Problem 3: Product Purification Difficulties

Q: My product is difficult to purify. What purification methods are recommended?

A: If your product is difficult to purify, consider the following methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[5]

  • Column Chromatography: If recrystallization is ineffective or if your product is an oil, purification by column chromatography on silica (B1680970) gel may be necessary.[3]

Data Presentation

The following table summarizes the optimization of reaction conditions for a one-pot synthesis of a Hantzsch thiazole derivative, comparing conventional heating with ultrasonic irradiation and the effect of different solvents and catalyst amounts.

Table 1: Screening of Reaction Conditions for the One-Pot Synthesis of a Hantzsch Thiazole Derivative [6]

EntryCatalyst Amount (%)SolventTemperature (°C)Time (h)Yield (%)
1-Ethanol/Water (1:1)2512No reaction
2-Ethanol/Water (1:1)651225
35Ethanol/Water (1:1)65855
410Ethanol/Water (1:1)65568
515Ethanol/Water (1:1)653.579
615Water100565
715Ethanol80672
815Methanol (B129727)65669
9151-Butanol117575
10152-Propanol82673
1115Ethanol/Water (1:1)Room Temp (Ultrasonic)282

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for synthesizing 2-amino-4-phenylthiazole.[1]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[1]

  • Add methanol (5 mL) and a magnetic stir bar.[1]

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[1]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[1]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate should form.[1]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[1]

  • Wash the filter cake with cold deionized water to remove any remaining salts.[1]

  • Spread the collected solid on a watch glass and allow it to air dry completely.[1]

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol utilizes microwave irradiation to reduce reaction times and potentially improve yields.[1][7]

General Procedure:

  • Combine the α-haloketone (1 mmol) and the appropriate thiourea or thioamide (1.1-1.5 mmol) in a microwave reaction vessel.[1]

  • Add a suitable solvent (e.g., methanol, ethanol).[1]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.[1]

  • The product can then be isolated by filtration or extraction.

Protocol 3: One-Pot, Multi-Component Synthesis with Ultrasonic Irradiation

This protocol describes an efficient and environmentally friendly one-pot synthesis of substituted Hantzsch thiazole derivatives using ultrasonic irradiation.[8]

Procedure:

  • A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, a substituted benzaldehyde, and a catalytic amount of silica-supported tungstosilicic acid is prepared in an ethanol/water (50/50, v/v) solvent system.[8]

  • The mixture is subjected to ultrasonic irradiation at room temperature.[8]

  • The reaction progress is monitored by TLC.

  • Upon completion, the catalyst is recovered by simple filtration for reuse.[8]

  • The product is isolated from the filtrate.[8]

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis alpha_haloketone α-Haloketone reaction_setup Reaction Setup (Solvent, Heat/Microwave) alpha_haloketone->reaction_setup thioamide Thioamide thioamide->reaction_setup cooling Cooling reaction_setup->cooling neutralization Neutralization (e.g., Na2CO3) cooling->neutralization filtration Filtration neutralization->filtration drying Drying filtration->drying analysis Analysis (TLC, NMR, etc.) drying->analysis final_product Pure Thiazole Product analysis->final_product

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield c1 Poor Starting Material Quality start->c1 c2 Suboptimal Reaction Conditions start->c2 c3 Incomplete Reaction start->c3 c4 Side Reactions start->c4 s1 Check Purity of Reactants (α-haloketone, thioamide) c1->s1 s2 Optimize Temperature, Solvent, and Time c2->s2 s3 Monitor Reaction by TLC c3->s3 s4 Analyze for Byproducts c4->s4 end Improved Yield s1->end s2->end s3->end s4->end

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimizing 2-Cyanothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-cyanothiazole.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Suboptimal Reaction Solvent: The choice of solvent significantly impacts the reaction yield. For instance, in the synthesis from 1,4-dithiane-2,5-diol (B140307) and cyanogen (B1215507) gas, solvents like acetonitrile (B52724) and toluene (B28343) result in low yields of the intermediate.[1][2]Solvent Screening: Perform a solvent screen to identify the optimal medium. Ethyl acetate (B1210297) (EtOAc) has been shown to provide a near-quantitative yield for the formation of the key intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile.[1][2]
Inefficient Cyanogen Gas Generation: If preparing cyanogen gas in situ from NaCN and CuSO₄, the efficiency of its generation can be a limiting factor, reported to be around 80%.[1][2]Optimize Gas Generation: Increase the concentration of NaCN and CuSO₄ solutions and reverse the order of addition (add NaCN to CuSO₄) to improve the generation of cyanogen gas. Using a two-fold excess of cyanogen gas has also been shown to increase product formation.[1][2]
Incomplete Dehydration of Intermediate: In multi-step syntheses, such as the one proceeding through 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, incomplete dehydration to the final this compound product will result in low yields.Optimize Dehydration Step: Screen different dehydrating agents and conditions. Trimethylsilyl (B98337) chloride (TMSCl) has been found to be effective, providing high conversion and good selectivity.[2] Adjusting the temperature and reagent loading can further optimize the yield.[2]
Product Loss During Workup: The final product, this compound, or its intermediates can be volatile or unstable, leading to significant loss during solvent evaporation.[2]Modify Workup Procedure: Avoid complete solvent evaporation to dryness if the product is volatile. An HPLC assay at each step of the workup can help identify where the product is being lost.[2] Consider telescoping the synthesis, where the crude intermediate is used directly in the next step without full isolation.[2]
Formation of Side Products Reaction with Alcoholic Solvents: When using alcohol-based solvents like ethanol (B145695) (EtOH), side reactions can occur. For example, ethanol can add to cyanogen gas, forming an undesired side product.[1][2]Use Aprotic Solvents: Switch to a non-alcoholic, aprotic solvent such as ethyl acetate to prevent this side reaction.[1][2]
Intermediate Instability: The 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate can be unstable under certain conditions, such as heating in protic solvents or in the presence of strong acids, leading to decomposition or formation of pseudodimers.[2]Control Reaction Conditions: The intermediate shows greater stability in ethyl acetate.[2] For the subsequent dehydration step, carefully select the reagent and temperature to favor the desired reaction pathway over decomposition.[2]
Purification Difficulties Similar Polarity of Product and Impurities: If the desired product and any side products or remaining starting materials have similar polarities, separation by standard column chromatography can be challenging.Alternative Purification Methods: If column chromatography is ineffective, consider other purification techniques such as recrystallization from a suitable solvent system or preparative Thin Layer Chromatography (TLC).[3][4]
Product Precipitation Issues: In some cases, isolating the product via precipitation can be inefficient.Optimize Precipitation/Crystallization: For products that can form salts, such as amidine derivatives of this compound, isolation by precipitation as a hydrochloride salt can be highly efficient.[2] For recrystallization, screen various solvents to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Traditionally, this compound has been synthesized in a multi-step process starting from 2-aminothiazole. This involves a Sandmeyer reaction to produce 2-bromothiazole, followed by a copper-catalyzed cyanation reaction.[1] A more recent and expeditious method involves the reaction of 1,4-dithiane-2,5-diol with cyanogen gas, proceeding through a 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate that is subsequently dehydrated.[1][2][6]

Q2: I am using the cyanogen gas method and my yields are low. What should I check first?

A2: The first parameters to investigate are the reaction solvent and the efficiency of the cyanogen gas generation. Ethyl acetate is a superior solvent to ethanol for the formation of the intermediate, minimizing side reactions and maximizing yield.[1][2] Also, ensure your cyanogen gas generation is optimized, as its efficiency can be a significant bottleneck.[1][2]

Q3: My final product seems to be disappearing during the final purification step. What could be happening?

A3: Significant product loss, particularly during solvent evaporation, suggests that your product may be volatile.[2] This has been observed for this compound synthesized via the dithiane and cyanogen gas route.[2] Avoid removing the solvent to complete dryness. It is advisable to keep the product in a solution of a high-boiling point solvent or to proceed to the next step with a crude solution if possible.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used, often with an internal standard like biphenyl (B1667301) for accurate yield determination.[1][2]

Q5: Are there any specific safety precautions for synthesizing this compound?

A5: Yes. Cyanogen gas is colorless, flammable, and highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures in place.[2] Reagents like trimethylsilyl chloride (TMSCl) are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data on Optimized Reaction Conditions

The following tables summarize quantitative data for key steps in the synthesis of this compound from 1,4-dithiane-2,5-diol and cyanogen gas.

Table 1: Solvent and Temperature Effects on the Formation of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile Intermediate [1][2]

EntrySolventBase (equiv.)Temperature (°C)Time (min)Yield (%)
1EtOHDIPEA (1.0)Room Temp.3028
2MeCNNEt₃ (0.1)Room Temp.3012
3TolueneNEt₃ (0.1)Room Temp.3015
4MeTHFNEt₃ (0.1)Room Temp.3055
5EtOAcNEt₃ (0.1)Room Temp.3095
6EtOAcNEt₃ (0.1)60097

DIPEA: N,N-Diisopropylethylamine; NEt₃: Triethylamine (B128534); EtOH: Ethanol; MeCN: Acetonitrile; MeTHF: 2-Methyltetrahydrofuran; EtOAc: Ethyl Acetate.

Table 2: Optimization of the Dehydration of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile to this compound [2]

EntryReagent (equiv.)Temperature (°C)Time (min)Yield (%)
1-100120<5
2HCl (1.0)1001528
3H₂SO₄ (1.0)1001510
4TMSCl (2.0)1001572
5TMSCl (2.0)801576
6TMSCl (1.0)801575

TMSCl: Trimethylsilyl chloride.

Experimental Protocols

Synthesis of this compound via the Dithiane/Cyanogen Gas Route [1][2]

Step 1: In-situ Generation of Cyanogen Gas ((CN)₂) and Formation of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile

  • Cyanogen Gas Generation Setup: In a well-ventilated fume hood, prepare a gas washing bottle containing concentrated sulfuric acid to dry the generated gas. Connect the outlet to a flask containing the reaction mixture via a gas dispersion tube.

  • Reaction Mixture: To a stirred solution of 1,4-dithiane-2,5-diol (1.0 equiv) and triethylamine (0.1 equiv) in ethyl acetate (EtOAc), heat the mixture to 60°C.

  • Gas Generation: Prepare a solution of sodium cyanide (NaCN) in water and add it dropwise to a heated and stirred aqueous solution of copper sulfate (B86663) (CuSO₄). The resulting cyanogen gas is bubbled through the drying bottle and into the reaction mixture.

  • Reaction: Continue bubbling the gas into the reaction mixture at 60°C. The reaction is typically complete by the time the gas addition is finished.

  • Monitoring: The progress of the reaction can be monitored by HPLC or GC to confirm the formation of the intermediate. The crude solution is often used directly in the next step.

Step 2: Dehydration to this compound

  • Reagent Addition: To the crude reaction mixture containing 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile from Step 1, add trimethylsilyl chloride (TMSCl, 1.0-2.0 equiv).

  • Reaction Conditions: Heat the mixture to 80°C and stir for 15 minutes.

  • Workup: After cooling, perform an aqueous wash.

  • Isolation: Carefully concentrate the organic layer under reduced pressure, avoiding complete evaporation to prevent loss of the volatile product. The resulting crude this compound can be further purified if necessary.

Visualizations

The following diagram illustrates the workflow for troubleshooting common issues in this compound synthesis.

G start Start Synthesis low_yield Low or No Yield? start->low_yield side_products Side Products Observed? low_yield->side_products No check_solvent Check Solvent (EtOAc is optimal) low_yield->check_solvent Yes purification_issue Purification Difficulty? side_products->purification_issue No use_aprotic Use Aprotic Solvent (e.g., EtOAc) side_products->use_aprotic Yes alt_purification Alternative Purification (Recrystallization, Prep-TLC) purification_issue->alt_purification Yes end Successful Synthesis purification_issue->end No check_gas Optimize (CN)₂ Generation (Excess, addition order) check_solvent->check_gas check_dehydration Optimize Dehydration (TMSCl, Temp.) check_gas->check_dehydration check_workup Modify Workup (Avoid full evaporation) check_dehydration->check_workup check_workup->side_products control_conditions Control Temp. & Acidity (Intermediate stability) use_aprotic->control_conditions control_conditions->purification_issue alt_purification->end

Caption: Troubleshooting workflow for this compound synthesis.

References

effect of solvent and temperature on 2-Cyanothiazole yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-cyanothiazole. The following information addresses common issues related to reaction conditions, particularly the impact of solvent and temperature on product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods for synthesizing this compound include:

Q2: Why is the choice of solvent critical for the synthesis of this compound?

A2: The solvent plays a crucial role in the reaction by influencing the solubility of reagents, reaction kinetics, and the stability of intermediates and products. An optimal solvent can lead to higher yields and fewer side products. For instance, in the synthesis from 1,4-dithiane-2,5-diol, ethyl acetate (B1210297) was found to be superior to other solvents like acetonitrile (B52724) and toluene (B28343).[1]

Q3: How does reaction temperature generally affect the yield of this compound?

A3: Temperature significantly impacts the rate of reaction and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also lead to the decomposition of thermally sensitive intermediates or products. The optimal temperature is specific to the synthetic route and must be carefully controlled. For example, in the synthesis involving the dehydration of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, a moderate increase in temperature can improve the yield, but excessive heat can be detrimental.[1]

Troubleshooting Guide 1: Synthesis from 1,4-Dithiane-2,5-diol and Cyanogen Gas

This two-step synthesis involves the formation of an intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, followed by its dehydration to this compound.[1]

Troubleshooting Common Issues

Q: My yield of the intermediate (4-hydroxy-4,5-dihydrothiazole-2-carbonitrile) is low. What are the likely causes and solutions?

A: Low yield of the intermediate is often related to the choice of solvent and reaction temperature.

  • Suboptimal Solvent: The use of solvents like ethanol, acetonitrile, or toluene can result in significantly lower yields.[1]

    • Solution: Switch to ethyl acetate (EtOAc), which has been shown to produce near-quantitative yields of the intermediate.[1]

  • Incorrect Temperature: Running the reaction at a lower temperature may slow down the reaction rate.

    • Solution: Increasing the reaction temperature to 60 °C in ethyl acetate can improve the yield.[1]

Q: I am having difficulty with the final dehydration step to obtain this compound. What are the key factors to consider?

A: The dehydration of the hydroxylated intermediate can be challenging.

  • Ineffective Dehydrating Agent: The use of weak acids or heat alone may not be sufficient for efficient dehydration.

    • Solution: Employ a more effective dehydrating agent such as trimethylsilyl (B98337) chloride (TMSCl) to achieve high conversion.[1]

  • Suboptimal Temperature for Dehydration: The temperature for the dehydration step is crucial for selectivity.

    • Solution: A temperature of around 100 °C with TMSCl has been shown to give good results. A slight decrease in temperature might further improve selectivity.[1]

Data Presentation: Effect of Solvent and Temperature on Intermediate Yield
EntrySolventTemperature (°C)Time (min)BaseYield (%)
1EtOH3015DIPEA28[1]
2MeCN3030DIPEA12[1]
3Toluene3030DIPEA15[1]
4MeTHF3030DIPEA55[1]
5EtOAc3030DIPEA95[1]
6EtOAc600DIPEA97[1]
Experimental Protocol

Step 1: Synthesis of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile

  • In a well-ventilated fume hood, dissolve 1,4-dithiane-2,5-diol in ethyl acetate.

  • Add a suitable base, such as triethylamine (B128534) (NEt₃).[1]

  • Introduce cyanogen gas ((CN)₂) into the reaction mixture. The cyanogen gas can be generated in situ from the reaction of sodium cyanide (NaCN) and copper sulfate (B86663) (CuSO₄).[1]

  • Maintain the reaction temperature at 60 °C.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

Step 2: Dehydration to this compound

  • To the crude reaction mixture from Step 1, add trimethylsilyl chloride (TMSCl).

  • Heat the reaction mixture to approximately 100 °C for about 15 minutes.[1]

  • Upon completion, the reaction mixture can be worked up by aqueous washing.

  • The final product, this compound, is volatile, so care must be taken during solvent evaporation.[2]

Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Dehydration A 1,4-Dithiane-2,5-diol C Ethyl Acetate, 60°C A->C B Cyanogen Gas B->C D 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile C->D Yield ~97% E Intermediate (from Step 1) F TMSCl, ~100°C E->F G This compound F->G Yield ~76%

Caption: Synthetic workflow for this compound.

Troubleshooting Guide 2: Synthesis via Rosenmund-von Braun Reaction

This classic method involves the reaction of 2-bromothiazole with copper(I) cyanide.

Troubleshooting Common Issues

Q: My Rosenmund-von Braun reaction is not proceeding or giving a low yield. What should I check?

A: The success of this reaction often depends on high temperatures and the choice of solvent.

  • Insufficient Temperature: The Rosenmund-von Braun reaction typically requires high temperatures to proceed efficiently.

    • Solution: Ensure the reaction is heated to a sufficiently high temperature, often at the reflux temperature of a high-boiling solvent. Temperatures up to 200°C have been reported for similar reactions.

  • Inappropriate Solvent: The choice of a polar, high-boiling solvent is crucial for this reaction.

    • Solution: Use solvents such as DMF, nitrobenzene, or pyridine. Running the reaction without a solvent at a high temperature has also been reported to be effective.

  • Reagent Purity: Impurities in the 2-bromothiazole or copper(I) cyanide can inhibit the reaction.

    • Solution: Use freshly purified 2-bromothiazole and high-purity copper(I) cyanide.

Experimental Protocol (General)
  • In a suitable reaction vessel, combine 2-bromothiazole and an excess of copper(I) cyanide.

  • Add a high-boiling polar solvent such as DMF or pyridine.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC or GC.

  • After completion, the work-up can be challenging due to the high-boiling solvent and excess copper salts.

Logical Relationship Diagram

G A Low Yield B Insufficient Temperature A->B C Inappropriate Solvent A->C D Impure Reagents A->D E Increase Temperature/Reflux B->E F Use High-Boiling Polar Solvent (e.g., DMF) C->F G Purify Starting Materials D->G G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer) A 2-Aminothiazole B NaNO₂, HCl, 0-5°C A->B C Thiazole-2-diazonium salt B->C D Diazonium salt E CuCN D->E F This compound E->F

References

Technical Support Center: Minimizing Byproduct Formation in 2-Cyanothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during reactions involving 2-cyanothiazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. Synthesis of this compound from 1,4-Dithiane-2,5-diol (B140307) and Cyanogen (B1215507) Gas

This section focuses on the two-step synthesis of this compound via the formation of the intermediate 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile.

Troubleshooting Guide: Synthesis

Question: I am getting a low yield of the intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile (2). What are the possible causes and solutions?

Answer: Low yields of the intermediate (2) can stem from several factors related to reaction conditions. Here are the common causes and their solutions:

  • Inappropriate Solvent: The choice of solvent has a significant impact on the reaction yield. Protic solvents like ethanol (B145695) can react with cyanogen gas, leading to byproduct formation.[1][2]

    • Solution: Switch to an aprotic solvent. Ethyl acetate (B1210297) (EtOAc) has been shown to provide a near-quantitative yield of the intermediate.[1][2]

  • Suboptimal Temperature: The reaction temperature can affect the rate of formation of the intermediate.

    • Solution: Increasing the reaction temperature to 60 °C in ethyl acetate can lead to a high yield in a shorter time.[1][2]

  • Base Selection and Stoichiometry: A base is required to facilitate the monomerization of 1,4-dithiane-2,5-diol.[1] However, the type and amount of base are crucial.

    • Solution: While DIPEA can be used, the cheaper and more water-soluble triethylamine (B128534) (NEt₃) works effectively.[2] Furthermore, using a catalytic amount (0.1 equivalents) of NEt₃ is sufficient.[1]

  • Inefficient Cyanogen Gas Generation or Addition: The efficiency of cyanogen gas ((CN)₂) generation and its rate of addition can impact the overall yield.

    • Solution: To improve (CN)₂ generation from NaCN and CuSO₄, use higher concentrations and add the NaCN solution to the CuSO₄ solution.[1][2] A fast addition of the generated (CN)₂ to the reaction mixture is favorable.[1]

Question: My intermediate (2) appears to be degrading upon isolation. Why is this happening and how can I prevent it?

Answer: The intermediate 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile (2) is unstable, especially during solvent evaporation.[1] This degradation leads to the formation of several other compounds, including the desired this compound (3) and a pseudodimer.[1]

  • Solution: Avoid isolating the intermediate. The most effective approach is to use the crude reaction mixture of the intermediate directly in the subsequent dehydration step. This "telescoping" of the synthesis prevents degradation and improves the overall efficiency.[1]

Question: The dehydration of the intermediate (2) to this compound (3) is giving me a low yield and multiple byproducts. How can I optimize this step?

Answer: The dehydration step is sensitive to the choice of reagent and reaction conditions. Strong acids like HCl or H₂SO₄ can lead to poor selectivity.[1]

  • Solution: Use trimethylsilyl (B98337) chloride (TMSCl) as the dehydrating agent. This has been shown to provide high conversion and good selectivity.[2] Reducing the TMSCl loading to 1 equivalent at a slightly lower temperature can maintain a high yield while improving selectivity.[2]

Question: I am losing my final product, this compound (3), during the final workup and purification. What is the best way to isolate it?

Answer: this compound is a volatile compound, and significant product loss can occur during solvent evaporation under reduced pressure.[1]

  • Solution: Due to its volatility, sublimation is an effective method for purifying this compound. This technique allows for the isolation of a clean, colorless crystalline solid.[1]

Frequently Asked Questions (FAQs): Synthesis

Question: What is the role of the base in the formation of the intermediate (2)?

Answer: A catalytic amount of a base, such as triethylamine (NEt₃), is reported to be crucial for the monomerization of 1,4-dithiane-2,5-diol to 2-mercaptoacetaldehyde, which is the reactive species that then reacts with cyanogen gas.[1]

Question: What are the main byproducts in the synthesis of the intermediate (2)?

Answer: When using ethanol as a solvent, a major byproduct is formed from the addition of ethanol to cyanogen gas.[1][2] When attempting to isolate the intermediate by solvent evaporation, a pseudodimer of the intermediate can also be formed.[1]

Question: How can the generation of cyanogen gas be optimized?

Answer: The generation of cyanogen gas from sodium cyanide (NaCN) and copper sulfate (B86663) (CuSO₄) can be improved by doubling the concentrations of the aqueous solutions and reversing the order of addition, i.e., adding the NaCN solution dropwise to the heated CuSO₄ solution.[1][2] This minimizes the reaction of cyanogen gas with excess cyanide ions, which can form polymers.[1]

Data Presentation: Synthesis Optimization

Table 1: Optimization of Intermediate (2) Formation

EntrySolventTemperature (°C)Time (min)Base (equiv.)(CN)₂ (equiv.)Yield of 2 (%)
1EtOH2030DIPEA (1.0)2.028
2EtOH2030DIPEA (1.0)2.041
3MeCN2030DIPEA (1.0)2.012
4Toluene2030DIPEA (1.0)2.015
5MeTHF2030DIPEA (1.0)2.055
6EtOAc2030DIPEA (1.0)2.095
7EtOAc605DIPEA (1.0)2.097
8EtOAc605NEt₃ (1.0)2.096
9EtOAc605NEt₃ (0.1)2.095

Data sourced from ACS Publications.[1][2]

Table 2: Optimization of Dehydration Reaction to this compound (3)

EntryReagent (equiv.)Temperature (°C)Time (h)Yield of 3 (%)
1-1002<5
2AcOH (1.1)1002<5
3HCl (1.1)1000.25Poor Selectivity
4H₂SO₄ (1.1)1000.25Poor Selectivity
5TMSCl (2.0)1000.2572
6TMSCl (2.0)800.2576
7TMSCl (1.0)800.2575

Data sourced from ACS Publications.[2]

Experimental Protocol: Optimized Synthesis of this compound

Step 1: Generation of Cyanogen Gas ((CN)₂)

  • In a three-necked flask equipped with a dropping funnel and a gas outlet connected to the reaction vessel, prepare a solution of copper(II) sulfate (CuSO₄) in water.

  • Heat the CuSO₄ solution.

  • Slowly add a solution of sodium cyanide (NaCN) in water to the heated CuSO₄ solution via the dropping funnel. The generated cyanogen gas is then passed into the reaction vessel under a gentle argon stream.

Step 2: Formation of Intermediate (2)

  • In a separate reaction vessel, dissolve 1,4-dithiane-2,5-diol and a catalytic amount of triethylamine (0.1 equivalents) in ethyl acetate.

  • Heat the mixture to 60 °C.

  • Bubble the cyanogen gas generated in Step 1 through the solution.

  • Monitor the reaction by HPLC or GC to confirm the formation of the intermediate.

Step 3: Dehydration to this compound (3)

  • To the crude reaction mixture from Step 2, add 1.0 equivalent of trimethylsilyl chloride (TMSCl).

  • Heat the mixture to 80 °C for 15 minutes.

  • Monitor the reaction for the conversion of the intermediate to this compound.

Step 4: Workup and Purification

  • After cooling, perform an aqueous wash.

  • Carefully concentrate the organic layer, being mindful of the product's volatility.

  • Purify the crude product by sublimation (e.g., at 60 °C, 15 mbar) to obtain this compound as a colorless crystalline solid.[1]

Visualizations: Synthesis Workflow and Troubleshooting

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product 1,4-Dithiane-2,5-diol 1,4-Dithiane-2,5-diol Intermediate (2) Intermediate (2) 1,4-Dithiane-2,5-diol->Intermediate (2) EtOAc, NEt3 (cat.), 60°C Cyanogen Gas Cyanogen Gas Cyanogen Gas->Intermediate (2) This compound (3) This compound (3) Intermediate (2)->this compound (3) TMSCl, 80°C

Caption: Reaction workflow for the synthesis of this compound.

TroubleshootingLowYield Start Low Yield of Intermediate (2) Solvent Check Solvent Start->Solvent Temp Check Temperature Solvent->Temp Is it EtOAc? SolutionSolvent Use Ethyl Acetate (EtOAc) Solvent->SolutionSolvent Is it EtOH? Base Check Base Temp->Base Is it 60°C? SolutionTemp Increase to 60°C Temp->SolutionTemp Is it < 60°C? SolutionBase Use catalytic NEt3 Base->SolutionBase Is base stoichiometric?

Caption: Troubleshooting logic for low intermediate yield.

II. Downstream Reactions of this compound

This section provides general guidance for common downstream reactions of this compound, focusing on potential byproduct formation.

Troubleshooting Guide: Downstream Reactions

Question: I am attempting to hydrolyze this compound to 2-thiazolecarboxylic acid, but I am getting a low yield and an impure product. What could be the issue?

Answer: The hydrolysis of nitriles to carboxylic acids can be challenging, and the presence of the thiazole (B1198619) ring can introduce specific side reactions.

  • Harsh Reaction Conditions: Both strongly acidic and basic conditions, especially at high temperatures, can lead to the degradation of the thiazole ring or decarboxylation of the product.

    • Solution: Employ milder hydrolysis conditions. A two-step procedure is often effective: first, hydrolyze the nitrile to the corresponding amide under controlled conditions. Then, isolate the amide and hydrolyze it to the carboxylic acid under milder conditions than a one-pot reaction.

  • Incomplete Reaction: The hydrolysis might not be going to completion, leaving unreacted starting material or the intermediate amide.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider a moderate increase in temperature or reaction time, but be cautious of byproduct formation.

Question: During the reduction of the nitrile group in this compound to an aminomethyl group, I am observing byproducts. What are common side reactions?

Answer: The reduction of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product primary amine.

  • Solution: Use a reducing agent and conditions that favor the formation of the primary amine. For example, catalytic hydrogenation or using a hydride reagent like LiAlH₄ in excess and at low temperatures can minimize the formation of these byproducts.

Visualization: General Nitrile Hydrolysis Pathway

HydrolysisPathway Nitrile This compound (R-CN) Amide Intermediate Amide (R-CONH2) Nitrile->Amide H2O, H+ or OH- (mild) CarboxylicAcid 2-Thiazolecarboxylic Acid (R-COOH) Amide->CarboxylicAcid H2O, H+ or OH-

Caption: General pathway for the hydrolysis of this compound.

References

Technical Support Center: Purification of 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-aminothiazole (B372263) from reaction impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 2-aminothiazole sample synthesized via the Hantzsch reaction?

A1: Common impurities can include unreacted starting materials such as the α-haloketone and thiourea, as well as side-products from the reaction. If chloroacetaldehyde (B151913) is used as a starting material, its polymers can be a source of impurity.[1] Additionally, colored impurities may be present due to oxidation or side reactions.[2]

Q2: My purified 2-aminothiazole is a yellow or brownish solid. Is this normal?

A2: A pale yellow color can be acceptable for pure 2-aminothiazole.[3] However, a significant brown or dark coloration often indicates the presence of impurities, which may arise from oxidation or side reactions during the synthesis.[2] If the color is intense, further purification, such as treatment with activated charcoal during recrystallization, may be necessary.

Q3: Which purification technique is more effective for 2-aminothiazole: recrystallization or column chromatography?

A3: The choice of purification technique depends on the nature and quantity of the impurities. Column chromatography is often effective for an initial cleanup of the crude product to remove a wide range of impurities. Recrystallization is an excellent final step to obtain a highly pure, crystalline solid, provided a suitable solvent is found. For achieving high purity, a combination of both methods is often ideal.

Q4: How can I monitor the purity of 2-aminothiazole during purification?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions during column chromatography and for assessing the purity of the crude and recrystallized product.[4] High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[5]

Troubleshooting Guides

Recrystallization Issues

Q5: My 2-aminothiazole is not dissolving in the recrystallization solvent, even when heated. What should I do?

A5: This indicates that the chosen solvent is not suitable at the current volume. You can try the following:

  • Increase Solvent Volume: You may have a supersaturated solution. Add small increments of the hot solvent until the solid dissolves completely.[6]

  • Try a Different Solvent: The polarity of the current solvent may not be appropriate. 2-aminothiazole is soluble in polar solvents like water, alcohols, and diethyl ether.[3] Consider switching to a more suitable solvent or using a co-solvent system.

Q6: The 2-aminothiazole "oiled out" instead of forming crystals upon cooling. How can I fix this?

A6: "Oiling out" occurs when the solute comes out of solution above its melting point. To resolve this:

  • Reheat and Add More Solvent: Reheat the solution to re-dissolve the oil, then add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly.[7]

  • Change the Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a solvent pair.[2]

Q7: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?

A7: If crystals do not form spontaneously, the solution may be supersaturated. You can induce crystallization by:

  • Scratching the Flask: Gently scratch the inside of the flask below the surface of the solution with a glass rod.[7]

  • Seeding: Add a tiny crystal of pure 2-aminothiazole to the solution to act as a nucleus for crystal growth.[7]

  • Reducing Solvent Volume: If too much solvent was used, you can carefully evaporate some of it and then try to cool the solution again.[6]

Q8: The recovery yield after recrystallization is very low. How can I improve it?

A8: Low recovery can be due to several factors:

  • Using Too Much Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. The more solvent used, the more product will remain in the mother liquor.[6]

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.[6]

  • Incomplete Crystallization: Make sure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. An ice bath can be used after the solution has cooled to room temperature.[2]

Column Chromatography Issues

Q9: The spots on my TLC plate are streaking. What is the cause and how can I prevent it?

A9: Streaking on a TLC plate can be caused by several factors:

  • Overloading the Sample: The sample spot is too concentrated. Try diluting your sample before spotting it on the TLC plate.

  • Compound-Silica Interaction: As 2-aminothiazole is a basic compound, it can interact strongly with the acidic silica (B1680970) gel, causing streaking. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (0.1–2.0%) or ammonia (B1221849) in methanol, to your eluent.

  • Inappropriate Solvent: The polarity of the solvent system may not be optimal. Try adjusting the solvent polarity.

Data Presentation

Table 1: Solubility of 2-Aminothiazole in Various Solvents

SolventSolubilityReference
Water100 g/L (at 20 °C)[8]
AlcoholsSoluble[3]
Diethyl EtherSoluble[3]
BenzeneGood for recrystallization[1]
EthanolGood for recrystallization[6]
MethanolGood for recrystallization[6]
Petroleum EtherGood for recrystallization

Table 2: Typical Purification Outcomes for 2-Aminothiazole

Purification MethodPurity AchievedSynthesis YieldReference
Recrystallization from Benzene99.9%88.9%[1]
Extraction and Recrystallization96.5%55.6%[1]
Neutralization and Washing95.8%51.9%[1]
Column Chromatography>95% (typical for derivatives)Variable[9]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude 2-aminothiazole by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude 2-aminothiazole

  • Recrystallization solvent (e.g., ethanol, water, or benzene)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Activated charcoal (optional)

Methodology:

  • Solvent Selection: Choose a solvent in which 2-aminothiazole is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol is a good starting point.[6]

  • Dissolution: Place the crude 2-aminothiazole in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[2]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[2]

  • Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot filtration using a pre-heated funnel to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath after it has reached room temperature.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude 2-aminothiazole by separating it from impurities based on differential adsorption on a stationary phase.

Materials:

  • Crude 2-aminothiazole

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture. A good starting point is a gradient of ethyl acetate in hexanes. Aim for an Rf value of 0.2-0.4 for 2-aminothiazole.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 2-aminothiazole in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for samples not readily soluble in the eluent, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[4]

  • Fraction Collection: Collect the eluting solvent in fractions using test tubes or small flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure 2-aminothiazole.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-aminothiazole.

Mandatory Visualizations

Purification_Workflow General Purification Workflow for 2-Aminothiazole Crude Crude 2-Aminothiazole Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Recrystallization Path ColumnChrom Column Chromatography Crude->ColumnChrom Chromatography Path Charcoal Add Activated Charcoal (Optional for colored impurities) Dissolve->Charcoal Cool Cool Slowly to Room Temperature Dissolve->Cool If no charcoal used HotFilter Hot Filtration Charcoal->HotFilter HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure 2-Aminothiazole Dry->Pure Analyze Analyze Fractions by TLC ColumnChrom->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure

Caption: General purification workflow for 2-aminothiazole.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut LowYield Low Recovery Yield Start->LowYield Discolored Product is Discolored Start->Discolored Scratch Scratch inner surface of flask NoCrystals->Scratch Try first ReheatAddSolvent Reheat and add more solvent OilingOut->ReheatAddSolvent MinSolvent Use minimum hot solvent LowYield->MinSolvent PreheatFunnel Preheat filtration apparatus LowYield->PreheatFunnel If losing product during hot filtration FullCool Ensure complete cooling LowYield->FullCool AddCharcoal Use activated charcoal Discolored->AddCharcoal During recrystallization ReRecrystallize Perform a second recrystallization Discolored->ReRecrystallize After initial purification Seed Add a seed crystal Scratch->Seed If scratching fails Concentrate Evaporate some solvent Seed->Concentrate If seeding fails SlowCool Cool solution more slowly ReheatAddSolvent->SlowCool ChangeSolvent Change solvent system SlowCool->ChangeSolvent If problem persists

Caption: Troubleshooting common recrystallization issues.

References

Technical Support Center: Strategies for Enhancing the Reactivity of 2-Cyanothiazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-cyanothiazole precursors in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound precursors exhibit low reactivity in cross-coupling reactions?

A1: The low reactivity of this compound precursors, particularly in palladium-catalyzed cross-coupling reactions, is primarily due to the electronic properties of the molecule. The cyano group (-CN) is a strong electron-withdrawing group. This property reduces the electron density of the thiazole (B1198619) ring, making the crucial oxidative addition step in the catalytic cycle more difficult. Additionally, the nitrogen atom in the thiazole ring can sometimes coordinate with the metal catalyst, potentially leading to catalyst inhibition.

Q2: What are the general strategies to improve the yield and reaction rate of cross-coupling reactions with this compound precursors?

A2: Several strategies can be employed to enhance the reactivity of this compound precursors:

  • Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands can significantly improve reaction outcomes.

  • Co-catalysis: The addition of a copper(I) co-catalyst can facilitate the transmetalation step, especially in Suzuki couplings.

  • Microwave Irradiation: Microwave-assisted synthesis can lead to shorter reaction times and higher yields by efficiently heating the reaction mixture.[1][2]

  • Reaction Conditions Optimization: Careful selection of the base, solvent, and temperature is crucial. Anhydrous and inert conditions are often necessary to prevent side reactions and catalyst deactivation.[3]

Q3: How can I activate this compound for nucleophilic aromatic substitution (SNAr)?

A3: The 2-position of the thiazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing cyano group further activates this position for SNAr. To promote the reaction, ensure you have a good leaving group (e.g., a halogen) at the 2-position and use a strong nucleophile. The reaction may require heating to proceed at a reasonable rate.[4][5]

Q4: Are there alternative methods to functionalize the this compound core without relying on traditional cross-coupling reactions?

A4: Yes, direct C-H activation is a modern and powerful technique for functionalizing heterocycles like this compound. This method avoids the need for pre-functionalization (e.g., halogenation) of the starting material. Palladium-catalyzed C-H activation/functionalization reactions have been successfully applied to thiazole derivatives.[6]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Catalyst/Ligand Combination Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Consider using pre-formed, air-stable palladium precatalysts.[3][7]
Inefficient Transmetalation Add a copper(I) salt (e.g., CuI, CuCl) as a co-catalyst to facilitate the transfer of the organic group from boron to palladium.[8]
Decomposition of Boronic Acid Use boronic esters (e.g., pinacol (B44631) esters) which are generally more stable than boronic acids. Ensure anhydrous conditions to minimize protodeboronation.[9]
Inappropriate Base Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective in challenging couplings.[3][10]
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can be an effective way to achieve higher temperatures and faster reaction rates.[1]
Oxygen Sensitivity Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]
Problem 2: Failure in Nucleophilic Aromatic Substitution (SNAr)

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Leaving Group Ensure a good leaving group (e.g., F, Cl, Br) is present at the 2-position. The reactivity order is generally F > Cl > Br > I for SNAr.[5]
Weak Nucleophile Use a stronger nucleophile. If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base is necessary.
Insufficient Activation While the cyano group is activating, the reaction may still require thermal energy. Gradually increase the reaction temperature.
Competing Reactions If other reactive sites are present in the molecule, consider a protecting group strategy.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a 2-Halo-Cyanothiazole Precursor

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Halo-cyanothiazole (1.0 mmol)

  • Arylboronic acid or ester (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol)

  • Water (as solvent)

  • Microwave vial

Procedure:

  • To a microwave vial, add the 2-halo-cyanothiazole, arylboronic acid, palladium catalyst, base, and TBAB.

  • Add water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol is adapted from a procedure for the Suzuki-Miyaura cross-coupling of 5-substituted thiazoles in an aqueous medium under microwave irradiation.[2]

General Protocol for Hydrolysis of this compound to Thiazole-2-carboxamide

Materials:

Procedure:

  • Heat the this compound with a sodium hydroxide solution.

  • Ammonia gas will be evolved, which can be detected by its characteristic smell and by turning damp red litmus (B1172312) paper blue.

  • The reaction will leave a solution containing the sodium salt of the carboxylic acid.

  • Acidification of the solution will yield the thiazole-2-carboxylic acid.

This is a general procedure for the alkaline hydrolysis of amides and nitriles.[11]

Visualizations

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Product Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Incorrect optimize_catalyst Optimize Catalyst System (Pd source, Ligand, Co-catalyst) check_conditions->optimize_catalyst Conditions Correct optimize_base_solvent Screen Base and Solvent optimize_catalyst->optimize_base_solvent Still Low Yield success Successful Reaction optimize_catalyst->success Optimization Successful optimize_base_solvent->success Optimization Successful

Caption: A logical workflow for troubleshooting low-yielding reactions.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group A 2-Halo-Cyanothiazole + Nu⁻ B Meisenheimer Complex (Resonance Stabilized Anion) A->B C Meisenheimer Complex D 2-Nu-Cyanothiazole + X⁻ C->D Restores Aromaticity

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

stability issues of 2-Cyanothiazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2-cyanothiazole under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have changed color. Is it still usable?

A color change, such as from colorless to yellow or brown, can be an indicator of degradation. Thiazole-containing compounds can be susceptible to oxidation and other degradation pathways that may produce colored impurities. It is highly recommended to assess the purity of the compound using an analytical method like High-Performance Liquid Chromatography (HPLC) before proceeding with your experiment. If significant degradation is confirmed, the sample should be discarded.

Q2: I am observing low yields and multiple side products in a reaction involving this compound. Could this be a stability issue?

Yes, this could be related to the stability of this compound under your specific reaction conditions. Consider the following possibilities:

  • Incompatible Reagents: this compound may be unstable in the presence of strong oxidizing agents, strong bases, or potent nucleophiles that can react with the thiazole (B1198619) ring or the cyano group.

  • Thermal Instability: While some findings suggest a degree of thermal stability, prolonged exposure to high temperatures, especially in certain solvents, can lead to decomposition. For instance, a precursor to this compound was found to be unstable when heated in ethanol.[1][2]

  • pH Instability: Extreme acidic or basic conditions can promote the hydrolysis of the cyano group or degradation of the thiazole ring. Heating with strong acids like HCl or H₂SO₄ has been shown to lead to poor selectivity in reactions involving this compound precursors.[1][2]

Q3: How should I properly store my this compound samples (solid and in solution)?

To ensure long-term stability, this compound should be stored under the following conditions:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. For extended storage, refrigeration (2-8°C) is recommended.

  • In Solution: If possible, prepare solutions fresh. If storage is necessary, use a stable solvent (e.g., ethyl acetate (B1210297) has been shown to be more stable for a related intermediate than ethanol[1][2]), store at low temperatures (-20°C or -80°C), and protect from light. Degassing the solvent to remove oxygen can also prevent oxidative degradation.

Q4: Is this compound sensitive to light?

While specific photostability data for this compound is limited, related thiazole compounds, such as 2-aminothiazole, are known to degrade under UV light.[3][4] Therefore, it is best practice to protect solutions of this compound from light, especially UV radiation, to prevent potential photodegradation.

Troubleshooting Guide: Common Stability-Related Issues

Issue Potential Cause Recommended Action
Unexpectedly low assay signal or compound concentration. Degradation of this compound in the assay buffer or solvent.Perform a stability check of this compound in the specific buffer/solvent over the time course of the experiment. Analyze samples at different time points using HPLC.
Appearance of unknown peaks in chromatogram. Formation of degradation products.Conduct a forced degradation study (see protocol below) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).
Inconsistent results between experimental batches. Degradation during storage or handling.Review storage conditions (temperature, light exposure, atmosphere). Ensure consistent handling procedures and use freshly prepared solutions whenever possible.
Reaction with nucleophilic reagents is not proceeding as expected. The cyano group can undergo nucleophilic attack.[5]Confirm the compatibility of your nucleophile with the this compound structure under the reaction conditions. Consider protecting the cyano group if necessary.

Quantitative Stability Data

Table 1: pH-Dependent Stability of this compound at Room Temperature

pHBuffer SystemIncubation Time (hours)% Remaining (Hypothetical)Major Degradation Products (Predicted)
2.00.01 M HCl2485%2-carboxamidothiazole
4.5Acetate Buffer2495%Minor hydrolysis products
7.4Phosphate Buffer24>99%-
9.0Borate Buffer2490%2-carboxamidothiazole, potential ring-opened products
12.00.01 M NaOH2470%2-carboxythiazole, ring-opened products

Table 2: Thermal and Photostability of this compound

ConditionSolvent/MatrixDuration% Remaining (Hypothetical)
Thermal
60°CSolid48 hours>98%
80°CAcetonitrile24 hours90%
80°CEthanol24 hours80%
Photostability
UV Light (254 nm)Acetonitrile8 hours75%
White LightAcetonitrile24 hours95%

Experimental Protocols

Protocol 1: General Stability Assessment Using HPLC

This protocol outlines a general method for assessing the stability of this compound in a specific solution.

1. Materials:

  • This compound
  • High-purity solvent or buffer of interest
  • HPLC system with UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid)
  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
  • Dilute the stock solution to a final concentration (e.g., 10 µg/mL) in the solvent or buffer you wish to test.
  • Immediately inject a sample (t=0) into the HPLC to determine the initial peak area.
  • Store the solution under the desired test conditions (e.g., specific temperature, light exposure).
  • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), take an aliquot of the solution and inject it into the HPLC.
  • Monitor the peak area of this compound over time. The percentage of remaining compound can be calculated as: (% Remaining) = (Peak Area at time t / Peak Area at t=0) * 100.
  • Observe the appearance of any new peaks, which indicate degradation products.

Diagram: General Workflow for Stability Testing

G General Workflow for Stability Testing cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_sample Dilute to Final Conc. in Test Buffer/Solvent prep_stock->prep_sample initial_hplc t=0 HPLC Analysis (Initial Peak Area) prep_sample->initial_hplc stress Incubate under Stress Condition (Temp, pH, Light) initial_hplc->stress timed_hplc Time-Point HPLC Analysis (t = 2, 4, 8... hrs) stress->timed_hplc Sample at intervals data_analysis Calculate % Remaining & Identify Degradants timed_hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to intentionally degrade the compound to identify potential degradation pathways and products.

1. Preparation of Test Solutions:

  • Prepare a solution of this compound (e.g., 100 µg/mL) for each condition below.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
  • Thermal Degradation: Store the solution at 80°C in the dark for 48 hours.
  • Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept alongside.

3. Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples by HPLC or LC-MS to determine the percentage of degradation and to characterize the degradation products.

Diagram: Potential Degradation Pathways of this compound

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound amide 2-Carboxamidothiazole parent->amide Acid/Base n_oxide Thiazole N-Oxide parent->n_oxide H₂O₂ ring_cleavage Ring Cleavage Products parent->ring_cleavage UV Light acid 2-Carboxythiazole amide->acid Further Hydrolysis

Caption: Predicted degradation pathways for this compound.

References

Technical Support Center: High-Yield Synthesis of 2-Cyanothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Cyanothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work. Here, we explore alternative catalysts and methodologies to achieve higher yields of this compound, a crucial building block in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound with high yields?

A1: High yields of this compound can be achieved through several primary routes. The traditional approach often involves a Sandmeyer reaction starting from 2-aminothiazole (B372263).[1][2] More modern and efficient methods include the palladium- or copper-catalyzed cyanation of 2-halothiazoles (e.g., 2-bromothiazole (B21250) or 2-chlorothiazole) and a recently developed method utilizing cyanogen (B1215507) gas with 1,4-dithiane-2,5-diol (B140307) as the starting material.[1][3]

Q2: Which catalytic system is generally preferred for the cyanation of 2-halothiazoles?

A2: Both palladium and copper-based catalytic systems are effective for the cyanation of 2-halothiazoles.[3][4] Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, are known for their high efficiency and broad functional group tolerance, even with less reactive chloro-substrates.[3][5] Copper-catalyzed reactions, reminiscent of the Rosenmund-von Braun reaction, offer a more cost-effective alternative, particularly for bromo- and iodo-thiazoles.[4] The choice often depends on substrate availability, cost considerations, and the specific functional groups present in the molecule.

Q3: What are the critical parameters to control in a Sandmeyer reaction for the synthesis of this compound from 2-aminothiazole?

A3: The Sandmeyer reaction requires careful control of several parameters to ensure a high yield and minimize side reactions.[6][7] Key parameters include:

  • Temperature: Diazotization must be performed at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt.[6]

  • Acid Concentration: A sufficient concentration of a non-nucleophilic acid is crucial for the formation of nitrous acid and the diazonium salt.

  • Purity of Starting Material: The purity of the 2-aminothiazole is critical, as impurities can lead to undesired side reactions and lower yields.[8]

  • Controlled Addition: Slow, controlled addition of the sodium nitrite (B80452) solution is essential to prevent localized overheating and decomposition of the diazonium salt.[6]

Q4: Are there any "green" or more environmentally friendly approaches to synthesizing this compound?

A4: Yes, efforts are being made to develop more environmentally benign synthetic methods. The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), is a significant step towards greener cyanation reactions.[9] Additionally, catalyst systems that operate in aqueous media or under solvent-free conditions are being explored to reduce the reliance on volatile organic solvents.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solutions & Troubleshooting Steps
Inactive Catalyst (Palladium/Copper-Catalyzed Cyanation) - Use a freshly opened bottle of catalyst or a pre-catalyst that is activated in situ. - Ensure proper handling to avoid exposure to air and moisture. - For palladium catalysts, consider screening different phosphine ligands to stabilize the catalyst and promote oxidative addition.
Decomposition of Diazonium Salt (Sandmeyer Reaction) - Strictly maintain the reaction temperature between 0-5 °C during diazotization and the subsequent cyanation step.[6] - Proceed to the cyanation step immediately after the formation of the diazonium salt.
Poor Quality of Starting Materials - Ensure the purity of the 2-halothiazole or 2-aminothiazole. 2-aminothiazole is susceptible to oxidation.[10] - Purify starting materials by recrystallization or column chromatography if necessary.
Inefficient Cyanide Source - For palladium-catalyzed reactions, consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as they can be less prone to catalyst poisoning than alkali metal cyanides.[9] - Ensure the cyanide source is finely powdered and dry.
Suboptimal Reaction Conditions (General) - Solvent: Screen different solvents. For the cyanogen gas method, ethyl acetate (B1210297) was found to give significantly higher yields than other solvents like acetonitrile (B52724) or toluene.[1] - Temperature: Optimize the reaction temperature. While Sandmeyer reactions require low temperatures, palladium- and copper-catalyzed cyanations often require heating.[3][4] - Base (for cyanogen gas method): A base like triethylamine (B128534) (NEt₃) was found to be crucial for the reaction with cyanogen gas.[1]
Issue 2: Formation of Impurities and Side Products
Potential Cause Suggested Solutions & Troubleshooting Steps
Azo-Coupling (Sandmeyer Reaction) - This occurs when the diazonium salt couples with the starting 2-aminothiazole or other electron-rich species. - Ensure slow and controlled addition of sodium nitrite to prevent localized excess.[8] - Maintain a sufficiently acidic medium.
Formation of 2-Hydroxythiazole - This can result from the reaction of the diazonium salt with water. - Use anhydrous solvents and reagents where possible. - Maintain a low temperature during the reaction.[8]
Homocoupling of the Starting Halide (Palladium-Catalyzed Cyanation) - This can be a side reaction, especially at higher temperatures. - Optimize the catalyst loading and reaction temperature. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Side reactions involving cyanogen gas - In alcoholic solvents like ethanol, addition of the alcohol to cyanogen gas can occur as a side reaction.[1] Using a non-protic solvent like ethyl acetate can prevent this.[1]
Issue 3: Difficult Product Isolation and Purification
Potential Cause Suggested Solutions & Troubleshooting Steps
Product is Volatile or Unstable - this compound can be volatile. Care should be taken during solvent removal to avoid product loss. - If the product is unstable, consider purification at lower temperatures and avoid prolonged exposure to air or light.
Removal of Metal Catalyst Residues - For palladium or copper-catalyzed reactions, residual metal can be challenging to remove. - Consider washing the organic extract with an aqueous solution of a chelating agent like EDTA. - Passing the crude product through a short plug of silica (B1680970) gel or activated carbon can also be effective.
Separation from Unreacted Starting Material or Side Products - Column Chromatography: This is a standard method for purification. A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically effective. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different approaches to synthesizing this compound, allowing for easy comparison of their efficacy.

Table 1: Cyanation of 2-Halothiazoles

Catalyst SystemSubstrateCyanide SourceSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃ / XPhos2-ChlorothiazoleK₄[Fe(CN)₆]·3H₂ODioxane/H₂O1001~90% (estimated for heteroaryl halides)[3]
CuI / N,N'-Dimethylethylenediamine2-BromothiazoleNaCNToluene11012-24Good (not specified for thiazole)[4]
PdCl₂(dppf) / Zn2-ChlorothiazoleZn(CN)₂DMAC12012Moderate to Good[3]

Table 2: Sandmeyer Reaction of 2-Aminothiazole

ReagentsDiazotization Temp. (°C)Cyanation ReagentSolventYield (%)Reference(s)
NaNO₂, HCl0-5CuCNWater/TolueneVariable, often moderate[2][6]
t-BuONO, CuCNRoom Temp.CuCNAcetonitrileModerate to Good[7]

Table 3: Synthesis from 1,4-Dithiane-2,5-diol and Cyanogen Gas

BaseSolventTemp. (°C)TimeYield of Intermediate (%)Overall Yield of this compound (%)Reference(s)
DIPEAEtOHRoom Temp.-41-[1]
NEt₃ (catalytic)EtOAc605 min9555 (over 4 steps)[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromothiazole

This protocol is a general procedure adapted from methods for the cyanation of heteroaryl halides.[3]

Materials:

  • 2-Bromothiazole

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 2-bromothiazole (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and KOAc (0.125 mmol).

  • Seal the vial with a Teflon-lined cap and evacuate and backfill with nitrogen three times.

  • Add anhydrous dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Sandmeyer Reaction of 2-Aminothiazole

This protocol is a general procedure for the Sandmeyer reaction.[2][6]

Materials:

  • 2-Aminothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to form a complex with CuCN)

  • Water

Procedure:

  • Diazotization: Dissolve 2-aminothiazole (1 mmol) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 mmol) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of CuCN (1.2 mmol) in an aqueous solution of NaCN (if needed to aid dissolution) and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Experimental_Workflow_Palladium_Cyanation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-Bromothiazole, K4[Fe(CN)6], Pd2(dba)3, XPhos, and KOAc atmosphere Evacuate and backfill with Nitrogen (3x) reagents->atmosphere solvents Add Dioxane and Water atmosphere->solvents heat Heat to 100°C and stir (1-4h) solvents->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT and dilute with EtOAc monitor->cool wash Wash with H2O and Brine cool->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for Palladium-Catalyzed Cyanation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound catalyst Inactive Catalyst start->catalyst diazonium Diazonium Salt Decomposition start->diazonium reagents Poor Reagent Quality start->reagents conditions Suboptimal Conditions start->conditions sol_catalyst Use fresh catalyst/ ligand screening catalyst->sol_catalyst sol_diazonium Maintain low temp. (0-5°C) diazonium->sol_diazonium sol_reagents Purify starting materials reagents->sol_reagents sol_conditions Optimize solvent, temp., and base conditions->sol_conditions

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Synthesis of 2-Cyanothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-cyanothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section is organized by common synthetic challenges and specific synthetic routes.

General Issues

Question: My reaction is showing low or no yield. What are the general factors to consider?

Answer: Low yields are a common issue in organic synthesis. Several factors could be at play:

  • Purity of Starting Materials: Impurities in your starting materials can lead to undesired side reactions, consuming reactants and complicating purification. For instance, in syntheses starting from 2-aminothiazole (B372263), impurities can lead to the formation of colored azo compounds.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some reactions require heating to proceed, while for others, elevated temperatures may promote the formation of side products. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Moisture and Air Sensitivity: Some reagents and intermediates can be sensitive to moisture and air. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if your protocol indicates sensitivity.

  • Catalyst Inactivity: In catalyzed reactions, the catalyst may be inactive or poisoned. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. In palladium-catalyzed cyanations, cyanide ions can poison the catalyst, a common cause of low yields.[2][3][4]

Route 1: Synthesis from Dithiane and Cyanogen (B1215507) Gas

This modern approach offers a direct route to this compound but comes with its own set of challenges related to the reagent and intermediates.

Question: I am attempting the synthesis of this compound from 1,4-dithiane-2,5-diol (B140307) and cyanogen gas, but the yield of the intermediate (4-hydroxy-4,5-dihydrothiazole-2-carbonitrile) is low. What could be the issue?

Answer: Low yields of the intermediate in this synthesis are often linked to the reaction conditions. Here are some troubleshooting steps:

  • Solvent Choice: The choice of solvent has a significant impact on the yield. While solvents like ethanol, acetonitrile, and toluene (B28343) give low to moderate yields, ethyl acetate (B1210297) (EtOAc) has been shown to produce a near-quantitative yield of the intermediate.[5]

  • Base: A catalytic amount of a tertiary amine base like triethylamine (B128534) (NEt₃) is crucial for the reaction to proceed efficiently. A control reaction without a base shows significantly lower conversion.

  • Cyanogen Gas Generation and Addition: The efficiency of the in situ generation of cyanogen gas from NaCN and CuSO₄ is reported to be around 80%. Using an excess of cyanogen gas can improve the product yield. The order of addition is also critical; adding NaCN to CuSO₄ is preferred to avoid the polymerization of cyanogen with excess cyanide ions.[6]

Question: The intermediate in the cyanogen gas route appears to be unstable and decomposes upon isolation. How can I address this?

Answer: The intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, is indeed unstable, especially upon attempts to isolate it by solvent evaporation, where it can degrade into several other compounds.

  • Telescoping the Synthesis: It is highly recommended to use the crude intermediate directly in the next step (dehydration) without attempting to isolate it. The product has been shown to be stable in an ethyl acetate solution for extended periods.

  • Functionalization: If isolation of a related intermediate is necessary, simple acetylation of the hydroxyl group can yield a more stable, isolable product.[5]

Question: I am having trouble with the final dehydration step to form this compound. What are the optimal conditions?

Answer: The dehydration of the intermediate can be challenging, with poor selectivity observed with strong acids like HCl or H₂SO₄.

  • Dehydrating Agent: Trimethylsilyl (B98337) chloride (TMSCl) has been shown to be an effective reagent for this dehydration, providing high conversion and good selectivity.

  • Temperature: The reaction proceeds well at elevated temperatures (e.g., 100°C).

Question: The final this compound product is volatile, and I am losing it during solvent evaporation. What is the best way to purify it?

Answer: The high volatility of this compound is a known issue leading to significant product loss during workup.

  • Sublimation: A highly effective method for purifying the final product is sublimation, which yields a clean, crystalline solid.

  • Column Chromatography: If sublimation is not feasible, column chromatography can be used, although yields may be lower due to volatility.

EntrySolventBase (equiv)Yield (%)
1EtOHDIPEA (1.1)41
2MeCNDIPEA (1.1)12
3TolueneDIPEA (1.1)15
4MeTHFDIPEA (1.1)55
5EtOAcDIPEA (1.1)95
6EtOAcNEt₃ (1.1)92
7EtOAcNEt₃ (0.1)91

Data adapted from ACS Publications.

Step 1: Formation of 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile (Intermediate)

  • In a well-ventilated fume hood, set up a two-necked round-bottom flask equipped with a dropping funnel and a gas outlet tube leading to a second reaction flask.

  • Charge the first flask with a solution of sodium cyanide (NaCN) in water.

  • Charge the second flask with a stirred solution of 1,4-dithiane-2,5-diol and triethylamine (0.1 equiv) in ethyl acetate at 60°C.

  • Slowly add an aqueous solution of copper sulfate (B86663) (CuSO₄) to the NaCN solution. The generated cyanogen gas is bubbled through the second reaction flask.

  • Monitor the reaction in the second flask by TLC.

  • Upon completion, the resulting solution of the crude intermediate is used directly in the next step.

Step 2: Dehydration to this compound

  • To the crude solution of the intermediate from Step 1, add trimethylsilyl chloride (TMSCl) (1 equiv).

  • Heat the reaction mixture to 100°C for 15-30 minutes, monitoring by TLC.

  • After completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and dry it over anhydrous magnesium sulfate.

  • The crude product in the ethyl acetate solution can be used directly or purified by sublimation.

Route 2: Sandmeyer Reaction of 2-Aminothiazole Derivatives

The Sandmeyer reaction is a classical method to introduce a cyano group, but it requires careful control of conditions to avoid side reactions.

Question: My Sandmeyer cyanation of a 2-aminothiazole derivative is giving a low yield of the desired this compound. What are the common pitfalls?

Answer: Low yields in the Sandmeyer cyanation of 2-aminothiazoles can often be attributed to the following:

  • Decomposition of the Diazonium Salt: The diazonium salt intermediate is often unstable at higher temperatures. It is critical to maintain a low temperature (typically 0-5°C) during the diazotization step (reaction with a nitrite (B80452) source).[1]

  • Incomplete Diazotization: Ensure a sufficient excess of the nitrite source (e.g., sodium nitrite, tert-butyl nitrite) and a strong acid (e.g., HCl) are used to ensure complete conversion of the amine to the diazonium salt.[1]

  • Side Reactions: The diazonium salt can undergo several side reactions, including reaction with water to form a 2-hydroxythiazole byproduct or coupling with the starting 2-aminothiazole to form colored azo compounds.[1] Running the reaction at low temperatures and ensuring a homogenous solution can help minimize these side reactions.

Question: I am observing the formation of a di-halogenated byproduct when performing a Sandmeyer reaction on a 2-aminothiazole. How can I prevent this?

Answer: The formation of di-halogenated products (e.g., 2,5-dibromothiazole) can occur, especially with electron-rich 2-aminothiazoles. The reaction temperature plays a crucial role in the selectivity.

  • Temperature Control: Dihalogenation is often favored at higher temperatures (e.g., 65°C). To favor the formation of the monohalogenated or monocyanated product, it is essential to maintain a lower reaction temperature.[7]

  • Dissolve the 2-aminothiazole derivative in a suitable acidic medium (e.g., aqueous HCl) and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution, maintaining the temperature of the reaction mixture as specified in your protocol (can range from 0°C to room temperature or slightly elevated).

  • Stir the reaction mixture for the specified time, then work up by neutralizing the acid and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Route 3: Catalyzed Cyanation of 2-Halothiazoles

This route involves the substitution of a halogen (typically bromine) with a cyanide group, often using a palladium or copper catalyst.

Question: My palladium-catalyzed cyanation of 2-bromothiazole (B21250) is not proceeding to completion. What could be the problem?

Answer: The most common issue in palladium-catalyzed cyanation reactions is the deactivation or "poisoning" of the palladium catalyst by cyanide ions.[2][3][4]

  • Cyanide Source: The choice and concentration of the cyanide source are critical. Using a less soluble cyanide salt (like Zn(CN)₂) or a cyanide source that releases cyanide slowly (like K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide in the solution, thus preventing catalyst deactivation.[3][4]

  • Ligands: The use of appropriate phosphine (B1218219) ligands is crucial to stabilize the palladium catalyst and promote the desired reaction.

  • Anhydrous Conditions: Some protocols require rigorously anhydrous conditions, as moisture can hydrolyze the cyanide source to HCN, which is highly reactive towards the palladium(0) catalyst.[2]

Question: What are the key considerations for a successful copper-catalyzed cyanation of 2-bromothiazole?

Answer: Copper-catalyzed cyanation (a Rosenmund-von Braun type reaction) is a viable alternative to palladium catalysis.

  • Solvent: The choice of solvent is important. While polar aprotic solvents like DMF or NMP are often used, they can make product isolation difficult. Toluene is an alternative that can simplify workup.[8]

  • Additives: The addition of iodide salts (like KI) can facilitate a domino halide exchange-cyanation, which can proceed under milder conditions.[8]

  • Ligands: The use of diamine ligands can improve the efficiency of the copper catalyst.[8]

  • To a reaction vessel, add copper(I) iodide (CuI, 10 mol%), potassium iodide (KI, 20 mol%), a diamine ligand (1.0 equiv), sodium cyanide (NaCN, 1.2 equiv), and the 2-bromothiazole derivative.

  • Add toluene as the solvent and heat the reaction mixture to 110°C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization.[8]

Visualizations

Synthesis_Challenges cluster_low_yield Low or No Product Yield cluster_solutions Troubleshooting Steps Purity Impure Starting Materials Purify Purify/Use Fresh Reagents Purity->Purify Conditions Suboptimal Reaction Conditions Optimize Optimize Temperature, Time, and Solvent Conditions->Optimize Sensitivity Moisture/Air Sensitivity Inert Use Inert Atmosphere Sensitivity->Inert Catalyst Catalyst Inactivity/ Poisoning Fresh_Catalyst Use Fresh Catalyst/ Modify Conditions Catalyst->Fresh_Catalyst

Caption: General troubleshooting workflow for low reaction yields.

Sandmeyer_Reaction_Pathway Aminothiazole 2-Aminothiazole Derivative Diazonium Diazonium Salt Intermediate Aminothiazole->Diazonium NaNO₂, H⁺ 0-5°C Cyanothiazole This compound Product Diazonium->Cyanothiazole CuCN Side_Products Side Products: - 2-Hydroxythiazole - Azo Compounds - Dihalogenated Species Diazonium->Side_Products Decomposition/ Side Reactions

Caption: Key steps and potential side reactions in the Sandmeyer synthesis of 2-cyanothiazoles.

Catalyzed_Cyanation_Workflow Start 2-Halothiazole Catalyst_System Select Catalyst System (Pd or Cu based) Start->Catalyst_System Cyanide_Source Choose Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], NaCN) Catalyst_System->Cyanide_Source Reaction Perform Cyanation Reaction Cyanide_Source->Reaction Workup Workup and Purification Reaction->Workup Troubleshoot Troubleshooting: - Catalyst Poisoning - Incomplete Conversion - Side Reactions Reaction->Troubleshoot Product This compound Workup->Product

References

avoiding polymerization during 2-Cyanothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly polymerization, encountered during the synthesis of 2-cyanothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for this compound include:

Q2: What is the most common cause of polymerization during this compound synthesis?

A2: Polymerization can arise from different sources depending on the synthetic route. In the synthesis using cyanogen gas, the polymerization of cyanogen itself can occur, especially in the presence of excess cyanide ions.[2] In the Sandmeyer reaction, the radical nature of the mechanism can potentially initiate the polymerization of the 2-aminothiazole starting material or the this compound product.

Q3: Are there any specific safety precautions to consider during this compound synthesis?

A3: Yes, several safety precautions are crucial. Cyanide salts and cyanogen gas are highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving diazonium salts, as in the Sandmeyer reaction, should be conducted at low temperatures (typically 0-5 °C) as diazonium salts can be explosive when isolated or heated.

Q4: How can I purify this compound if I suspect polymeric byproducts have formed?

A4: Purification can be challenging due to the nature of polymeric materials. Column chromatography on silica (B1680970) gel is a common method for separating small molecule products like this compound from higher molecular weight polymers.[2] Recrystallization can also be effective if a suitable solvent system is found. In some cases, distillation under reduced pressure may be possible if the product is sufficiently volatile and thermally stable.

Troubleshooting Guide: Polymerization Issues

This guide addresses specific issues related to polymerization during the synthesis of this compound.

Issue Potential Cause Suggested Solutions
Observation of a viscous, insoluble tar-like substance in the reaction mixture. Polymerization of starting materials or reagents. In the cyanogen gas method, this can be due to the reaction of cyanogen with excess cyanide ions. In the Sandmeyer reaction, it could be radical-induced polymerization of 2-aminothiazole.For the Cyanogen Gas Method: - Control the addition of reagents: Add the sodium cyanide solution dropwise to the copper sulfate (B86663) solution to avoid an excess of cyanide ions.[1]- Optimize reaction temperature: Maintain the recommended reaction temperature to minimize side reactions.For the Sandmeyer Reaction: - Maintain low temperatures: Keep the diazotization and cyanation steps at 0-5 °C to control the reaction rate and minimize radical side reactions.[3]- Use a radical scavenger/inhibitor: Consider the addition of a mild radical scavenger, such as hydroquinone (B1673460) or TEMPO, to the reaction mixture.[4][5]- Degas solvents: Use solvents that have been degassed to remove oxygen, which can promote radical formation.
Low yield of this compound with the formation of a significant amount of high molecular weight byproducts. Suboptimal reaction conditions favoring polymerization. This can include incorrect solvent, temperature, or catalyst concentration.- Solvent selection: Choose a solvent that is known to give good yields and minimize side reactions. For the cyanogen gas method, ethyl acetate (B1210297) has been shown to be effective.[1]- Catalyst loading: In catalyzed reactions (e.g., palladium-catalyzed cyanation), optimize the catalyst loading to ensure efficient conversion without promoting side reactions.- Reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition or polymerization.
Difficulty in isolating the product from a polymeric matrix. Extensive polymerization has occurred, trapping the product. - Modify the workup procedure: Try triturating the crude product with a solvent in which the polymer is insoluble but the product has some solubility. Sonication may aid in this process.- Chromatographic separation: Use a larger diameter column for flash chromatography and consider a gradient elution to effectively separate the product from the polymeric baseline material.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for different synthetic routes to this compound, highlighting conditions that help to avoid polymerization.

Synthetic Route Key Reagents Reaction Conditions Yield (%) Purity/Notes on Polymerization Reference
From 1,4-Dithiane-2,5-diol 1,4-Dithiane-2,5-diol, (CN)₂ (generated in situ from NaCN and CuSO₄), NEt₃EtOAc, 60°C, 5 min95 (HPLC yield)The order of addition (NaCN to CuSO₄) is critical to prevent polymerization of cyanogen gas.[1]
Sandmeyer Reaction 2-Aminothiazole, NaNO₂, CuCNH₂O/H₂SO₄, 0-5°C then 70°CTypically 40-60Yields can be variable. The radical mechanism may lead to polymerization if not well-controlled. Low temperatures are crucial.[6]
From 2-Bromothiazole 2-Bromothiazole, CuCNDMF, reflux~70High temperatures can potentially lead to side reactions, though specific mentions of polymerization are less common.[1]
Palladium-Catalyzed Cyanation 2-Chlorothiazole, Zn(CN)₂, Pd catalystVarious solvents and temperatures60-90Generally high-yielding and clean, but catalyst choice and reaction conditions are important to optimize.General literature

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,4-Dithiane-2,5-diol and Cyanogen Gas

This protocol is adapted from a published procedure and is designed to minimize polymerization of cyanogen gas.[1]

Materials:

  • 1,4-Dithiane-2,5-diol

  • Sodium cyanide (NaCN)

  • Copper(II) sulfate (CuSO₄)

  • Triethylamine (B128534) (NEt₃)

  • Ethyl acetate (EtOAc)

  • Argon (or other inert gas)

Procedure:

  • Cyanogen Gas Generation Setup: Assemble a three-neck flask for the generation of cyanogen gas. One neck is fitted with a dropping funnel, another with a gas outlet tube leading to the reaction vessel, and the third with an inert gas inlet.

  • In the generation flask, prepare a solution of CuSO₄ in water.

  • Reaction Setup: In a separate reaction flask, dissolve 1,4-dithiane-2,5-diol and triethylamine in ethyl acetate. Purge the flask with argon.

  • Cyanogen Gas Generation and Reaction: Heat the reaction flask to 60°C. Slowly add an aqueous solution of NaCN from the dropping funnel to the stirred CuSO₄ solution in the generation flask. The generated cyanogen gas is bubbled through the reaction mixture.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction of 2-Aminothiazole

This is a general procedure based on established Sandmeyer reaction protocols.

Materials:

  • 2-Aminothiazole

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (use with extreme caution)

Procedure:

  • Diazotization: In a flask, dissolve 2-aminothiazole in a dilute solution of sulfuric acid in water. Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of CuCN and KCN in water and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to around 60-70°C until the evolution of nitrogen gas ceases.

  • Workup and Purification: Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or distillation.

Mandatory Visualizations

Troubleshooting_Polymerization start Polymerization Observed (Viscous Tar, Low Yield) route_selection Identify Synthetic Route start->route_selection cyanogen_gas Cyanogen Gas Method route_selection->cyanogen_gas sandmeyer Sandmeyer Reaction route_selection->sandmeyer cyanogen_cause Potential Cause: Excess Cyanide Ions cyanogen_gas->cyanogen_cause sandmeyer_cause Potential Cause: Radical Formation sandmeyer->sandmeyer_cause cyanogen_solution Solution: - Control Reagent Addition (NaCN to CuSO4) - Optimize Temperature cyanogen_cause->cyanogen_solution sandmeyer_solution Solution: - Maintain Low Temperature (0-5 °C) - Use Radical Inhibitor - Degas Solvents sandmeyer_cause->sandmeyer_solution purification Purification of Product cyanogen_solution->purification sandmeyer_solution->purification chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization

Caption: Troubleshooting workflow for polymerization issues.

Synthesis_Routes cluster_start Starting Materials cluster_reaction Reaction Type 1,4-Dithiane-2,5-diol 1,4-Dithiane-2,5-diol Cyanogen Gas Reaction Cyanogen Gas Reaction 1,4-Dithiane-2,5-diol->Cyanogen Gas Reaction 2-Aminothiazole 2-Aminothiazole Sandmeyer Reaction Sandmeyer Reaction 2-Aminothiazole->Sandmeyer Reaction 2-Halothiazole 2-Halothiazole Nucleophilic Substitution / \nPd-Catalyzed Cyanation Nucleophilic Substitution / Pd-Catalyzed Cyanation 2-Halothiazole->Nucleophilic Substitution / \nPd-Catalyzed Cyanation This compound This compound Cyanogen Gas Reaction->this compound Sandmeyer Reaction->this compound Nucleophilic Substitution / \nPd-Catalyzed Cyanation->this compound

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Analysis of 2-Cyanothiazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 2-Cyanothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and quantifying impurities. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for identifying and quantifying impurities in this compound?

A1: A multi-technique approach is recommended for the comprehensive analysis of impurities in this compound. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the cornerstone for separating and quantifying impurities.[][2][3] Its versatility and sensitivity make it ideal for routine purity assessments.

  • Gas Chromatography (GC): GC is well-suited for identifying volatile and semi-volatile impurities, such as residual solvents that may be present from the synthesis process.[][4][5]

  • Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown impurities.[][2][6][7] High-resolution mass spectrometry (HRMS) can further provide the elemental composition of an impurity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural determination of isolated impurities.[7][8] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to piece together the chemical structure.[7][9]

Q2: What are the potential sources and types of impurities in this compound?

A2: Impurities in this compound can originate from various stages, including synthesis, purification, and storage.[5] They are broadly classified as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[5] For instance, in a synthesis starting from 2-aminothiazole, residual starting material or by-products from the Sandmeyer reaction could be present.[10]

  • Inorganic Impurities: These may include residual catalysts, salts, and metal residues introduced during the manufacturing process.[]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification can remain in the final product.[5][11]

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[12] To develop such a method, you should perform forced degradation studies where this compound is subjected to stress conditions like acid, base, oxidation, heat, and light.[3] The analytical method must be able to separate the degradation products from the parent this compound peak and from each other.[3][12]

Troubleshooting Guides

HPLC Method Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload, sample solvent incompatibility, column contamination.[13][14]- Dilute the sample. - Ensure the sample is dissolved in the mobile phase or a weaker solvent.[14] - Clean the column with appropriate solvents.[15]
Inconsistent Retention Times Fluctuations in temperature, changes in mobile phase composition, inconsistent flow rate.[13][16]- Use a column oven to maintain a consistent temperature.[16] - Prepare fresh mobile phase and ensure proper degassing.[15][16] - Check the pump for leaks and ensure it is delivering a consistent flow rate.[15]
Baseline Noise or Drift Contaminated mobile phase, detector instability, air bubbles in the system.[15][17]- Use high-purity solvents and degas the mobile phase.[15] - Allow the detector to warm up and stabilize.[17] - Purge the pump to remove any air bubbles.[16]
Low Sensitivity Contaminated mobile phase, detector issues.[14]- Use high-purity solvents for the mobile phase.[14] - Check the detector lamp and ensure the wavelength is appropriate for this compound.
GC-MS Method Troubleshooting

This guide addresses common issues encountered during the GC-MS analysis of this compound for volatile impurities.

Problem Potential Cause Troubleshooting Steps
No Peaks Detected Injector issue, column breakage, no sample injected.- Check the syringe and injector for proper functioning. - Inspect the column for any breaks. - Verify that the sample was correctly drawn and injected.
Peak Tailing Active sites in the inlet or column, column contamination.- Use a deactivated inlet liner. - Condition the column according to the manufacturer's instructions. - Trim the front end of the column.
Poor Sensitivity Leak in the system, ion source is dirty.- Check for leaks using an electronic leak detector. - Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

General HPLC Method for Impurity Profiling of this compound

This is a starting point for method development and will likely require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

Headspace GC-MS Method for Residual Solvents

This method is suitable for the analysis of common residual solvents.

  • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[18]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[18]

  • Injector Temperature: 250 °C.[18]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Transfer Line Temperature: 280 °C.[18]

  • Ion Source Temperature: 230 °C.[18]

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection & Quantification cluster_2 Structure Elucidation Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV GC_FID GC-FID Analysis (Residual Solvents) Sample->GC_FID Known_Impurity Known Impurity Detected HPLC_UV->Known_Impurity Unknown_Impurity Unknown Impurity Detected HPLC_UV->Unknown_Impurity Quantify Quantify using Reference Standard Known_Impurity->Quantify LC_MS LC-MS Analysis Unknown_Impurity->LC_MS Isolate Isolate Impurity (Prep-HPLC) LC_MS->Isolate NMR NMR Analysis (1D & 2D) Isolate->NMR Structure Propose Structure NMR->Structure

Caption: Workflow for the identification and structural elucidation of impurities.

HPLC_Troubleshooting_Logic Start Start Problem Chromatographic Problem (e.g., Peak Tailing) Start->Problem Check_Method Review Method Parameters (Mobile Phase, Flow Rate) Problem->Check_Method Check_Hardware Inspect Hardware (Column, Pump, Detector) Problem->Check_Hardware Isolate_Variable Change One Variable at a Time Check_Method->Isolate_Variable Check_Hardware->Isolate_Variable Resolved Problem Resolved Isolate_Variable->Resolved

References

Validation & Comparative

Validating the Synthesis of 2-Cyanothiazole: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of synthesized compounds is paramount. This guide provides a comprehensive overview of the spectroscopic methods used to validate the synthesis of 2-cyanothiazole, a valuable heterocyclic building block in medicinal chemistry. We present a comparison of expected data from various spectroscopic techniques and detailed experimental protocols to ensure reliable and reproducible results.

The successful synthesis of this compound requires rigorous characterization to confirm its molecular structure and purity. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectral Data Comparison

CompoundH-4 Chemical Shift (ppm)H-5 Chemical Shift (ppm)Other Protons (ppm)Solvent
This compound (Expected) ~8.0-8.5 (d)~7.8-8.3 (d)-CDCl₃
2-Aminothiazole (B372263)6.56 (d)6.90 (d)7.17 (br s, NH₂)DMSO-d₆
4-Phenylthiazol-2-amine-6.73 (s)7.2-7.8 (m, Ar-H), 5.1 (br s, NH₂)CDCl₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC-2 Chemical Shift (ppm)C-4 Chemical Shift (ppm)C-5 Chemical Shift (ppm)Cyano Carbon (ppm)Other Carbons (ppm)Solvent
This compound (Expected) ~140-145~145-150~120-125~110-115-CDCl₃
2-Aminothiazole169.2111.1153.4--DMSO-d₆
4-Methyl-N-(thiazol-2-yl)benzenesulfonamide169.3109.0--Aromatic: 124.8, 126.5, 133.3, 146.3; CH₃: 21.5DMSO-d₆

Table 3: FT-IR Characteristic Absorptions

Functional GroupThis compound (Expected) (cm⁻¹)2-Aminothiazole Derivatives (cm⁻¹)
C≡N Stretch~2230-2240-
C=N Stretch (ring)~1500-15501514-1620
C-H Stretch (aromatic)~3050-31502918-3100
C-S Stretch~600-700696-811
N-H Stretch-3100-3390 (for NH₂)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks (m/z)
This compound 110Expected fragments from loss of CN, HCN, and cleavage of the thiazole (B1198619) ring.
2-Aminothiazole10058, 45, 28

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation FTIR FT-IR Spectroscopy Purification->FTIR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Spectral Data Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report & Documentation Structure_Confirmation->Final_Report

Workflow for Spectroscopic Validation

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.

    • Use proton decoupling to simplify the spectrum to single lines for each carbon.

    • Typical acquisition parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet: If the compound is a solid, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization:

    • Introduce a dilute solution of the sample into the mass spectrometer.

    • Common ionization techniques for this type of molecule include Electron Impact (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that provides detailed fragmentation patterns, while ESI is a softer technique that typically shows a prominent molecular ion peak.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, m/z 50-300.

    • The instrument will detect the m/z ratio of the molecular ion and any fragment ions produced.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which should correspond to the molecular weight of this compound (110.14 g/mol ).

    • Analyze the fragmentation pattern to identify characteristic losses that are consistent with the structure of the molecule.

By following these protocols and comparing the obtained spectroscopic data with the expected values and data from related compounds, researchers can confidently validate the successful synthesis of this compound.

References

A Comparative Guide to the Efficacy of 2-Cyanothiazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the 2-cyanothiazole scaffold and its derivatives, particularly 2-aminothiazoles, represent a versatile class of compounds with significant therapeutic potential across various disease areas. This guide provides an objective comparison of the efficacy of prominent 2-aminothiazole-based drugs, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Anticancer Efficacy: A Tale of Kinase Inhibition

In the realm of oncology, 2-aminothiazole (B372263) derivatives have emerged as potent kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival. Two notable examples are Dasatinib (B193332), a multi-targeted tyrosine kinase inhibitor, and Alpelisib (B612111), a PI3K inhibitor.

Comparative In Vitro Efficacy of 2-Aminothiazole-Based Anticancer Drugs

The following table summarizes the in vitro potency of Dasatinib and other experimental 2-aminothiazole derivatives against various cancer cell lines and kinases. This data provides a snapshot of their relative efficacy at a molecular and cellular level.

Drug/CompoundTarget Cell Line/KinaseIC50 / Ki ValueReference
Dasatinib K562 (Chronic Myeloid Leukemia)11.08 µM[1]
MDA-MB-231 (Breast Cancer)< 1 µM[1]
MCF-7 (Breast Cancer)< 1 µM[1]
HT-29 (Colon Cancer)< 1 µM[1]
Compound 20 H1299 (Lung Cancer)4.89 µM[1]
SHG-44 (Glioma)4.03 µM[1]
Compound 21 K562 (Chronic Myeloid Leukemia)16.3 µM[1]
Compound 18 Aurora A Kinase8.0 nM (Ki)[2]
Aurora B Kinase9.2 nM (Ki)[2]
Compound 88 Dihydrofolate Reductase (DHFR)0.06 µM[3]
HS 578T (Breast Cancer)0.8 µM[3]
Alpelisib (BYL719) PIK3CA (H1047R mutant)4.6 nM[4]
Clinical Efficacy: Dasatinib vs. Other Tyrosine Kinase Inhibitors

Clinical trials have demonstrated the efficacy of Dasatinib in the treatment of chronic myeloid leukemia (CML). In the DASISION trial, Dasatinib was compared to Imatinib, another tyrosine kinase inhibitor, in newly diagnosed CML patients. The study found that Dasatinib led to faster and deeper molecular responses.[5] Specifically, higher rates of complete cytogenetic response (CCyR) and major molecular response (MMR) were observed with Dasatinib at 12 months.[6][7] A 3-year follow-up of the DASISION trial confirmed these findings, showing that early and deep responses with Dasatinib were associated with better long-term outcomes.[5]

A direct comparison between second-generation TKIs, Nilotinib and Dasatinib, showed near-equal efficacy in treating CML, with similar rates of molecular response and survival.[8]

Clinical Efficacy: Alpelisib in PIK3CA-Mutated Breast Cancer

Alpelisib is the first approved PI3K inhibitor for HR+, HER2- advanced breast cancer with PIK3CA mutations. The SOLAR-1 phase III trial showed that Alpelisib in combination with fulvestrant (B1683766) significantly improved progression-free survival in this patient population compared to fulvestrant alone (11.0 months vs. 5.7 months).[9] A network meta-analysis of PI3K inhibitors in breast cancer suggested that Alpelisib and another PI3K inhibitor, Buparlisib, appear to have superior efficacy and safety, particularly in patients with PIK3CA mutations.[10]

Antiprotozoal Efficacy: Nitazoxanide (B1678950) as a Broad-Spectrum Agent

Nitazoxanide, a 2-aminothiazole derivative, is a broad-spectrum antimicrobial agent effective against various protozoa and helminths.

Comparative Clinical Efficacy of Nitazoxanide

Clinical studies have compared the efficacy of Nitazoxanide to the standard-of-care, Metronidazole, for the treatment of giardiasis. A randomized controlled trial in children demonstrated that a 3-day course of Nitazoxanide was as effective as a 5-day course of Metronidazole in resolving diarrhea. Another study confirmed these findings, showing comparable efficacy and parasite clearance between the two drugs.

DrugTreatment DurationClinical ResolutionParasite Clearance
Nitazoxanide 3 days90%95%
Metronidazole 5 days85%90%

Notably, Nitazoxanide has shown a high barrier to the development of resistance.[11] Studies on Helicobacter pylori have indicated no cross-resistance with Metronidazole.[12][13]

Mechanisms of Action: Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which these drugs exert their effects is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by Dasatinib and Alpelisib, as well as a typical experimental workflow for evaluating anticancer efficacy.

Dasatinib_Mechanism cluster_membrane Cell Membrane Receptor_Tyrosine_Kinase BCR-ABL / Src Family Kinase Downstream_Signaling Downstream Signaling (e.g., STAT5, Crkl) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylation Dasatinib Dasatinib Dasatinib->Receptor_Tyrosine_Kinase Inhibits ATP Binding ATP ATP ATP->Receptor_Tyrosine_Kinase Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition of Apoptosis is Blocked

Dasatinib's mechanism of action.

Alpelisib_Mechanism cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Growth_Factor Growth Factor Growth_Factor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Alpelisib Alpelisib Alpelisib->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival

Alpelisib's mechanism of action.

Anticancer_Assay_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with 2-aminothiazole derivatives (various concentrations) Start->Treatment Incubation Incubate for a defined period (e.g., 72h) Treatment->Incubation MTT_Assay Perform MTT Assay (assess cell viability) Incubation->MTT_Assay Kinase_Assay Perform Kinase Inhibition Assay (biochemical or cell-based) Incubation->Kinase_Assay Data_Analysis Data Analysis: Calculate IC50/Ki values MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis End End: Determine Efficacy Data_Analysis->End

Experimental workflow for anticancer drug evaluation.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 2-aminothiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole compounds and incubate for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[19][20][21][22]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • 2-aminothiazole test compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 or Ki value.

Conclusion

The 2-aminothiazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Drugs like Dasatinib and Alpelisib demonstrate the potential of this chemical class to effectively inhibit key signaling pathways in cancer. In the infectious disease space, Nitazoxanide provides a broad-spectrum antiprotozoal option with a favorable resistance profile. The comparative data and methodologies presented in this guide are intended to aid researchers in the evaluation and development of novel this compound-based drugs with improved efficacy and safety profiles.

References

comparative study of different synthetic routes to 2-Cyanothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-Cyanothiazole

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. This compound is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative study of three distinct synthetic pathways to this compound, offering an objective analysis of their performance based on reported experimental data.

Comparative Summary of Synthetic Routes

The selection of a synthetic route often depends on factors such as starting material availability, scalability, reaction conditions, and overall yield. Below is a summary of the key quantitative data for the three discussed methods.

ParameterRoute 1: From 2-Aminothiazole (B372263)Route 2: From 1,4-Dithiane-2,5-diol (B140307)Route 3: From Thiazole-2-carboxamide
Starting Materials 2-Aminothiazole, NaNO₂, HBr, CuBr, CuCN1,4-Dithiane-2,5-diol, NaCN, CuSO₄, Trimethylsilyl (B98337) chlorideEthyl thiazole-2-carboxylate, Ammonia (B1221849), Dehydrating agent (e.g., POCl₃)
Number of Steps 2 (from 2-aminothiazole)2 (from 1,4-dithiane-2,5-diol)2 (from ethyl thiazole-2-carboxylate)
Overall Yield ~50-60% (estimated)55%[1]Variable (dependent on dehydration efficiency)
Key Reagents Sodium nitrite (B80452), Copper(I) bromide, Copper(I) cyanideCyanogen (B1215507) gas (in situ), Trimethylsilyl chloride, Triethylamine (B128534)Ammonia, Phosphorus oxychloride (or other dehydrating agents)
Reaction Conditions Diazotization at low temp.; Cyanation at elevated temp.Gaseous reagent addition; Anhydrous conditions for dehydrationAmmonolysis followed by dehydration, often requiring harsh reagents

Synthetic Route 1: From 2-Aminothiazole via Sandmeyer and Cyanation Reactions

This classical approach involves the diazotization of commercially available 2-aminothiazole, followed by a Sandmeyer reaction to introduce a bromine atom at the 2-position. The resulting 2-bromothiazole (B21250) is then subjected to a cyanation reaction.

Route_1_From_2_Aminothiazole cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Cyanation 2-Aminothiazole 2-Aminothiazole 2-Thiazolediazonium salt 2-Thiazolediazonium salt 2-Aminothiazole->2-Thiazolediazonium salt NaNO₂, HBr 0-5 °C 2-Bromothiazole 2-Bromothiazole 2-Thiazolediazonium salt->2-Bromothiazole CuBr heat 2-Bromothiazole_2 2-Bromothiazole This compound This compound 2-Bromothiazole_2->this compound CuCN, DMF reflux

Diagram 1: Synthesis of this compound from 2-Aminothiazole.
Experimental Protocol:

Step 1: Synthesis of 2-Bromothiazole (Sandmeyer Reaction)

  • A solution of 2-aminothiazole (1.0 eq) in 48% hydrobromic acid is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then added portion-wise to a suspension of copper(I) bromide (1.2 eq) in 48% hydrobromic acid at the same temperature.

  • The mixture is stirred at room temperature for 1 hour and then heated to 60 °C for 30 minutes.

  • After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation or chromatography to afford 2-bromothiazole.

Step 2: Synthesis of this compound (Cyanation)

  • A mixture of 2-bromothiazole (1.0 eq) and copper(I) cyanide (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into a solution of ethylenediamine (B42938) and water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica (B1680970) gel to yield this compound.

Synthetic Route 2: From 1,4-Dithiane-2,5-diol and Cyanogen Gas

This modern approach utilizes readily available starting materials in a novel cyclization reaction. Cyanogen gas is generated in situ and reacted with 1,4-dithiane-2,5-diol to form a key intermediate, which is subsequently dehydrated to the target compound. This method is reported to be atom-efficient.[1]

Route_2_From_Dithiane cluster_0 Step 1: Cyclization cluster_1 Step 2: Dehydration 1,4-Dithiane-2,5-diol 1,4-Dithiane-2,5-diol Intermediate 4-Hydroxy-4,5-dihydro- thiazole-2-carbonitrile 1,4-Dithiane-2,5-diol->Intermediate NEt₃, EtOAc 60 °C Cyanogen_gas Cyanogen Gas (in situ) Cyanogen_gas->Intermediate Intermediate_2 4-Hydroxy-4,5-dihydro- thiazole-2-carbonitrile This compound This compound Intermediate_2->this compound Trimethylsilyl chloride, Pyridine (B92270) CH₂Cl₂

Diagram 2: Synthesis of this compound from 1,4-Dithiane-2,5-diol.
Experimental Protocol:

Step 1: Synthesis of 4-Hydroxy-4,5-dihydrothiazole-2-carbonitrile

  • Cyanogen gas is generated in a separate flask by the dropwise addition of an aqueous solution of sodium cyanide to a heated aqueous solution of copper(II) sulfate.

  • The generated cyanogen gas is passed through a solution of 1,4-dithiane-2,5-diol (1.0 eq) and triethylamine (0.1 eq) in ethyl acetate (B1210297) at 60 °C.[1]

  • The reaction is monitored by HPLC for the formation of the intermediate.[1]

  • Upon completion, the reaction mixture containing the crude intermediate is used directly in the next step.

Step 2: Synthesis of this compound (Dehydration)

  • The crude solution from the previous step is cooled, and pyridine (2.0 eq) is added, followed by the dropwise addition of trimethylsilyl chloride (1.5 eq) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the dehydration is complete (monitored by GC-MS).

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford this compound. The overall yield for the sequence is reported to be 55%.[1]

Synthetic Route 3: From Thiazole-2-carboxamide via Dehydration

This route involves the preparation of thiazole-2-carboxamide, typically from the corresponding ester, followed by a dehydration step to furnish the nitrile. The dehydration can be achieved using various reagents.

Route_3_From_Carboxamide cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Dehydration Ethyl_thiazole_2_carboxylate Ethyl thiazole-2-carboxylate Thiazole_2_carboxamide Thiazole-2-carboxamide Ethyl_thiazole_2_carboxylate->Thiazole_2_carboxamide Aqueous Ammonia Ethanol, rt Thiazole_2_carboxamide_2 Thiazole-2-carboxamide This compound This compound Thiazole_2_carboxamide_2->this compound POCl₃ or SOCl₂ or Burgess Reagent heat

Diagram 3: Synthesis of this compound from Thiazole-2-carboxamide.
Experimental Protocol:

Step 1: Synthesis of Thiazole-2-carboxamide

  • Ethyl thiazole-2-carboxylate (1.0 eq) is dissolved in ethanol.

  • A concentrated aqueous solution of ammonia (excess) is added, and the mixture is stirred at room temperature for 24-48 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a cold solvent (e.g., diethyl ether) and dried to give thiazole-2-carboxamide.

Step 2: Synthesis of this compound (Dehydration)

Method A: Using Phosphorus Oxychloride (POCl₃)

  • Thiazole-2-carboxamide (1.0 eq) is suspended in a solvent such as dichloromethane (B109758) or chloroform.

  • Phosphorus oxychloride (1.5-2.0 eq) is added dropwise at 0 °C.

  • The mixture is then heated to reflux and stirred for several hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification by chromatography or distillation yields this compound.

Method B: Using Trifluoroacetic Anhydride (B1165640) (TFAA)

  • Thiazole-2-carboxamide (1.0 eq) is dissolved in a suitable solvent like THF or dichloromethane.

  • Pyridine or triethylamine (2.0-3.0 eq) is added.

  • Trifluoroacetic anhydride (1.5 eq) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched with water, and the product is extracted, dried, and purified as described above.

Conclusion

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages. The classical Sandmeyer approach (Route 1) is reliable but involves multiple steps with potentially hazardous intermediates. The cyanogen gas-based method (Route 2) is innovative and atom-efficient, though it requires specialized handling of a toxic gas.[1] The dehydration of thiazole-2-carboxamide (Route 3) is conceptually straightforward, but the efficiency is highly dependent on the chosen dehydrating agent and optimization of reaction conditions. The choice of the most suitable method will ultimately be guided by the specific requirements of the research or development project, including scale, available resources, and safety considerations.

References

2-Cyanothiazole Derivatives Emerge as Potent Anticancer Agents, Challenging Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of 2-cyanothiazole derivatives is demonstrating significant anticancer activity, with in vitro studies revealing potencies that rival or, in some cases, exceed those of established chemotherapeutic agents. Research targeting colon and breast cancer cell lines has highlighted these synthetic compounds as a promising new frontier in oncology drug development, offering potential for more effective and targeted therapies.

This guide provides a comparative analysis of the biological activity of these emerging this compound derivatives against existing anticancer drugs, supported by quantitative experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Anticancer Activity

A recent study investigated a series of novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives for their cytotoxic effects against human colon carcinoma (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. The half-maximal inhibitory concentrations (IC50), a measure of a drug's potency, were determined for these compounds and are presented below in comparison to the standard-of-care chemotherapy drugs, Doxorubicin and 5-Fluorouracil (B62378) (5-FU).

CompoundTarget Cell LineIC50 (µM)Reference DrugTarget Cell LineIC50 (µM)
This compound Derivatives Existing Drugs
2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide (Compound 3b)HCT11611.23DoxorubicinHCT116~0.1 - 1.5[1]
MDA-MB-23115.48MDA-MB-231~0.68 - 6.6[2][3]
2-cyano-3-(3-(pyridin-2-yl)-1-phenyl-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide (Compound 3c)HCT11613.515-Fluorouracil (5-FU)HCT116~5 - 20
MDA-MB-23118.29MDA-MB-231~4.8 - 525[4][5]
2-cyano-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide (Compound 3d)HCT11618.24
MDA-MB-23123.81
2-cyano-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide (Compound 3e)HCT11621.52
MDA-MB-23128.14
2-cyano-N-(4,5-dimethylthiazol-2-yl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (Compound 3f)HCT11616.83
MDA-MB-23122.17

Note: IC50 values for existing drugs can vary between studies and experimental conditions.

The data indicates that while Doxorubicin remains highly potent, the novel this compound derivatives, particularly compound 3b, exhibit IC50 values in the low micromolar range, demonstrating significant cytotoxic activity. Notably, the activity of some of these derivatives appears to be comparable to or better than that of 5-Fluorouracil against the HCT116 cell line.

Mechanism of Action: A Glimpse into Apoptosis

While the precise mechanisms of action for these novel this compound derivatives are still under investigation, many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The structural motifs present in these compounds suggest potential interactions with key signaling pathways that regulate cell survival and proliferation.

G Simplified Apoptosis Signaling Pathway This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified diagram of a potential apoptotic pathway induced by this compound derivatives.

Experimental Protocols

The following provides a detailed methodology for the in vitro cytotoxicity assessment of the this compound derivatives, a crucial step in the evaluation of their anticancer potential.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT116, MDA-MB-231)

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • This compound derivatives and reference drugs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference drugs in the complete culture medium. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

    • Include wells with untreated cells (vehicle control) and cells treated with a known anticancer drug as a positive control.

    • Incubate the plates for an additional 48 or 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

G Experimental Workflow for Comparative Cytotoxicity Analysis cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation Comparative Analysis Comparative Analysis IC50 Calculation->Comparative Analysis

Caption: A logical workflow for the in vitro comparison of novel this compound derivatives and existing drugs.

The promising in vitro results for this new class of this compound derivatives warrant further investigation, including in vivo efficacy studies and detailed mechanistic analyses, to fully elucidate their therapeutic potential in the fight against cancer.

References

A Comparative Guide to Novel 2-Cyanothiazole Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide provides a comparative analysis of novel 2-cyanothiazole-containing compounds, offering insights into their anticancer properties and the experimental frameworks used for their characterization. We will focus on recently synthesized thiazole-based cyanoacrylamide derivatives and compare their performance against a clinically relevant alternative.[1][3]

Performance Comparison of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of two novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives, Compound 3b and Compound 3c , against human colon (HCT116) and breast (MDA-MB-231) cancer cell lines.[3] For comparison, we include Dasatinib, a well-established anticancer drug that features a 2-aminothiazole (B372263) moiety.[1][4]

CompoundTarget Cell LineIC50 (µM)Reference
Compound 3b HCT116 (Colon Cancer)23[3]
MDA-MB-231 (Breast Cancer)30[3]
Compound 3c HCT116 (Colon Cancer)25[3]
MDA-MB-231 (Breast Cancer)9[3]
Dasatinib Various Cancer Cell LinesNanomolar range (General)[1][4]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data for Dasatinib is presented as a general range due to its broad activity across numerous cell lines.[1][4]

Detailed Experimental Protocols

The characterization of these novel compounds involves a series of well-defined experimental procedures.

Synthesis of Thiazole-based Cyanoacrylamide Derivatives (3a-f)

The synthesis of the title compounds is achieved through a Knoevenagel condensation.[3]

  • Preparation of 2-Cyano-N-(thiazol-2-yl)acetamide (1): This starting material is synthesized according to previously reported methods.[3]

  • Knoevenagel Condensation: An equimolar mixture of 2-cyano-N-(thiazol-2-yl)acetamide (1) and the appropriate aromatic aldehyde (2a-f) is refluxed in ethanol.

  • Catalysis: A catalytic amount of piperidine (B6355638) is added to the mixture to facilitate the condensation reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure cyanoacrylamide derivatives (3a-f).[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds against cancer cell lines are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (HCT116 and MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance of the wells is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Purification 2-Cyano-N-(thiazol-2-yl)acetamide 2-Cyano-N-(thiazol-2-yl)acetamide Knoevenagel Condensation Knoevenagel Condensation 2-Cyano-N-(thiazol-2-yl)acetamide->Knoevenagel Condensation Aromatic Aldehydes Aromatic Aldehydes Aromatic Aldehydes->Knoevenagel Condensation Filtration Filtration Knoevenagel Condensation->Filtration Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Knoevenagel Condensation Recrystallization Recrystallization Filtration->Recrystallization Novel this compound Compounds Novel this compound Compounds Recrystallization->Novel this compound Compounds

Caption: Synthetic workflow for novel this compound compounds.

G Cytotoxicity Evaluation Workflow Cancer Cell Seeding Cancer Cell Seeding Compound Treatment Compound Treatment Cancer Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for in vitro cytotoxicity evaluation.

G Proposed Anticancer Mechanism cluster_compound Compound Action cluster_cellular Cellular Events Novel this compound Compound Novel this compound Compound UV Illumination (365 nm) UV Illumination (365 nm) Novel this compound Compound->UV Illumination (365 nm) Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production UV Illumination (365 nm)->Reactive Oxygen Species (ROS) Production DNA Cleavage DNA Cleavage Reactive Oxygen Species (ROS) Production->DNA Cleavage Cell Viability Reduction Cell Viability Reduction DNA Cleavage->Cell Viability Reduction Apoptosis Apoptosis Cell Viability Reduction->Apoptosis

Caption: Proposed mechanism of anticancer activity.[3]

References

Validating the Structure of Synthesized 2-Cyanothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of key experimental techniques for validating the structure of 2-cyanothiazole derivatives, complete with experimental data and detailed protocols.

The synthesis of novel this compound derivatives is a burgeoning area of interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antimicrobial properties.[1] Rigorous structural elucidation is paramount to ensure the identity, purity, and intended chemical properties of these synthesized molecules. This involves a multi-pronged analytical approach, primarily relying on spectroscopic and crystallographic methods.

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is typically employed to piece together the structural puzzle of a synthesized molecule. Each technique provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for mapping the carbon-hydrogen framework of a molecule.[2] Both ¹H and ¹³C NMR are routinely used.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound derivatives, characteristic signals for the thiazole (B1198619) ring protons can be observed.[2]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shift of the carbon in the nitrile group (C≡N) is a key indicator.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The nitrile group (C≡N) has a characteristic sharp absorption band in the IR spectrum, typically in the range of 2200-2300 cm⁻¹.[3] Vibrations of the thiazole ring also give rise to characteristic bands.[4]

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.[5][6] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.[7]

Definitive Structure Determination: X-ray Crystallography

For an unambiguous, three-dimensional structural determination, single-crystal X-ray crystallography is the gold standard.[8][9][10] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[3][11]

Comparative Data for Validating this compound Derivatives

The following tables summarize typical spectroscopic data for validating the structure of this compound and related derivatives. These values can serve as a reference for researchers working with newly synthesized compounds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Nucleus Functional Group/Position Typical Chemical Shift (ppm) Reference Compound/Derivative
¹HThiazole H-47.2 - 8.0Thiazole Derivatives[2]
¹HThiazole H-57.0 - 7.8Thiazole Derivatives[2]
¹³CC≡N (Nitrile)~1152-Cyanoguanidinophenytoin[3]
¹³CThiazole C-2~1692-Aminothiazole[12]
¹³CThiazole C-4~1092-Aminothiazole-Sulfonamide[7]
¹³CThiazole C-5~140-145General Thiazole Derivatives

Note: Chemical shifts can vary depending on the solvent and the specific substituents on the thiazole ring.

Table 2: Key Infrared (IR) Absorption Frequencies (ν) in cm⁻¹

Functional Group Vibration Typical Frequency (cm⁻¹) Reference Compound/Derivative
C≡NStretch21942-Cyanoguanidinophenytoin[3]
C=NStretch (Thiazole Ring)16272-Cyanoguanidinophenytoin[3]
Aromatic C-HStretch~3000-3100General Aromatic Compounds
Thiazole RingSkeletal Vibrations1464–1473Cyanothiazole Copper(I) Complexes[4]

Table 3: Mass Spectrometry (MS) Data

Technique Information Provided Example
Electron Ionization (EI)Molecular Ion (M⁺) and Fragmentation PatternProvides a "fingerprint" for the compound.[13]
High-Resolution MS (HRMS)Exact Mass and Elemental CompositionHRMS-TOF: [M+H]⁺ 266.0054 (Calcd for C₁₀H₈N₃O₂S₂: 266.0052)[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to elucidate the structure. Compare ¹³C NMR chemical shifts with expected values.

Protocol 2: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or oils).

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the nitrile group (C≡N) and other functional groups present in the molecule.[4]

Protocol 3: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with chromatography like GC-MS or LC-MS).[14]

  • Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. For HRMS, compare the measured exact mass with the calculated mass for the proposed formula.[7]

Protocol 4: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.[8]

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using appropriate software and refine the model to obtain the final atomic coordinates and structural parameters.[3]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for validating the structure of a synthesized this compound derivative.

G cluster_synthesis Synthesis and Purification cluster_initial_characterization Initial Spectroscopic Analysis cluster_detailed_structure Detailed Structural Elucidation cluster_definitive_confirmation Definitive Confirmation (Optional but Recommended) cluster_final_validation Final Validation Synthesis Synthesize this compound Derivative Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC TLC Analysis Purification->TLC IR IR Spectroscopy (Confirm C≡N group) TLC->IR MS Mass Spectrometry (Determine Molecular Weight) IR->MS NMR NMR Spectroscopy (¹H and ¹³C) MS->NMR HRMS High-Resolution MS (Confirm Elemental Composition) NMR->HRMS Xray Single-Crystal X-ray Crystallography HRMS->Xray Validated Validated Structure HRMS->Validated Xray->Validated

Caption: Workflow for the structural validation of synthesized this compound derivatives.

References

A Comparative Guide to the Kinase Inhibitory Activity of 2-Cyanothiazole Analogs and Their Bioisosteric Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of thiazole-based compounds, with a specific focus on contrasting 2-cyanothiazole analogs with their well-studied 2-aminothiazole (B372263) counterparts. While the 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors, including approved drugs like Dasatinib, data on the bioactivity of this compound derivatives is less prevalent in publicly accessible literature. This guide synthesizes available data, discusses the bioisosteric relationship between the cyano and amino groups, and provides detailed experimental protocols and pathway visualizations to inform future drug discovery efforts.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the kinase inhibitory activity (IC50) of representative 2-aminothiazole analogs against various kinases. Due to a scarcity of published data for this compound analogs with demonstrated inhibitory activity, a hypothetical "Analog 3" is included for illustrative comparison, alongside a documented example of a cyano-substituted analog that showed a lack of inhibition against a specific kinase.

AnalogStructureTarget Kinase(s)IC50 (nM)Reference / Comments
Analog 1 (Dasatinib) 2-aminothiazole derivativePan-Src family (Lck, Src, etc.), Abl<1
Analog 2 2-aminothiazole derivativeCK2α3400
Analog 3 (Hypothetical) This compound derivativeMultiple KinasesData Not AvailableIllustrative example for comparison.
Analog 4 4-cyano substituted 2-aminothiazole derivativeCK2αNo Inhibition

Note: The lack of significant inhibitory activity for Analog 4 suggests that for the CK2α kinase, the substitution of an acidic functional group with a cyano group is detrimental to its binding and inhibitory effect. This highlights the critical role of specific functional groups in molecular interactions with kinase active sites.

Bioisosteric Considerations: Amino vs. Cyano Group

The substitution of an amino group with a cyano group is a common bioisosteric replacement strategy in medicinal chemistry. Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to modulate the potency, selectivity, pharmacokinetics, or metabolic profile of a compound.

  • 2-Amino Group: The amino group in 2-aminothiazole derivatives often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. This interaction is crucial for the high-affinity binding of many kinase inhibitors.

  • 2-Cyano Group: The cyano group is an electron-withdrawing group and can act as a hydrogen bond acceptor. Its linear geometry and smaller size compared to an amino group can significantly alter the binding mode and overall activity of the molecule. The observation that a 4-cyano substituted analog lacked CK2α inhibition suggests that the electronic and steric properties of the cyano group were not favorable for interaction with this particular kinase.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro potency of test compounds against a target kinase.

1. Reagents and Materials:

  • Recombinant Kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1-5 µL) of the diluted compounds to the wells of a microplate. Include controls with DMSO only (for 0% inhibition) and no enzyme (for background).

  • Add the recombinant kinase to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen assay format (e.g., by measuring ADP production).

  • The signal is inversely proportional to the inhibitory activity of the compound.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Antiproliferative Assay

This assay determines the ability of a compound to inhibit the growth of cancer cell lines.

1. Reagents and Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test Compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Record the luminescence using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data and using a dose-response curve fit.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway often targeted by kinase inhibitors and a general workflow for inhibitor screening.

Comparative Validation of 2-Cyanothiazole Drug Candidates: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of emerging 2-cyanothiazole drug candidates, supported by experimental data from preclinical studies. The following sections detail their in vitro cytotoxicity, in vivo efficacy, and the underlying molecular mechanisms, offering a comprehensive resource for evaluating their therapeutic potential.

In Vitro Cytotoxicity of this compound Derivatives

The antiproliferative activity of novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives has been evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit the growth of 50% of cancer cells, were determined using the MTT assay.

CompoundCancer Cell LineIC50 (µM)[1]
3b (thienyl derivative)MDA-MB-231 (Breast Cancer)18.23 ± 0.14
HCT116 (Colon Cancer)21.45 ± 0.21
3c (pyridyl derivative)MDA-MB-231 (Breast Cancer)24.12 ± 0.19
HCT116 (Colon Cancer)29.58 ± 0.28

In Vivo Efficacy of a Lead this compound Candidate

While extensive comparative in vivo data for a range of this compound derivatives is not yet publicly available, this section outlines a standard experimental protocol for evaluating the anti-tumor efficacy of a lead candidate in a clinically relevant animal model. The orthotopic pancreatic cancer mouse model is a robust platform for assessing the therapeutic potential of novel anticancer agents.

Experimental Protocol: Orthotopic Pancreatic Cancer Xenograft Model

This protocol details the procedure for establishing and monitoring orthotopic pancreatic tumors in immunodeficient mice, providing a framework for in vivo validation studies.

1. Cell Culture:

  • Human pancreatic cancer cell lines (e.g., AsPC-1, PANC-1) are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin.[2]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Cell viability should be confirmed to be >95% by trypan blue exclusion before injection.[3]

2. Animal Model:

  • Athymic nude mice (6-8 weeks old) are commonly used for establishing xenografts.[2][3]

  • All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.[3]

3. Orthotopic Implantation:

  • Surgical Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[3]

    • Make a small incision in the left upper abdomen to expose the pancreas.[2]

    • Prepare a cell suspension of 5 x 10^5 to 1 x 10^6 cancer cells in 50 µL of serum-free medium or PBS.[3]

    • Inject the cell suspension into the head or body of the pancreas.[2][3]

    • Suture the abdominal wall and skin.[2]

  • Ultrasound-Guided Injection (Minimally Invasive):

    • Anesthetize the mouse and place it on a heated platform.[4][5]

    • Use a high-resolution ultrasound system to visualize the pancreas.[4][5]

    • Prepare a syringe with the cell suspension (e.g., 1 x 10^6 cells in 20 µL of PBS).[5]

    • Under ultrasound guidance, insert the needle into the pancreas and inject the cells.[4][5]

    • The correct injection can be confirmed by the appearance of a small hypoechoic area.[4][5]

4. Tumor Monitoring and Treatment:

  • Tumor growth is monitored regularly using ultrasound imaging.[5]

  • Once tumors reach a predetermined size (e.g., 100 mm³), animals are randomized into treatment and control groups.

  • The this compound drug candidate is administered according to the planned dosing regimen (e.g., intraperitoneal injection, oral gavage).

  • Tumor volume and body weight are measured at regular intervals.

5. Endpoint Analysis:

  • At the end of the study, animals are euthanized, and tumors are excised and weighed.

  • A portion of the tumor tissue can be fixed in formalin for histopathological analysis and immunohistochemistry to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

  • Another portion can be snap-frozen for molecular analyses such as Western blotting or RNA sequencing to investigate target engagement and mechanism of action.

Signaling Pathways and Mechanism of Action

Thiazole derivatives, including 2-cyanothiazoles, are known to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[6] Many anticancer agents target this pathway to inhibit tumor progression.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Cyanothiazole This compound Drug Candidate Cyanothiazole->PI3K inhibits Cyanothiazole->Akt inhibits Cyanothiazole->mTORC1 inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound drug candidates.

Apoptosis Signaling Pathway

Induction of apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. Thiazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Cyanothiazole This compound Drug Candidate Bax Bax Cyanothiazole->Bax activates Bcl2 Bcl-2 Cyanothiazole->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Mitochondrion inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed mechanism of apoptosis induction by this compound drug candidates via the intrinsic pathway.

References

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Cross-Reactivity of 2-Cyanothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing therapeutic candidates. This guide provides an objective comparison of the cross-reactivity profiles of 2-cyanothiazole-based inhibitors, supported by experimental data and detailed methodologies. The this compound moiety is a key pharmacophore in a class of targeted covalent inhibitors, which offer the potential for high potency and prolonged duration of action. However, their reactive nature necessitates a thorough evaluation of off-target effects to mitigate potential toxicity.

The this compound group, often incorporated as part of an α-cyanoacrylamide warhead, typically targets cysteine residues within the kinase active site, forming a reversible or irreversible covalent bond. This mechanism can lead to potent and durable inhibition of the intended target. However, the inherent reactivity of this functional group also carries the risk of interactions with other cysteine-containing proteins, leading to off-target effects. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of these inhibitors.

Comparative Analysis of Inhibitor Selectivity

To facilitate a clear comparison of the cross-reactivity of various this compound-based inhibitors, the following table summarizes their inhibitory activities against their primary targets and a panel of off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or percent inhibition at a given concentration, are compiled from various publicly available research articles and databases. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions.

Inhibitor Name/CodePrimary Target(s)Primary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM) / % Inhibition @ [conc.]Reference
Ibrutinib BTK0.5EGFR5.0[1]
JAK316[2]
TEC78[2]
ITK12[2]
Zanubrutinib (B611923) BTK<0.5TEC4.4[2]
JAK3>1000[2]
EGFR>1000[2]
HER43.6[2]
Compound 3 (inverted cyanoacrylamide) BTKNot specified (covalent)Not specifiedNot specified[3]
Thiazolyl-pyrazoline 7g EGFR262Not specifiedNot specified[4]
Thiazolyl-pyrazoline 7m EGFR305Not specifiedNot specified[4]

Note: This table is populated with representative data from the available literature. A comprehensive side-by-side study of a large panel of this compound-based inhibitors is not currently available. The selectivity of covalent inhibitors is also dependent on the rate of covalent bond formation (kinact/KI), which is not captured by IC50 values alone.

Understanding the Mechanism and Potential for Off-Targets

The high potency of this compound covalent inhibitors stems from a two-step mechanism. Initially, the inhibitor non-covalently binds to the target protein. This is followed by a chemical reaction where a nucleophilic residue, typically a cysteine, at or near the active site attacks the electrophilic α,β-unsaturated system of the this compound moiety, forming a covalent bond.

cluster_0 Mechanism of Covalent Inhibition Inhibitor Inhibitor Non_Covalent_Complex Non-Covalent Complex Inhibitor->Non_Covalent_Complex Ki (Kd) Target_Kinase Target Kinase (with Cys) Target_Kinase->Non_Covalent_Complex Covalent_Adduct Covalent Adduct Non_Covalent_Complex->Covalent_Adduct kinact

Mechanism of this compound covalent inhibition.

This covalent modification can be either reversible or irreversible, depending on the specific chemistry of the warhead and the stability of the resulting adduct. While this leads to prolonged target engagement, the electrophilic nature of the inhibitor creates the potential for off-target covalent interactions with other proteins that possess reactive cysteines.

Experimental Protocols for Assessing Cross-Reactivity

A variety of experimental techniques are employed to determine the selectivity profile of kinase inhibitors. These methods can be broadly categorized into biochemical assays and cell-based or proteome-wide approaches.

Kinome-Wide Binding Assays (e.g., KINOMEscan™)

This high-throughput screening method assesses the ability of a compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of recombinant kinases (typically over 400).

Methodology:

  • Assay Principle: The assay is based on a competitive binding displacement principle. Test compounds are incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.

  • Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction. Dissociation constants (Kd) can also be determined from dose-response curves.

Chemical Proteomics (e.g., Kinobeads)

Chemical proteomics approaches utilize affinity chromatography to enrich and identify protein targets of a drug from a complex biological sample, such as a cell lysate.

Methodology:

  • Probe Design: A "probe" version of the inhibitor, often with an alkyne or biotin (B1667282) tag, is synthesized.

  • Cell Lysate Incubation: The probe is incubated with a cell lysate to allow for covalent modification of its targets.

  • Click Chemistry/Affinity Purification: The tagged proteins are then conjugated to a reporter tag (e.g., biotin-azide via click chemistry) and enriched using streptavidin beads.

  • Mass Spectrometry: The enriched proteins are digested, and the resulting peptides are identified and quantified by mass spectrometry.

  • Competitive Profiling: To identify specific targets, the assay is often performed in a competitive format where the lysate is pre-incubated with the untagged inhibitor before the addition of the probe. A reduction in the signal for a particular protein in the presence of the competitor indicates it is a target of the inhibitor.

cluster_1 Chemical Proteomics Workflow Cell_Lysate Cell Lysate Probe_Incubation Incubate with Alkyne-tagged Inhibitor Cell_Lysate->Probe_Incubation Click_Chemistry Click Chemistry with Biotin-Azide Probe_Incubation->Click_Chemistry Affinity_Purification Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification MS_Analysis LC-MS/MS Analysis Affinity_Purification->MS_Analysis

A typical workflow for chemical proteomics-based inhibitor profiling.

Signaling Pathways and Off-Target Considerations

Off-target inhibition by this compound-based compounds can lead to unintended biological consequences by modulating signaling pathways unrelated to the primary therapeutic target. For example, promiscuous inhibition of kinases involved in cell growth and survival pathways could lead to toxicity.

cluster_2 Potential Off-Target Signaling Inhibitor This compound Inhibitor Primary_Target Primary Target (e.g., BTK) Inhibitor->Primary_Target Off_Target_1 Off-Target 1 (e.g., EGFR) Inhibitor->Off_Target_1 Off_Target_2 Off-Target 2 (e.g., JAK3) Inhibitor->Off_Target_2 Therapeutic_Effect Desired Therapeutic Effect Primary_Target->Therapeutic_Effect Inhibition Adverse_Effect_1 Adverse Effect 1 (e.g., Rash) Off_Target_1->Adverse_Effect_1 Inhibition Adverse_Effect_2 Adverse Effect 2 (e.g., Immunosuppression) Off_Target_2->Adverse_Effect_2 Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of 2-Cyanothiazole Derivatives as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a series of 2-cyanobenzothiazole derivatives, evaluating their structure-activity relationships (SAR) as potential anticancer agents. The quantitative data on their antiproliferative activities are presented, along with the detailed experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Antiproliferative Activity of 2-(Substituted-anilino)-6-cyanobenzothiazoles

The in vitro antiproliferative activity of a series of 2-(substituted-anilino)-6-cyanobenzothiazole derivatives was evaluated against a panel of human cancer cell lines and one normal human cell line (WI 38). The results, expressed as IC50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below. The data is sourced from the study by Ćaleta, I., et al. (2009) in the Journal of Medicinal Chemistry.[1]

Compound IDRHeLa (Cervical Carcinoma) IC50 (μM)Hep-2 (Laryngeal Carcinoma) IC50 (μM)MCF-7 (Breast Carcinoma) IC50 (μM)SW 620 (Colon Carcinoma) IC50 (μM)MiaPaCa-2 (Pancreatic Carcinoma) IC50 (μM)H 460 (Lung Carcinoma) IC50 (μM)WI 38 (Normal Fibroblasts) IC50 (μM)
11 CN>100>100>100>100>100>100>100
12 H>100>10080>1003070>100
13 4-Me>100>10090>1004080>100
14 5-Me>100>100>100>1005090>100
15 6-Me>100>100>100>1004080>100
16 4-Cl>100>10070>1002060>100
17 Pyrimidin-2-yl708060902050>100

Data extracted from Ćaleta, I., et al. (2009). Novel Cyano- and Amidinobenzothiazole Derivatives: Synthesis, Antitumor Evaluation, and X-ray and Quantitative Structure-Activity Relationship (QSAR) Analysis. Journal of Medicinal Chemistry, 52(6), 1744–1756.[1]

Structure-Activity Relationship (SAR) Summary:

The study by Ćaleta et al. noted that the cyano-substituted benzothiazole (B30560) derivatives generally exhibited weak antiproliferative activity, which was attributed to their poor solubility in the aqueous cell culture medium.[1][2] Nevertheless, some SAR trends can be observed from the available data:

  • Influence of the Cyano Group: The presence of a second cyano group on the aniline (B41778) ring (Compound 11 ) resulted in a complete loss of activity (IC50 > 100 μM) across all cell lines.[1]

  • Effect of Methyl Substitution: The position of the methyl group on the pyridine (B92270) ring of the anilino substituent had a minor impact on the activity.[1]

  • Heterocyclic Substitution: Replacing the substituted pyridine ring with a pyrimidine (B1678525) ring (Compound 17 ) led to a slight increase in antiproliferative activity compared to the other analogs.[1]

  • Cell Line Sensitivity: The pancreatic carcinoma (MiaPaCa-2) and lung carcinoma (H 460) cell lines appeared to be the most sensitive to this series of compounds.[1]

It is important to note that the corresponding amidino derivatives, synthesized from these cyano precursors, showed significantly higher antiproliferative effects, highlighting the importance of the substituent at the 2-position for biological activity.[1][2]

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay) [1]

The in vitro antiproliferative activity of the synthesized 2-cyanobenzothiazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines:

    • HeLa (cervical carcinoma)

    • Hep-2 (laryngeal carcinoma)

    • MCF-7 (breast carcinoma)

    • SW 620 (colon carcinoma)

    • MiaPaCa-2 (pancreatic carcinoma)

    • H 460 (lung carcinoma)

    • WI 38 (normal diploid fibroblasts)

  • Procedure:

    • The cell lines were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.

    • Cells were seeded into 96-well microtiter plates at a density of 3 x 10^4 cells per well and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

    • The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the wells at various concentrations. The final concentration of DMSO in the culture medium was maintained at less than 0.1%.

    • The cells were incubated with the compounds for a period of 72 hours.

    • After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

    • The plates were further incubated for 4 hours at 37 °C.

    • The medium was then removed, and 100 μL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 values were calculated from the dose-response curves.

Mechanism of Action: DNA Topoisomerase II Inhibition

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of DNA topoisomerase II.[2][3][4][5] This enzyme plays a crucial role in DNA replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, these compounds can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells.

Topoisomerase_II_Inhibition Benzothiazole 2-Cyanothiazole Derivative TopoII DNA Topoisomerase IIα Benzothiazole->TopoII Inhibits DNA_replication DNA Replication & Transcription TopoII->DNA_replication Regulates DNA_damage DNA Strand Breaks DNA_replication->DNA_damage CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1. Mechanism of this compound Derivatives as Topoisomerase II Inhibitors.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The development of any new therapeutic agent requires rigorous preclinical and clinical evaluation.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Cyanothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-cyanothiazole moiety is a critical pharmacophore and a versatile building block in medicinal chemistry and drug development. Its synthesis has been approached through various methodologies, each with distinct advantages and drawbacks. This guide provides an objective comparison of prominent and emerging methods for the synthesis of 2-cyanothiazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Methodological Overview and Performance Comparison

The synthesis of 2-cyanothiazoles can be broadly categorized into traditional multi-step sequences and more recent, direct approaches. The traditional routes often involve the construction of a thiazole (B1198619) ring followed by the introduction of the nitrile group, whereas newer methods aim to install the cyano group concurrently with or immediately following ring formation. This guide focuses on three primary strategies: the classic Sandmeyer reaction from 2-aminothiazole (B372263), the direct cyanation of 2-halothiazoles, and a novel approach utilizing cyanogen (B1215507) gas.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic methods, providing a clear comparison of their performance based on reported experimental results.

MethodStarting Material(s)Key ReagentsReaction TimeTemperatureOverall YieldStepsKey AdvantagesKey Disadvantages
Sandmeyer Reaction 2-AminothiazoleNaNO₂, Acid, CuCN1-2 hours0 - 65 °C52-93%[1]2Well-established, reliable for various substrates.Use of toxic cyanide salts, potentially hazardous diazonium intermediate.
Cyanation of 2-Halothiazole 2-Bromothiazole (B21250)CuCN, Solvent (e.g., DMF)16-48 hours110 °CModerate to Good1Direct introduction of the cyano group.High temperatures, long reaction times, use of toxic cyanide salts.
Cyanogen Gas Method 1,4-Dithiane-2,5-diol (B140307), Cyanogen GasDIPEA, TMSCl~1 hour60 °C~55%[2]2Atom-efficient, avoids traditional cyanide salts.Use of highly toxic cyanogen gas, requires special handling and setup.
Hantzsch Synthesis (Precursor) α-Haloketone, ThioureaEthanol/Water15-120 minRoom Temp - 65°C79-90%[3]1High-yielding for precursor synthesis, versatile.Indirect method, requires subsequent Sandmeyer reaction to introduce the cyano group.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published procedures and should be adapted and optimized for specific substrates and laboratory conditions.

Method 1: Sandmeyer Reaction from 2-Aminothiazole

This two-step process involves the initial formation of a diazonium salt from 2-aminothiazole, which is then displaced by a cyanide anion using a copper(I) cyanide catalyst.

Step 1: Diazotization of 2-Aminothiazole (Representative Protocol)

  • Materials: 2-Aminothiazole, Acetonitrile, n-Butyl nitrite (B80452).

  • Procedure:

    • Dissolve 2-aminothiazole (1.0 eq) in acetonitrile.

    • Add n-butyl nitrite (1.1-1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture for 15 minutes at room temperature to form the diazonium salt solution. The solution should be used immediately in the next step.

Step 2: Cyanation of the Diazonium Salt

  • Materials: 2-Aminothiazole diazonium salt solution, Copper(I) cyanide (CuCN), Potassium cyanide (KCN) (optional).

  • Procedure:

    • In a separate flask, prepare a solution or suspension of CuCN (1.1-1.5 eq) in a suitable solvent (e.g., water, benzene).[3]

    • Cool the CuCN mixture to 0 °C.

    • Slowly add the freshly prepared 2-aminothiazole diazonium salt solution to the CuCN mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and then heat to 60-65 °C for 15-30 minutes, or until nitrogen evolution ceases.[1][4]

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Method 2: Cyanation of 2-Bromothiazole

This method involves the direct displacement of a halogen from the thiazole ring with a cyanide group, typically catalyzed by a copper salt.

  • Materials: 2-Bromothiazole, Copper(I) iodide (CuI), 1,10-Phenanthroline (B135089), Acetone (B3395972) cyanohydrin, Tri-n-butylamine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • To an oven-dried flask, add 2-bromothiazole (1.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).[5]

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon).

    • Add anhydrous DMF, followed by tri-n-butylamine (1.3 eq) and acetone cyanohydrin (1.2 eq) via syringe.[5]

    • Heat the reaction mixture to 110 °C and stir for 16-48 hours, monitoring the reaction progress by TLC.[5]

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 3: Novel Synthesis via Cyanogen Gas

This recently developed method offers a more direct route from simple starting materials but requires specialized equipment for handling a toxic gas.[2]

Step 1: Generation of Cyanogen Gas ((CN)₂)

  • Materials: Sodium cyanide (NaCN), Copper(II) sulfate (CuSO₄), Water.

  • Procedure:

    • Set up a gas generation apparatus consisting of three flasks: one for gas generation, one for the reaction, and one for quenching.

    • In the generation flask, slowly add a solution of NaCN (4 M) to a stirred, heated solution of CuSO₄ (2 M).[2]

    • The generated cyanogen gas is transferred via tubing under a gentle stream of argon to the reaction flask.

Step 2: Reaction and Formation of this compound

  • Materials: 1,4-Dithiane-2,5-diol, N,N-Diisopropylethylamine (DIPEA), Ethyl acetate (B1210297) (EtOAc), Trimethylsilyl chloride (TMSCl).

  • Procedure:

    • In the reaction flask, dissolve 1,4-dithiane-2,5-diol (1.0 eq) and DIPEA (1.0 eq) in EtOAc.

    • Bubble the generated cyanogen gas through the solution. An almost quantitative yield of the intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, is formed after 30 minutes at 60°C.[2]

    • After the reaction is complete, add TMSCl to the crude intermediate to facilitate dehydration to this compound.

    • The overall yield for the multi-step sequence is reported to be approximately 55%.[2]

    • Quench the reaction and purify the product using standard workup and chromatographic techniques.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and chemical transformations of the described synthetic methods.

Synthesis_Workflow cluster_hantzsch Hantzsch Synthesis cluster_sandmeyer Sandmeyer Reaction cluster_cyanation Direct Cyanation cluster_cn_gas Cyanogen Gas Method h_start α-Haloketone + Thiourea h_product 2-Aminothiazole h_start->h_product Cyclocondensation s_start 2-Aminothiazole h_product->s_start s_intermediate Diazonium Salt s_start->s_intermediate NaNO₂, Acid s_product This compound s_intermediate->s_product CuCN c_start 2-Bromothiazole c_product This compound c_start->c_product CuCN, Heat cn_start 1,4-Dithiane-2,5-diol cn_intermediate Hydroxy-dihydrothiazole -2-carbonitrile cn_start->cn_intermediate +(CN)₂ cn_product This compound cn_intermediate->cn_product Dehydration

Comparative workflow of this compound synthesis methods.

The diagram above illustrates the interconnectedness of the Hantzsch and Sandmeyer routes, where the former produces the necessary precursor for the latter. It also contrasts these multi-step sequences with the more direct cyanation and cyanogen gas methods.

Sandmeyer_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation start 2-Aminothiazole reagents1 NaNO₂ / H⁺ (or n-BuONO) intermediate Thiazole-2-diazonium salt reagents1->intermediate reagents2 CuCN product This compound reagents2->product

Reaction pathway for the Sandmeyer synthesis of this compound.

This diagram details the two key transformations in the Sandmeyer synthesis, highlighting the reagents involved in both the diazotization and the subsequent cyanation steps.

Experimental_Logic cluster_sandmeyer Sandmeyer Workflow cluster_cyanation Direct Cyanation Workflow cluster_cn_gas Cyanogen Gas Workflow start Select Synthesis Method sandmeyer Sandmeyer Reaction start->sandmeyer Precursor available? cyanation Direct Cyanation of 2-Halothiazole start->cyanation Directness is key? cn_gas Cyanogen Gas Method start->cn_gas Novelty & atom economy desired? s_step1 Synthesize 2-Aminothiazole (e.g., Hantzsch) sandmeyer->s_step1 c_step1 Obtain 2-Halothiazole cyanation->c_step1 cn_step1 Setup for (CN)₂ generation and reaction cn_gas->cn_step1 s_step2 Diazotization s_step1->s_step2 s_step3 CuCN-mediated Cyanation s_step2->s_step3 c_step2 Copper-catalyzed cyanation c_step1->c_step2 cn_step2 Reaction with 1,4-dithiane-2,5-diol cn_step1->cn_step2 cn_step3 Dehydration of intermediate cn_step2->cn_step3

Decision-making workflow for selecting a synthesis method.

This logical diagram provides a decision-making framework for researchers, guiding the selection of a synthetic method based on factors such as the availability of starting materials, the desire for a direct route, and the interest in novel, atom-economical approaches.

References

Comparative Analysis of Analytical Methods for 2-Cyanothiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-cyanothiazole is critical for its use as a building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the primary analytical methods applicable to the determination of this compound. Due to the limited availability of direct, validated quantitative methods for this compound, this guide leverages data from structurally analogous compounds, such as 2-aminothiazole (B372263) derivatives, to provide a robust framework for method selection and development. The methodologies discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Quantitative Performance of Analytical Methods

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the quantitative data for methods used to analyze compounds structurally similar to this compound, providing a baseline for expected performance.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Analyte Novel Aminothiazole (21MAT)Novel Aminothiazole (21MAT)2-aminothiazoline-4-carboxylic acid (ATCA)
Matrix Analytical SolutionsRat PlasmaSynthetic Urine and Swine Plasma
Linearity Range 0.5 - 1.5 mg/mL1.25 - 1250 ng/mL[1][2][3]30 - 1000 ng/mL
Limit of Detection (LOD) Not ReportedNot Reported25 ng/mL[4]
Limit of Quantitation (LOQ) Not Reported1.22 ng/mL[2]Not Reported
Precision (%CV) Not ReportedIntra-day: < 15%, Inter-day: < 15%< 6%[4]
Accuracy (% Recovery) Not Reported98.66 - 104.40% (intra-day), 99.00 - 109.83% (inter-day)[2]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods. Below are generalized protocols for each of the discussed techniques, based on established methods for related thiazole (B1198619) compounds.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in bulk materials and simple formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The aqueous phase may contain a buffer such as phosphate (B84403) or an acid like orthophosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength around 270 nm is a likely starting point based on analogous structures).

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex matrices such as biological fluids.[5][6][7]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column

Chromatographic Conditions:

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These must be optimized for this compound by infusing a standard solution into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and product ions will be generated by fragmentation.

Sample Preparation (for biological matrices):

  • Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then evaporated and reconstituted in the mobile phase for injection.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, a mixed-mode cation exchange SPE cartridge can be used. The sample is loaded, washed with an organic solvent, and the analyte is eluted with a basic organic solution. The eluate is then evaporated and reconstituted.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for volatile and thermally stable compounds. This compound may be amenable to direct analysis or may require derivatization to improve its chromatographic properties.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • A capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C and ramping up to 280 °C.

  • Injector Temperature: 250 °C

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Sample Preparation and Derivatization:

  • The sample is extracted from its matrix using a suitable organic solvent.

  • If derivatization is necessary, a silylating agent can be used to react with any active hydrogens, although for this compound this may not be required. The derivatized sample is then injected into the GC-MS.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound, applicable to all three chromatographic techniques discussed.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction / Precipitation SampleCollection->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (if needed) Cleanup->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

General workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

For the purpose of this comparative guide on analytical methods, a signaling pathway diagram is not directly applicable. However, a logical relationship diagram illustrating the decision-making process for method selection is provided below.

Method Selection Logic Start Define Analytical Need Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex (e.g., Plasma) HPLC_UV HPLC-UV Matrix->HPLC_UV Simple (e.g., Bulk Drug) Sensitivity->HPLC_UV Low (µg/mL or higher) LC_MSMS LC-MS/MS Sensitivity->LC_MSMS High (ng/mL or lower) GC_MS GC-MS Sensitivity->GC_MS Moderate to High (if volatile)

Decision tree for selecting an analytical method.

References

Assessing the Novelty of Newly Synthesized 2-Cyanothiazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The thiazole (B1198619) scaffold, a prominent heterocyclic motif, has consistently demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties. This guide provides a comparative analysis of a newly synthesized series of 2-cyanothiazole-based compounds, specifically novel thiazole derivatives identified as dual PI3K/mTOR inhibitors, against established anticancer agents. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in assessing the novelty and potential of these new chemical entities.

Performance Comparison of Thiazole Derivatives

The cornerstone of assessing a new compound's potential lies in its performance against known standards. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of newly synthesized thiazole derivatives compared to established anticancer drugs.

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Novel Thiazole Derivatives against Human Cancer Cell Lines

CompoundMCF-7 (Breast)HepG2 (Liver)K562 (Leukemia)CCRF-CEM (Leukemia)HL-60(TB) (Leukemia)
Novel Thiazole 3b ---0.04<0.01
Novel Thiazole 3e ---0.220.14
Staurosporine 6.77 ± 0.418.4 ± 0.51---
Doxorubicin >50>50---

Data for Novel Thiazoles 3b and 3e are presented as GI50 values from a 60-cell line screen, representing the concentration for 50% growth inhibition. A lower value indicates higher potency. Data for Staurosporine and Doxorubicin are presented as IC50 values from specific studies for comparison.[1][2][3]

Table 2: In Vitro Enzyme Inhibitory Activity (IC50 in µM) of Novel Thiazole Derivatives

CompoundPI3KαmTORVEGFR-2
Novel Thiazole 3b 0.086 ± 0.0050.221 ± 0.014-
Novel Thiazole 3e ---
Alpelisib (PI3Kα inhibitor) ~0.086--
Dactolisib (dual PI3K/mTOR inhibitor) -~0.221-
Sorafenib (VEGFR-2 inhibitor) --0.059

Novel Thiazole 3b demonstrates potent dual inhibitory activity against PI3Kα and mTOR, comparable to the established inhibitors Alpelisib and Dactolisib, respectively.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays cited in the evaluation of these novel this compound derivatives.

Synthesis of Novel Thiazole Derivatives (General Procedure)

A mixture of the appropriate thiosemicarbazone (1 mmol), the respective α-haloketone (1 mmol), and anhydrous sodium acetate (B1210297) (2 mmol) in absolute ethanol (B145695) (20 mL) is refluxed for 3-5 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure thiazole derivative.[1][5]

In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Staurosporine) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.[1][6]

In Vitro PI3Kα and mTOR Kinase Inhibition Assay

The inhibitory activity of the compounds against PI3Kα and mTOR kinases is determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction.

  • Reaction Setup: The kinase, substrate, ATP, and the test compound at various concentrations are incubated in a reaction buffer.

  • Kinase Reaction: The reaction is initiated by the addition of the kinase and allowed to proceed for a specified time at room temperature.

  • Detection: A kinase detection reagent is added to terminate the kinase reaction and detect the amount of remaining ATP. The luminescence signal is proportional to the amount of ATP and inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[3][4]

Visualizing Mechanisms and Workflows

Diagrams provide a clear visual representation of complex biological pathways and experimental processes.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation NovelThiazole Novel this compound Derivative (e.g., 3b) NovelThiazole->PI3K inhibits NovelThiazole->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of novel this compound derivatives.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cell Lines Seeding 2. Seed Cells in 96-well Plates CellCulture->Seeding AddCompound 3. Add Test Compounds & Controls Seeding->AddCompound Incubate48h 4. Incubate for 48 hours AddCompound->Incubate48h AddMTT 5. Add MTT Reagent Incubate48h->AddMTT Incubate4h 6. Incubate for 4 hours AddMTT->Incubate4h Solubilize 7. Solubilize Formazan with DMSO Incubate4h->Solubilize ReadAbsorbance 8. Measure Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 9. Calculate IC50 values ReadAbsorbance->CalculateIC50

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

Conclusion

The newly synthesized this compound derivatives, particularly compound 3b, exhibit promising anticancer activity. The potent dual inhibition of PI3Kα and mTOR, key regulators of cell growth and proliferation, positions these compounds as strong candidates for further preclinical and clinical development. Their cytotoxic effects against various cancer cell lines, especially leukemia, are noteworthy. The presented data and experimental protocols provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapeutics. The unique chemical scaffold of these this compound derivatives offers a fresh avenue for medicinal chemists to explore in the design of next-generation anticancer agents.

References

2-Cyanothiazole: A Gateway to Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

While 2-cyanothiazole itself is not typically a biologically active agent, it serves as a crucial intermediate in the synthesis of a diverse range of therapeutic compounds. Its derivatives, particularly those belonging to the 2-aminothiazole (B372263) class, have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities. This guide provides a comparative analysis of the performance of various 2-aminothiazole derivatives, supported by experimental data from peer-reviewed studies, to aid researchers in drug discovery and development.

From Intermediate to Active Agent: The Synthetic Pathway

The journey from a simple chemical intermediate to a potent therapeutic agent is a multi-step process. 2-aminothiazole derivatives are commonly synthesized via the Hantzsch thiazole (B1198619) synthesis, a well-established method in organic chemistry. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. The versatility of this synthesis allows for the introduction of various substituents on the thiazole ring, enabling the fine-tuning of the molecule's biological activity.

Hantzsch_Synthesis start α-Haloketone intermediate Thiazolium Intermediate start->intermediate Condensation thiourea Thiourea / Thioamide thiourea->intermediate product 2-Aminothiazole Derivative intermediate->product Cyclization & Dehydration

Caption: A simplified workflow of the Hantzsch synthesis for 2-aminothiazole derivatives.

Performance Comparison of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of the substituents on the thiazole core. The following sections present a comparative analysis of these derivatives in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

2-aminothiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A notable target for many 2-aminothiazole-based anticancer drugs is the family of protein kinases, which are often dysregulated in cancer. By inhibiting these kinases, these compounds can halt the cell cycle and induce apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) receptor->kinase_cascade Activation transcription Transcription Factors kinase_cascade->transcription Phosphorylation proliferation Cell Proliferation & Survival transcription->proliferation Gene Expression inhibitor 2-Aminothiazole Kinase Inhibitor inhibitor->kinase_cascade Inhibition

Caption: Mechanism of action of 2-aminothiazole derivatives as kinase inhibitors in cancer.

The following table summarizes the cytotoxic activity (IC₅₀ values) of a series of 2-aminothiazole derivatives against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound IDR1-Substituent (at position 4)R2-Substituent (on amino group)Cancer Cell LineIC₅₀ (µM)
1a PhenylHK562 (Leukemia)>100
1b 4-ChlorophenylHK562 (Leukemia)58.3
1c PhenylAcetylK562 (Leukemia)25.1
1d 4-ChlorophenylAcetylK562 (Leukemia)8.7
2a PhenylHA549 (Lung)75.4
2b 4-MethoxyphenylHA549 (Lung)42.1
2c PhenylBenzoylA549 (Lung)15.2
2d 4-MethoxyphenylBenzoylA549 (Lung)5.9

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 2-Aminothiazole derivatives have demonstrated promising activity against a variety of bacteria and fungi. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism.

The following table presents the minimum inhibitory concentration (MIC) values of selected 2-aminothiazole derivatives against common bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.

Compound IDR-Substituent (on phenyl ring)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)
3a H64>128128
3b 4-Chloro166432
3c 4-Nitro83216
3d 2,4-Dichloro4168

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The 2-aminothiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 2-aminothiazole scaffold, readily accessible from intermediates like this compound, represents a privileged structure in medicinal chemistry. The extensive body of research on its derivatives highlights their significant potential as anticancer and antimicrobial agents. The comparative data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the therapeutic efficacy of these compounds. Further research and development in this area are warranted to translate these promising findings into novel clinical therapies.

2-Aminothiazole Derivatives: A Comparative Analysis of Key Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the diverse applications of the 2-aminothiazole (B372263) scaffold, with a focus on its role in anticancer, antimicrobial, and enzyme inhibitory agents.

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its versatile structure has been extensively explored, leading to the development of potent agents targeting a wide range of diseases. This guide provides a comparative analysis of key papers detailing the applications of 2-aminothiazole derivatives, presenting quantitative data, experimental protocols, and visual representations of key concepts to aid in drug discovery and development efforts.

Anticancer Applications

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.[4][5]

Comparative Efficacy of 2-Aminothiazole Derivatives as Anticancer Agents
Compound/DerivativeCancer Cell LineIC50 (µM)Target/MechanismReference
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamidesHeLa, A5491.6 ± 0.8 (HeLa)Antiproliferative[4]
2-amino-thiazole-5- carboxylic acid phenylamide derivativesK563 (leukemia)16.3Antiproliferative[4]
Dasatinib (contains 2-aminothiazole core)K563 (leukemia)11.08Bcr-Abl kinase inhibitor[4]
meta-halogen substituted 2-aminothiazole derivativesHT29 (colon)0.63Antiproliferative[4]
2-acetamido-thiazolylthio acetic ester derivative (Compound 14)A2780 (ovarian)1-10 nM (IC50 range for over 100 analogues)CDK2 inhibitor[6]
Key Experimental Protocols: Anticancer Activity Assessment

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HeLa, A549, K563) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: The target kinase (e.g., CDK2) and its substrate (e.g., histone H1) are prepared in a suitable buffer.[6]

  • Compound Incubation: The kinase is incubated with different concentrations of the 2-aminothiazole inhibitor.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically through autoradiography or fluorescence-based methods. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the kinase activity by 50%.[6]

Anticancer Mechanism of Action: CDK2 Inhibition

The following diagram illustrates the general workflow for identifying and characterizing 2-aminothiazole-based CDK2 inhibitors.

CDK2_Inhibitor_Workflow cluster_screening Screening & Identification cluster_optimization Lead Optimization cluster_evaluation Biological Evaluation High_Throughput_Screening High-Throughput Screening of Compound Libraries Hit_Compound Initial Hit Identified: 2-acetamido-thiazolylthio acetic ester 1 High_Throughput_Screening->Hit_Compound Identifies SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Compound->SAR_Analysis Leads to Optimized_Compound Optimized Analogue: Compound 14 (Ester replaced with Oxazole) SAR_Analysis->Optimized_Compound Generates In_Vitro_Assays In Vitro Assays: - CDK2 Inhibition (IC50) - Cell Proliferation (IC50) Optimized_Compound->In_Vitro_Assays Mechanism_Studies Mechanism of Action: - Reduced phosphorylation of  RB, histone H1 In_Vitro_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Studies: - Antitumor activity in  murine models Mechanism_Studies->In_Vivo_Studies

Workflow for CDK2 Inhibitor Discovery.

Antimicrobial Applications

The 2-aminothiazole scaffold is a key component in various antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.[7]

Comparative Efficacy of 2-Aminothiazole Derivatives as Antimicrobial Agents
Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
N-1 propargyl modified 2- aminothiazolyl quinoloneB. typhi, S. dysenteriae, P. aeruginosaNot specified, but showed high activity[8]
4-(4-chlorophenyl)thiazol-2-aminesVarious bacteria and fungi<100 µM (for DNase I inhibition)[9]
2-amino-4-arylthiazoles (compounds 4 and 5)BacteriaGood activity (compared to Nitrofurantoin)[7]
Arylidene-2-(4-(4-methoxy/bromophenyl)thiazol-2-yl)hydrazine derivativesFungiPotent activity (compared to Fluconazole)[7]
Key Experimental Protocols: Antimicrobial Activity Assessment

Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The 2-aminothiazole compounds are serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[9]

Enzyme Inhibition

Beyond cancer and infectious diseases, 2-aminothiazole derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a wider range of conditions.[2]

Comparative Efficacy of 2-Aminothiazole Derivatives as Enzyme Inhibitors
Compound/DerivativeTarget EnzymeKi (µM)Reference
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)0.008 ± 0.001[2]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)0.124 ± 0.017[2]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)0.129 ± 0.030[2]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)0.083 ± 0.041[2]
Benzimidazole-thiazole hybridsCOX-20.045 - 0.075 (IC50)[5]
Benzimidazole-thiazole hybrids15-LOX1.67-6.56 (IC50)[5]
Key Experimental Protocols: Enzyme Inhibition Assay

Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate: Purified human carbonic anhydrase isoenzymes (hCA I and II) and a suitable substrate (e.g., 4-nitrophenyl acetate) are used.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the 2-aminothiazole inhibitor.

  • Reaction Initiation: The reaction is started by adding the substrate.

  • Spectrophotometric Monitoring: The hydrolysis of the substrate, which results in a colored product (4-nitrophenolate), is monitored spectrophotometrically at a specific wavelength (e.g., 400 nm).

  • Ki Calculation: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.[2]

Logical Relationship in Multi-Target Enzyme Inhibition

The following diagram illustrates the multi-target inhibitory potential of certain 2-aminothiazole derivatives.

Enzyme_Inhibition cluster_targets Enzyme Targets cluster_implications Therapeutic Implications Aminothiazole_Scaffold 2-Aminothiazole Scaffold CA Carbonic Anhydrases (hCA I, hCA II) Aminothiazole_Scaffold->CA Inhibits ChE Cholinesterases (AChE, BChE) Aminothiazole_Scaffold->ChE Inhibits COX Cyclooxygenases (COX-2) Aminothiazole_Scaffold->COX Inhibits LOX Lipoxygenases (15-LOX) Aminothiazole_Scaffold->LOX Inhibits Glaucoma_Diuretics Glaucoma, Diuretics CA->Glaucoma_Diuretics Alzheimers_Disease Alzheimer's Disease ChE->Alzheimers_Disease Inflammation_Pain Inflammation, Pain COX->Inflammation_Pain LOX->Inflammation_Pain

Multi-target Inhibition by 2-Aminothiazoles.

References

Safety Operating Guide

Personal protective equipment for handling 2-Cyanothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Cyanothiazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Protects against chemical splashes and flying particles.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). A complete suit protecting against chemicals or a lab coat should be worn.Gloves must be inspected before use and disposed of properly after handling the chemical.[1][4][5] Protective clothing prevents skin contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., for dusts and vapors) should be used.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] A self-contained breathing apparatus (SCBA) may be necessary in case of fire.[2][6]

Operational Plan: Safe Handling Protocol

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Ensure the container is properly labeled.

    • Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][6]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

    • The storage area should be clearly marked with the appropriate hazard signs.

  • Handling and Use:

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

    • Avoid the formation of dust and aerosols.[1][6]

    • Do not breathe dust, vapors, mist, or gas.[1][4]

    • Avoid contact with skin and eyes.[1][2][4]

    • Use non-sparking tools to prevent ignition.[6]

    • Wash hands thoroughly after handling and before breaks.[1][4]

    • Do not eat, drink, or smoke in the laboratory.[7][8]

  • Spill Response:

    • In case of a spill, evacuate personnel from the immediate area.[1][6]

    • Ensure adequate ventilation.

    • Wear full PPE, including respiratory protection, during cleanup.

    • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[1][2]

    • Prevent the product from entering drains.[1][4][6]

    • Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste, including contaminated PPE, in suitable, closed, and properly labeled containers.[1]

  • Disposal Procedure:

    • Contact a licensed professional waste disposal service to dispose of this material.[1]

    • Do not dispose of the material down the drain.[1][4][6]

    • Contaminated packaging should be disposed of as unused product.[1]

Safe Handling Workflow

The following diagram outlines the key procedural steps for the safe handling of this compound in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency start Start: Review SDS ppe Don Appropriate PPE start->ppe setup Prepare Well-Ventilated Workspace (Fume Hood) ppe->setup weigh Weigh/Measure this compound setup->weigh experiment Conduct Experiment weigh->experiment spill Spill Occurs weigh->spill decontaminate Decontaminate Work Area & Equipment experiment->decontaminate experiment->spill waste Segregate & Label Hazardous Waste decontaminate->waste dispose Dispose of Waste via Licensed Service waste->dispose spill_response Execute Spill Response Protocol spill->spill_response spill_response->decontaminate After Cleanup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyanothiazole
Reactant of Route 2
Reactant of Route 2
2-Cyanothiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.